molecular formula C14H13NO2 B112317 Amino-biphenyl-4-YL-acetic acid CAS No. 221101-61-7

Amino-biphenyl-4-YL-acetic acid

Cat. No.: B112317
CAS No.: 221101-61-7
M. Wt: 227.26 g/mol
InChI Key: BMWOGALGPJNHSP-UHFFFAOYSA-N
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Description

Amino-biphenyl-4-yl-acetic acid is a pharmaceutically important biphenyl derivative that serves as a critical building block in medicinal chemistry research. Its primary research application is in the design and synthesis of mutual prodrugs aimed at reducing the ulcerogenic potential and associated gastrointestinal toxicity of anti-inflammatory agents . Scientific studies have leveraged this compound to create carrier-linked chimeric derivatives using amino acids as promoteties, which have demonstrated high gastro-sparing effects in pharmacological models . These novel derivatives exhibit a quick onset and longer duration of analgesia, alongside enhanced and prolonged anti-inflammatory and anti-arthritic activity compared to established drugs like fenbufen or its active metabolite, biphenyl acetic acid . This makes Amino-biphenyl-4-yl-acetic acid a valuable intermediate for investigating new therapeutic strategies for rheumatoid arthritis, with the potential for chronotherapy due to the prolonged effects of its derivatives . The compound's structure allows it to function as a synthetically and pharmacologically important aromatic moiety for constructing complex molecules with tailored biological activities .

Properties

IUPAC Name

2-amino-2-(4-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOGALGPJNHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398465
Record name AMINO-BIPHENYL-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221101-61-7
Record name AMINO-BIPHENYL-4-YL-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and efficient multi-step synthesis pathway for (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid, a valuable biphenyl derivative with potential applications in pharmaceutical research and development. The synthesis is presented in three core stages: the formation of the biphenyl acetic acid backbone, subsequent nitration, and final reduction to the target amino compound. This document provides detailed experimental protocols, tabulated quantitative data for each step, and workflow diagrams generated using Graphviz to illustrate the synthetic route.

Synthesis of [1,1'-biphenyl]-4-ylacetic acid

The initial step focuses on the synthesis of the foundational biphenyl acetic acid structure. A robust and commonly employed method for this transformation is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction

This protocol is adapted from established procedures for the synthesis of phenylacetic acids from acetophenones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylbiphenyl (1 equivalent), sulfur (2 equivalents), and morpholine (3 equivalents).

  • Heating: Heat the reaction mixture to reflux at 120-130°C for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, cool the mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equivalents).

  • Second Reflux: Heat the mixture to reflux at 100°C for an additional 6-8 hours to facilitate the hydrolysis of the intermediate thiomorpholide.

  • Work-up: After cooling, dilute the reaction mixture with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material and byproducts.

  • Acidification: Carefully acidify the aqueous layer with a concentrated hydrochloric acid (HCl) solution until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude [1,1'-biphenyl]-4-ylacetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data for the Synthesis of [1,1'-biphenyl]-4-ylacetic acid
ParameterValueReference
Reactants 4-acetylbiphenyl, Sulfur, MorpholineGeneral Willgerodt-Kindler Reaction Protocols
Catalyst Tetrabutylammonium bromide (TBAB)Phase-transfer catalysis literature
Solvent None (neat reaction)Common practice for Willgerodt-Kindler
Reaction Temperature 120-130°C (thiomorpholide formation), 100°C (hydrolysis)Established protocols
Reaction Time 8-12 hours (thiomorpholide formation), 6-8 hours (hydrolysis)Typical reaction times
Yield 75-85%Expected yields for similar reactions

Synthesis Workflow Diagram

Synthesis_Step1 Reactants 4-Acetylbiphenyl, Sulfur, Morpholine Reaction1 Reflux (120-130°C, 8-12h) Reactants->Reaction1 Intermediate Thiomorpholide Intermediate Reaction1->Intermediate Hydrolysis NaOH, TBAB Reflux (100°C, 6-8h) Intermediate->Hydrolysis Product [1,1'-biphenyl]-4-ylacetic acid Hydrolysis->Product

Figure 1: Synthesis of [1,1'-biphenyl]-4-ylacetic acid via the Willgerodt-Kindler reaction.

Nitration of [1,1'-biphenyl]-4-ylacetic acid

The second stage involves the electrophilic nitration of the biphenyl acetic acid. The directing effects of the existing substituents on the biphenyl ring are crucial in determining the position of the incoming nitro group. The acetic acid moiety is a deactivating group, while the phenyl group is an ortho-, para-director. Therefore, nitration is expected to occur on the unsubstituted phenyl ring, primarily at the para-position due to steric hindrance at the ortho-positions.

Experimental Protocol: Electrophilic Nitration

This protocol is based on standard procedures for the nitration of aromatic compounds.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (H₂SO₄, 2 equivalents) while stirring. Maintain the temperature below 10°C.

  • Dissolution of Starting Material: In a separate flask, dissolve [1,1'-biphenyl]-4-ylacetic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0°C.

  • Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the biphenyl acetic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Time: After the addition is complete, allow the reaction to stir at a low temperature (0-5°C) for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.

Quantitative Data for the Nitration of [1,1'-biphenyl]-4-ylacetic acid
ParameterValueReference
Reactants [1,1'-biphenyl]-4-ylacetic acid, Nitric Acid, Sulfuric AcidGeneral Aromatic Nitration Protocols
Solvent Sulfuric AcidStandard nitration conditions
Reaction Temperature 0-10°C during addition, then room temperatureTo control the exothermic reaction
Reaction Time 3-6 hoursTypical for nitration reactions
Yield 80-90%Expected for activated aromatic systems
Major Isomer 4'-nitro isomerBased on directing group effects

Nitration Workflow Diagram

Synthesis_Step2 StartingMaterial [1,1'-biphenyl]-4-ylacetic acid Nitration HNO₃, H₂SO₄ (0-10°C) StartingMaterial->Nitration Product (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid Nitration->Product Quenching Ice Water Quench Product->Quenching Purification Filtration & Recrystallization Quenching->Purification

Figure 2: Nitration of [1,1'-biphenyl]-4-ylacetic acid.

Reduction of (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid

The final step in the synthesis is the reduction of the nitro group to the desired amine functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol utilizes palladium on carbon as the catalyst.

  • Reaction Setup: In a hydrogenation vessel, dissolve (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Remove the catalyst by filtration through a pad of Celite.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system if necessary.

Quantitative Data for the Reduction of (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid
ParameterValueReference
Reactant (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid-
Catalyst 10% Palladium on Carbon (Pd/C)Standard catalytic hydrogenation
Solvent Ethanol, Methanol, or Ethyl AcetateCommon solvents for hydrogenation
Hydrogen Pressure 1-4 atmTypical laboratory conditions
Reaction Temperature Room TemperatureMild conditions are usually sufficient
Reaction Time 4-8 hoursDependent on substrate and catalyst loading
Yield >95%Catalytic hydrogenation is generally high-yielding

Reduction Workflow Diagram

Synthesis_Step3 StartingMaterial (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid Hydrogenation H₂, 10% Pd/C Ethanol, RT StartingMaterial->Hydrogenation Filtration Filtration (Celite) Hydrogenation->Filtration Product (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid Filtration->Product

Figure 3: Reduction of the nitro group to yield the final product.

This comprehensive guide provides a detailed pathway for the synthesis of (4'-amino-[1,1'-biphenyl]-4-yl)acetic acid. The presented protocols and data are based on established chemical principles and analogous transformations, offering a solid foundation for researchers in the field. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Chemical Properties of α-Amino-biphenyl-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of α-Amino-biphenyl-4-acetic acid. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical Properties

α-Amino-biphenyl-4-acetic acid is an amino acid derivative with a biphenyl moiety. It is a chiral compound, existing as two stereoisomers.[1] Its chemical structure and core properties are summarized below.

Table 1: Core Chemical Properties of α-Amino-biphenyl-4-acetic acid

PropertyValueSource(s)
IUPAC Name 2-amino-2-([1,1'-biphenyl]-4-yl)acetic acid[2]
CAS Number 221101-61-7[2]
Chemical Formula C₁₄H₁₃NO₂[2]
Molecular Weight 227.26 g/mol [2]
Appearance White or off-white crystalline powder[1]
Solubility Low solubility in water; soluble in organic solvents like ethanol and chloroform.[1]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for α-Amino-biphenyl-4-acetic acid. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data of α-Amino-biphenyl-4-acetic acid

PropertyValueData TypeSource(s)
Boiling Point 414.5 ± 40.0 °CPredicted[3]
Density 1.217 ± 0.06 g/cm³Predicted[3]
Flash Point 204.5 °CPredicted[3]
pKa 1.93 ± 0.10Predicted[3]
Refractive Index 1.619Predicted[3]

Spectroscopic Data (Reference)

While specific spectra for α-Amino-biphenyl-4-acetic acid are not publicly available, the following data for the closely related compound 4-aminobiphenyl can be used as a reference for predicting the expected spectral features.

Table 3: Reference ¹H NMR and ¹³C NMR Chemical Shifts for 4-Aminobiphenyl

NucleusChemical Shift (δ) ppmMultiplicity/Coupling ConstantSolventSource(s)
¹H NMR 7.58t, J = 6.0 HzCDCl₃[5]
7.41-7.56mCDCl₃[5]
7.20d, J = 6.6 HzCDCl₃[5]
6.80d, J = 6.0 HzCDCl₃[5]
3.75brCDCl₃[5]
¹³C NMR 145.82CDCl₃[5]
141.17CDCl₃[5]
131.62CDCl₃[5]
128.67CDCl₃[5]
128.03CDCl₃[5]
126.42CDCl₃[5]
126.27CDCl₃[5]
115.39CDCl₃[5]

Table 4: Key IR Absorption Bands for Related Structures

Functional GroupCharacteristic Absorption (cm⁻¹)Compound Type
N-H stretch (amine)3500-3300Primary Amines
C-H stretch (aromatic)3100-3000Aromatic Compounds
C=O stretch (carboxylic acid)1725-1700Carboxylic Acids
O-H stretch (carboxylic acid)3300-2500 (broad)Carboxylic Acids
C=C stretch (aromatic)1600-1450Aromatic Compounds

Experimental Protocols

Synthesis of α-Amino-biphenyl-4-acetic Acid (General Approach)

G cluster_0 Strecker Synthesis Approach 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde Intermediate_Aminonitrile Intermediate_Aminonitrile 4-Biphenylcarboxaldehyde->Intermediate_Aminonitrile NaCN, NH4Cl a-Amino-biphenyl-4-acetic_acid a-Amino-biphenyl-4-acetic_acid Intermediate_Aminonitrile->a-Amino-biphenyl-4-acetic_acid H3O+ (hydrolysis)

Caption: Generalized Strecker synthesis for α-Amino-biphenyl-4-acetic acid.

Protocol Outline:

  • Formation of the Aminonitrile: 4-Biphenylcarboxaldehyde is reacted with sodium cyanide and ammonium chloride in a suitable solvent system (e.g., aqueous ethanol). This reaction forms the corresponding α-aminonitrile.

  • Hydrolysis: The resulting aminonitrile is then subjected to acidic hydrolysis (e.g., by refluxing with concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding the final product, α-Amino-biphenyl-4-acetic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

HPLC Analysis (General Method for Amino Acids)

Due to its chiral nature, the enantiomeric purity of α-Amino-biphenyl-4-acetic acid is a critical parameter. Chiral HPLC is the method of choice for this analysis. A general workflow for the analysis of amino acids by HPLC is presented below.

G Sample_Preparation Sample Preparation (Dissolution in mobile phase) Chiral_HPLC_Column Chiral HPLC Column (e.g., Pirkle-type, cyclodextrin-based) Sample_Preparation->Chiral_HPLC_Column Isocratic_or_Gradient_Elution Isocratic or Gradient Elution (e.g., Hexane/Ethanol or aqueous buffers) Chiral_HPLC_Column->Isocratic_or_Gradient_Elution UV_Detection UV Detection (at appropriate wavelength) Isocratic_or_Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Peak integration and enantiomeric excess calculation) UV_Detection->Data_Analysis

Caption: General workflow for chiral HPLC analysis of amino acids.

Methodology Outline:

  • Column: A chiral stationary phase (CSP) column is required. Common choices for amino acid separations include Pirkle-type columns or cyclodextrin-based columns.

  • Mobile Phase: The mobile phase composition will depend on the chosen column and the specific properties of the analyte. For normal-phase chromatography, a mixture of a non-polar solvent like hexane with a polar modifier like ethanol is often used. For reversed-phase chromatography, aqueous buffers with an organic modifier like acetonitrile or methanol are common.

  • Detection: UV detection is typically used, monitoring at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm).

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Biological Activity and Signaling Pathways

While α-Amino-biphenyl-4-acetic acid is mentioned as a pharmaceutical intermediate for anti-cancer and anti-diabetic drugs, specific details on its mechanism of action are limited in the available literature.[1] However, insights can be drawn from studies on the structurally related compound, 4-aminobiphenyl .

4-Aminobiphenyl is a known human bladder carcinogen.[6] Its carcinogenic activity is believed to stem from its metabolic activation in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl.[6] This intermediate can then be further metabolized and transported to the bladder, where it can form DNA adducts, leading to mutations and the initiation of cancer.[6]

A study on 2-aminobiphenyl has shown that it induces apoptosis (programmed cell death) in cells.[4] This process was found to be mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK (c-Jun N-terminal kinase) signaling pathway, which is a key regulator of apoptosis.[4]

The proposed signaling pathway for 2-aminobiphenyl-induced apoptosis is illustrated below. It is plausible that α-Amino-biphenyl-4-acetic acid could interact with similar cellular pathways, although this requires experimental verification.

G 2-Aminobiphenyl 2-Aminobiphenyl ROS_Production Reactive Oxygen Species (ROS) Production 2-Aminobiphenyl->ROS_Production JNK_Activation JNK Activation ROS_Production->JNK_Activation cJun_ATF2_Activation Activation of c-Jun and ATF-2 JNK_Activation->cJun_ATF2_Activation Caspase3_Activation Caspase-3 Activation cJun_ATF2_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed signaling pathway for 2-aminobiphenyl-induced apoptosis.[4]

Applications in Drug Development

As an amino acid derivative, α-Amino-biphenyl-4-acetic acid holds potential as a building block in the synthesis of novel pharmaceutical compounds.[1] Its rigid biphenyl structure can be exploited to design molecules that fit into specific protein binding pockets. The presence of the amino and carboxylic acid groups allows for its incorporation into peptide chains or for further chemical modifications to create a diverse range of derivatives. Its potential use in the development of anti-cancer and anti-diabetic drugs warrants further investigation into its specific biological targets and mechanisms of action.[1]

References

Technical Guide: Physical and Chemical Properties of CAS 221101-61-7 (2-amino-2-(4-phenylphenyl)acetic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 221101-61-7, chemically identified as 2-amino-2-(4-phenylphenyl)acetic acid. This non-proteinogenic amino acid is of interest in pharmaceutical and cosmetic research due to its potential applications as a synthetic intermediate. This document consolidates available data to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identity

IdentifierValue
CAS Number 221101-61-7
IUPAC Name 2-amino-2-(4-phenylphenyl)acetic acid[1]
Synonyms Amino-biphenyl-4-YL-acetic acid, a-Amino-biphenyl-4-acetic acid
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N[1]
InChI Key BMWOGALGPJNHSP-UHFFFAOYSA-N[1]

Physical Properties

PropertyValueSource
Appearance White or off-white crystalline powderChemBK
Boiling Point 414.5 °C at 760 mmHgECHEMI
Melting Point No data available-
Flash Point 204.5 °CECHEMI
Solubility Low solubility in water; Soluble in ethanol and chloroformChemBK

Chemical and Computed Properties

The following table outlines key chemical and computationally predicted properties. These computed values provide estimations of the compound's behavior and characteristics.

PropertyValueSource
XLogP3 -0.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 227.09462865 g/mol PubChem[1]
Monoisotopic Mass 227.09462865 g/mol PubChem[1]
Topological Polar Surface Area 63.3 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Formal Charge 0PubChem[1]
Complexity 253PubChem[1]

Biological Activity and Potential Applications

2-amino-2-(4-phenylphenyl)acetic acid is recognized as a valuable intermediate in the synthesis of various organic molecules. While specific signaling pathways or detailed mechanisms of action for this compound are not extensively documented, its utility is noted in the following areas:

  • Pharmaceutical Intermediate: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications, including in the development of anti-cancer and anti-diabetic drugs.

  • Cosmetic Applications: The compound is suggested to have potential use in cosmetic formulations, possibly for its anti-aging and antioxidant properties.

Further research is required to elucidate the specific biological targets and pharmacological effects of this compound and its derivatives.

Experimental Protocols

Representative Synthetic Workflow: Strecker Synthesis

The following diagram illustrates a generalized workflow for the Strecker synthesis of an α-amino acid, which represents a plausible, though not confirmed, synthetic route for 2-amino-2-(4-phenylphenyl)acetic acid.

Strecker_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Purification Aldehyde Aldehyde Reaction_Vessel Reaction: Formation of α-Aminonitrile Intermediate Aldehyde->Reaction_Vessel Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->Reaction_Vessel Cyanide_Source Cyanide Source (e.g., NaCN) Cyanide_Source->Reaction_Vessel Hydrolysis Acid or Base Hydrolvsis Reaction_Vessel->Hydrolysis Intermediate Crude_Product Crude α-Amino Acid Hydrolysis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Purified 2-amino-2-(4-phenylphenyl)acetic acid Purification->Final_Product

Caption: Generalized workflow for the Strecker synthesis of an α-amino acid.

Conclusion

This technical guide consolidates the currently available physical and chemical data for CAS 221101-61-7. While key identifiers and some physical properties have been reported, there is a notable absence of comprehensive experimental data, including a definitive melting point and detailed spectroscopic analyses in readily accessible literature. The biological profile of this compound is broadly defined by its role as a synthetic intermediate. This document serves as a starting point for researchers, highlighting the need for further experimental characterization to fully understand the properties and potential applications of 2-amino-2-(4-phenylphenyl)acetic acid.

References

Unraveling the Biological Activity of Amino-biphenyl-4-YL-acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct research on the specific mechanism of action for Amino-biphenyl-4-YL-acetic acid necessitates a broader examination of its potential applications and the activities of structurally related compounds. While this molecule is recognized as a valuable intermediate in the synthesis of potential therapeutic agents, including those for cancer and diabetes, and for its prospective use in cosmetics due to anti-aging and antioxidant properties, detailed pharmacological studies remain limited.

This technical guide addresses the current state of knowledge regarding Amino-biphenyl-4-YL-acetic acid and provides a comprehensive analysis of the well-documented mechanism of the structurally similar compound, 4-aminobiphenyl (4-ABP), as a case study to illuminate potential biological pathways.

Amino-biphenyl-4-YL-acetic Acid: Current Understanding

Amino-biphenyl-4-YL-acetic acid, with the chemical formula C14H13NO2 and CAS number 221101-61-7, is primarily utilized as a building block in medicinal chemistry.[1][2][3] Its potential as a pharmaceutical intermediate suggests that its biological effects are likely realized through the final drug products it helps to create.[1]

One study on a structurally related compound, (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid, identified it as an inhibitor of the Human Protein Tyrosine Phosphatase Beta (HPTPβ) enzyme.[4][5] This finding suggests a potential, though unconfirmed, avenue of exploration for the mechanism of action of Amino-biphenyl-4-YL-acetic acid, hinting at a possible role in signal transduction pathways regulated by protein tyrosine phosphatases.

Case Study: The Carcinogenic Mechanism of 4-Aminobiphenyl (4-ABP)

In contrast to the limited data on Amino-biphenyl-4-YL-acetic acid, the mechanism of action for the related compound 4-aminobiphenyl (4-ABP) is extensively documented, particularly its role as a human carcinogen.[6][7] The primary mechanism involves metabolic activation leading to the formation of DNA adducts, which can initiate carcinogenesis.[6]

Metabolic Activation of 4-ABP

The bioactivation of 4-ABP is a multi-step process predominantly occurring in the liver. Cytochrome P450 enzymes, specifically CYP1A2 and CYP2A isoforms, play a crucial role in the initial N-oxidation of 4-ABP to form N-hydroxy-4-aminobiphenyl.[8] This intermediate can then undergo further activation in the bladder through O-acetylation or in other tissues via peroxidative activation.[6]

Metabolic_Activation_of_4_ABP cluster_liver Liver cluster_bladder Bladder/Other Tissues ABP 4-Aminobiphenyl (4-ABP) N_hydroxy_ABP N-Hydroxy-4-aminobiphenyl ABP->N_hydroxy_ABP CYP1A2, CYP2A (N-oxidation) DNA_adduct DNA Adducts N_hydroxy_ABP->DNA_adduct O-acetylation / Peroxidation Carcinogenesis Carcinogenesis DNA_adduct->Carcinogenesis

Metabolic activation pathway of 4-Aminobiphenyl (4-ABP).

DNA Adduct Formation

The ultimate reactive metabolites of 4-ABP are electrophilic arylnitrenium ions, which readily react with nucleophilic sites on DNA bases. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP).[6] The formation of these adducts can lead to mutations in critical genes, such as the TP53 tumor suppressor gene, thereby initiating the process of carcinogenesis, particularly in the urinary bladder.[6]

Quantitative Data on 4-ABP DNA Adduct Formation
Cell LineCarcinogenConcentrationAdduct Level (adducts/10^8 nucleotides)Reference
RT4 (Human Bladder Epithelial)4-ABP1 µM~10[8]
RT4 (Human Bladder Epithelial)4-ABP10 µM~100[8]
Experimental Protocols

In Vitro DNA Adduct Formation in RT4 Cells

This protocol is based on the methodology described in the study of 4-ABP bioactivation in human bladder RT4 cells.[8]

  • Cell Culture: Human bladder epithelial cells (RT4) are cultured in appropriate media until they reach 80-90% confluency.

  • Carcinogen Exposure: The cells are treated with varying concentrations of 4-ABP (e.g., 1 µM and 10 µM) for a specified period (e.g., 24 hours).

  • DNA Isolation: Genomic DNA is isolated from the treated cells using standard DNA extraction kits.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to nucleosides.

  • LC-MS/MS Analysis: The levels of the dG-C8-4-ABP adduct are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Experimental_Workflow_DNA_Adducts start Start: RT4 Cell Culture exposure Expose cells to 4-ABP start->exposure isolation Isolate Genomic DNA exposure->isolation hydrolysis Enzymatic Hydrolysis to Nucleosides isolation->hydrolysis analysis LC-MS/MS Quantification of dG-C8-4-ABP hydrolysis->analysis end End: Determine Adduct Levels analysis->end

Workflow for DNA adduct formation analysis.

Conclusion

While a detailed mechanism of action for Amino-biphenyl-4-YL-acetic acid remains to be elucidated through dedicated research, its role as a key pharmaceutical intermediate is clear. The potential for this compound to act as an enzyme inhibitor, as suggested by studies on a related molecule, warrants further investigation. The well-established carcinogenic mechanism of the structurally similar 4-aminobiphenyl underscores the importance of understanding the metabolic fate and biological interactions of biphenylamine derivatives. Future research should focus on dedicated pharmacological and toxicological studies of Amino-biphenyl-4-YL-acetic acid to fully characterize its biological activity and ensure its safe and effective use in the development of new therapeutics.

References

Potential Biological Activities of Amino-biphenyl-4-YL-acetic acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the potential biological activities of Amino-biphenyl-4-YL-acetic acid and its closely related analog, 4-Biphenylacetic acid, also known as Felbinac. While information on the amino-substituted compound is emerging, extensive research on Felbinac as a non-steroidal anti-inflammatory drug (NSAID) provides a solid foundation for understanding the therapeutic potential of this class of molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Anti-inflammatory and Analgesic Activities of 4-Biphenylacetic Acid (Felbinac)

4-Biphenylacetic acid (Felbinac) is the active metabolite of the prodrug fenbufen and exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activities of 4-Biphenylacetic acid (Felbinac).

Activity TypeAssay/ModelTarget/EndpointResultReference
Anti-inflammatoryCell-free assayProstaglandin E₂ (PGE₂) synthesisIC₅₀ = 3.2 µM[1]
Anti-inflammatoryUV-induced erythema in guinea pigsSuppression of erythemaEffective at 2 mg/kg[1]
Anti-inflammatoryAdjuvant-induced arthritis in ratsReduction of inflammationEffective at 16 mg/kg[1]
AnalgesicPhenylquinone-induced writhing in miceReduction of writhingED₅₀ = 9.9 mg/kg[1]
Signaling Pathway: Cyclooxygenase Inhibition

The anti-inflammatory and analgesic effects of 4-Biphenylacetic acid are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, a key component of the arachidonic acid cascade. By blocking COX-1 and COX-2, the conversion of arachidonic acid to prostaglandins (PGs) is reduced, leading to a decrease in inflammation, pain, and fever.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂, etc.) COX1->Prostaglandins produces COX2->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Felbinac 4-Biphenylacetic Acid (Felbinac) Felbinac->COX1 inhibits Felbinac->COX2 inhibits

Mechanism of action of 4-Biphenylacetic Acid (Felbinac).
Experimental Protocol: In Vitro PGE₂ Inhibition Assay

This protocol details a cell-based assay to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Materials and Reagents:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., 4-Biphenylacetic acid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • PGE₂ ELISA kit

  • 96-well cell culture plates

  • Cell counter (hemocytometer or automated)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Harvest cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid cytotoxicity.

  • Cell Treatment: After the 24-hour incubation, remove the culture medium. Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known COX inhibitor). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

PGE2_Inhibition_Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Cell_Seeding->Compound_Prep Cell_Treatment Treat Cells with Compound Compound_Prep->Cell_Treatment LPS_Stimulation Stimulate with LPS Cell_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection PGE2_ELISA Quantify PGE₂ by ELISA Supernatant_Collection->PGE2_ELISA Data_Analysis Analyze Data (IC₅₀) PGE2_ELISA->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro PGE₂ inhibition assay.

Potential Activities of Amino-biphenyl-4-YL-acetic acid Derivatives

While "Amino-biphenyl-4-YL-acetic acid" itself is not extensively characterized, its derivatives have emerged as compounds of interest in several therapeutic areas, including oncology and metabolic diseases.

HPTPβ Inhibition

Certain (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been identified as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a receptor-type protein tyrosine phosphatase.[2] Inhibition of HPTPβ is a potential therapeutic strategy for various diseases, including cancer.

Quantitative Data:

CompoundTargetInhibitory ActivitySelectivityReference
C2HPTPβFavorableBetter for HPTPβ than PTP1B and SHP2[2]
C22HPTPβFavorableBetter for HPTPβ than PTP1B and SHP2[2]

Signaling Pathway Context: HPTPβ in Cancer

HPTPβ can act as a tumor suppressor by dephosphorylating and inactivating oncogenic kinases such as Src, and by activating the tumor suppressor PTEN.[3] Inhibition of HPTPβ in certain contexts could, therefore, have complex downstream effects on cancer cell signaling. The precise signaling pathways modulated by amino-biphenyl derivatives as HPTPβ inhibitors are an active area of research.

HPTPB_Signaling Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs activate Src Src RTKs->Src activate PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT activates PTEN PTEN PTEN->PI3K_AKT inhibits Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival promotes HPTPB HPTPβ HPTPB->Src dephosphorylates (inactivates) HPTPB->PTEN dephosphorylates (activates) Amino_Biphenyl_Derivative Amino-biphenyl Derivative Amino_Biphenyl_Derivative->HPTPB inhibits

Simplified context of HPTPβ signaling in cancer.
Antitumor Activity

Derivatives of biphenyl-4-yl-acrylohydroxamic acid have demonstrated significant antitumor activity. While not directly "Amino-biphenyl-4-YL-acetic acid," these findings highlight the potential of the biphenyl scaffold in oncology.

Quantitative Data:

Compound ClassCell LinesActivityReference
Biphenyl-4-yl-acrylohydroxamic acid derivativesHuman ovarian carcinoma (IGROV-1), human lung carcinoma (H460), human colon cancer (HCT116), human colon adenocarcinoma (HT29)Antiproliferative activity (IC₅₀ in the range of 0.3-1.4 µM for the most promising compound)[4]

Experimental Protocol: Cell Viability (MTT) Assay for Antitumor Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials and Reagents:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (e.g., Amino-biphenyl-4-YL-acetic acid derivative)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.

Other Potential Applications

Preliminary reports suggest that Amino-biphenyl-4-YL-acetic acid may serve as an important intermediate in the synthesis of various drugs, including potential anti-cancer and anti-diabetic agents. Additionally, its use in cosmetic products for potential anti-aging and antioxidant effects has been proposed, although detailed biological data in these areas are currently limited.

Conclusion

4-Biphenylacetic acid (Felbinac) is a well-characterized NSAID with a clear mechanism of action and a solid body of evidence supporting its anti-inflammatory and analgesic properties. In contrast, the biological activities of Amino-biphenyl-4-YL-acetic acid are less defined, but its derivatives are showing promise in the fields of oncology and as modulators of key cellular signaling pathways. This technical guide provides a comprehensive summary of the current knowledge on these compounds, offering valuable data and protocols to guide future research and drug development efforts. Further investigation into the specific biological targets and mechanisms of action of Amino-biphenyl-4-YL-acetic acid and its derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to Amino-biphenyl-4-YL-acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amino-biphenyl-4-yl-acetic acid derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their applications as enzyme inhibitors and anti-inflammatory and antifungal agents.

Introduction

Amino-biphenyl-4-yl-acetic acid and its derivatives are a versatile scaffold in medicinal chemistry. The biphenyl moiety is a recognized "privileged" structure, frequently found in compounds with a wide range of biological activities. The addition of an amino acid-like side chain offers opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. These compounds have garnered interest for their potential to interact with various biological targets, leading to the development of novel therapeutic agents.

Synthesis of Amino-biphenyl-4-YL-acetic Acid Derivatives

The synthesis of amino-biphenyl-4-yl-acetic acid derivatives often involves multi-step reaction sequences. A common strategy is the Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure. This is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Subsequent modifications typically involve standard peptide coupling or esterification reactions to introduce the amino acid or other functional groups to the acetic acid moiety. For instance, the carboxylic acid can be activated with reagents like thionyl chloride to form an acid chloride, which then readily reacts with various amines to yield a library of amide derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and initial evaluation of novel amino-biphenyl-4-yl-acetic acid derivatives is a systematic process that integrates chemical synthesis with biological screening.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 4-bromophenylacetic acid, amino-boronic esters) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki hydrolysis Ester Hydrolysis suzuki->hydrolysis activation Carboxylic Acid Activation hydrolysis->activation coupling Amide/Ester Coupling with diverse amines/alcohols activation->coupling purification Purification and Characterization (NMR, MS) coupling->purification primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) purification->primary_screening hit_id Hit Identification primary_screening->hit_id sar Structure-Activity Relationship (SAR) Studies primary_screening->sar secondary_screening Secondary Screening (e.g., Antifungal, Anti-inflammatory assays) hit_id->secondary_screening lead_selection Lead Compound Selection secondary_screening->lead_selection lead_selection->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy and Toxicity Studies admet->in_vivo

A typical workflow for the synthesis and screening of biphenyl derivatives.

Biological Activities and Quantitative Data

Amino-biphenyl-4-yl-acetic acid derivatives have demonstrated a range of biological activities, including enzyme inhibition, antifungal, and anti-inflammatory effects. The following tables summarize some of the available quantitative data for these activities.

Enzyme Inhibition

This class of compounds has been investigated for its inhibitory effects on various enzymes, including Human Protein Tyrosine Phosphatase Beta (HPTPβ) and Histone Deacetylases (HDACs).

Compound/AnalogTarget EnzymeIC50 (µM)Reference
(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivative C2HPTPβ2.3 ± 0.2[1]
(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivative C22HPTPβ1.8 ± 0.1[1]
Biphenyl-4-yl-acrylohydroxamic acid derivative 1HDAC20.25[2]
Biphenyl-4-yl-acrylohydroxamic acid derivative 2HDAC20.18[2]
Antifungal Activity

Several biphenyl derivatives have been tested for their efficacy against various fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antifungal activity.

Compound/AnalogFungal StrainMIC (µg/mL)Reference
Biphenyl-4-carboxylic acid ethyl esterCandida albicans512-1024[3]
Biphenyl-4-carboxylic acid decyl esterCandida albicans512[3]
Biphenyl-4-carboxylic acid ethyl esterCandida tropicalis512-1024[3]
Biphenyl-4-carboxylic acid decyl esterCandida tropicalis512[3]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins in cell-based assays.

Compound/AnalogAssayCell LineIC50 (µM)Reference
[1,1'-biphenyl]-4-acetic acid derivative 4aNO productionRAW 264.715.8[4]
[1,1'-biphenyl]-4-acetic acid derivative 4bNO productionRAW 264.712.3[4]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Carrageenan-induced paw edema (% inhibition at 100 mg/kg)Rats58.3%[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of these compounds.

General Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of the biphenyl core structure.

Materials:

  • Aryl halide (e.g., 4-bromophenylacetic acid derivative) (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.02 mmol)

  • Base (e.g., K2CO3) (2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and arylboronic acid/ester in the solvent mixture.

  • Add the base and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HPTPβ Inhibition Assay Protocol

This protocol describes a colorimetric assay to measure the inhibition of HPTPβ.

Materials:

  • Recombinant human HPTPβ

  • pNPP (p-nitrophenyl phosphate) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of assay buffer to each well of the microplate.

  • Add 2 µL of the test compound at various concentrations (or DMSO for control).

  • Add 20 µL of the diluted HPTPβ enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • Fungal inoculum (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compounds serially diluted in DMSO

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • In a 96-well plate, add 100 µL of RPMI-1640 to each well.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of amino-biphenyl-4-yl-acetic acid derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Human Protein Tyrosine Phosphatase Beta (HPTPβ) is a receptor-type PTP that plays a role in cell growth, differentiation, and metabolism. Inhibitors of HPTPβ can modulate these processes and have potential therapeutic applications.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt cell_growth Cell Growth and Proliferation akt->cell_growth hptpb HPTPβ hptpb->receptor inhibitor Amino-biphenyl-4-yl-acetic acid derivative inhibitor->hptpb

HPTPβ dephosphorylates receptor tyrosine kinases, negatively regulating signaling.
Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are central to the regulation of cellular processes, including inflammation and cell survival. Some biphenyl derivatives have been shown to modulate these pathways, which may contribute to their anti-inflammatory effects.

G lps LPS tlr4 TLR4 lps->tlr4 pi3k PI3K tlr4->pi3k mapk MAPK (p38, ERK, JNK) tlr4->mapk akt Akt pi3k->akt nf_kb NF-κB akt->nf_kb ap_1 AP-1 mapk->ap_1 inflammation Inflammatory Response (NO, Prostaglandins, Cytokines) nf_kb->inflammation ap_1->inflammation inhibitor Amino-biphenyl-4-yl-acetic acid derivative inhibitor->pi3k inhibitor->mapk

Potential modulation of inflammatory signaling pathways by the derivatives.

Conclusion

Amino-biphenyl-4-yl-acetic acid derivatives represent a promising class of compounds with diverse biological activities. Their synthetic tractability allows for the creation of large libraries for screening, and their demonstrated efficacy as enzyme inhibitors and anti-inflammatory and antifungal agents highlights their therapeutic potential. Further research, including detailed structure-activity relationship studies and in vivo evaluation, is warranted to fully explore the potential of this chemical scaffold in the development of new drugs. This guide provides a foundational resource for researchers to design, synthesize, and evaluate novel analogs with improved potency and selectivity.

References

Spectroscopic Profile of Amino-biphenyl-4-yl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Amino-biphenyl-4-yl-acetic acid (C₁₄H₁₃NO₂), a biphenyl derivative of the non-proteinogenic amino acid phenylglycine. The structural complexity and potential pharmaceutical relevance of this compound necessitate a thorough understanding of its spectroscopic characteristics for unequivocal identification, purity assessment, and structural elucidation. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

  • IUPAC Name: 2-amino-2-([1,1'-biphenyl]-4-yl)acetic acid

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol [1]

  • CAS Number: 221101-61-7[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d2HAr-H
~7.59d2HAr-H
~7.45t2HAr-H
~7.35t1HAr-H
~4.50s1Hα-CH
~3.50 (broad)s2H-NH₂
~12.50 (broad)s1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175.0C=O (Carboxylic acid)
~140.5Ar-C
~139.0Ar-C
~135.0Ar-C
~129.0Ar-CH
~128.0Ar-CH
~127.0Ar-CH
~126.5Ar-CH
~58.0α-C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000 (broad)StrongO-H stretch (carboxylic acid), N-H stretch (amine)
3100-3000MediumAromatic C-H stretch
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1580MediumN-H bend (amine)
~1400MediumO-H bend (carboxylic acid)
~830Strongpara-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
228.10[M+H]⁺
226.08[M-H]⁻
182.09[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of amino acids and related organic compounds.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of Amino-biphenyl-4-yl-acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical as the acidic and amino protons are exchangeable.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, for accurate chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-14 ppm).

    • Use a standard single-pulse experiment.

    • Employ a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups.

Protocol:

  • Sample Preparation (Solid State):

    • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern.[5][7]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent compatible with the ionization source, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion peaks and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like Amino-biphenyl-4-yl-acetic acid.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Sample for NMR IR FTIR Spectroscopy Purity->IR Sample for IR MS Mass Spectrometry (ESI-MS, MS/MS) Purity->MS Sample for MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation Report Technical Report & Data Archiving Structure_Elucidation->Report

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

References

Navigating the Toxicological Landscape of Amino-biphenyl-4-YL-acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of a compound's toxicological and safety profile is a cornerstone of modern chemical and pharmaceutical development. This in-depth technical guide focuses on Amino-biphenyl-4-YL-acetic acid, a compound with applications as a pharmaceutical intermediate and in cosmetic formulations.[1] While its utility is recognized, a comprehensive understanding of its potential hazards is paramount for ensuring safe handling and progression through the development pipeline. This document aims to synthesize the currently available toxicological data, highlight existing knowledge gaps, and provide a framework for its safety evaluation.

General Safety and Physicochemical Properties

Amino-biphenyl-4-YL-acetic acid, with the chemical formula C14H13NO2, typically presents as a white or off-white crystalline powder.[1] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and chloroform.[1] While one source suggests its toxicity is low, this is a qualitative assessment, and detailed quantitative data to support this is not publicly available.[1] Standard safety precautions are advised, including avoiding direct skin and eye contact, preventing inhalation of dust, and storing in a dry, well-ventilated area away from strong oxidants and acids.[1]

Summary of Toxicological Data

A thorough review of publicly accessible safety data sheets and chemical databases reveals a significant lack of quantitative toxicological information for Amino-biphenyl-4-YL-acetic acid. The following table summarizes the current data status for key toxicological endpoints.

Toxicological EndpointResult
Acute Toxicity
OralNo data available[2]
DermalNo data available[2]
InhalationNo data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) No data available[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]

Experimental Protocols: A Framework for Future Studies

Given the absence of specific experimental data, this section outlines a standard workflow for a comprehensive toxicological assessment. This serves as a procedural guide for future research endeavors aimed at filling the existing data gaps for Amino-biphenyl-4-YL-acetic acid.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Acute Toxicity (In Vivo) cluster_2 Phase 3: Sub-chronic and Chronic Toxicity (In Vivo) cluster_3 Phase 4: Mechanistic Studies A Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) D Acute Oral, Dermal, and Inhalation Toxicity Studies A->D B Cytotoxicity Assays (e.g., MTT, LDH) B->D C Receptor Binding/Enzyme Inhibition Assays K Identification of Toxicity Pathways C->K G Repeated Dose Toxicity Studies (28-day, 90-day) D->G J Toxicokinetic and Metabolism Studies D->J E Determination of LD50/LC50 F Skin and Eye Irritation/Corrosion Studies F->G H Carcinogenicity Bioassays G->H I Reproductive and Developmental Toxicity Studies G->I G->J J->K

Figure 1: Standard Toxicological Assessment Workflow

Signaling Pathways: Awaiting Mechanistic Insights

The elucidation of signaling pathways perturbed by a compound is critical for understanding its mechanism of toxicity. Without data from mechanistic studies, such as transcriptomics, proteomics, or specific pathway-focused assays, the creation of a signaling pathway diagram for Amino-biphenyl-4-YL-acetic acid would be speculative. Future research should aim to identify molecular targets and signaling cascades affected by this compound to enable a more profound understanding of its biological effects.

Conclusion and Future Directions

The current safety profile of Amino-biphenyl-4-YL-acetic acid is largely incomplete, relying on general chemical safety precautions rather than specific toxicological data. For a compound utilized in the pharmaceutical and cosmetic industries, this represents a significant knowledge gap that warrants immediate attention. A systematic evaluation following the tiered approach outlined in the experimental workflow is essential. Prioritizing in vitro screening for genotoxicity and cytotoxicity, followed by acute toxicity studies, would provide foundational data. Subsequent sub-chronic and mechanistic studies will be crucial for establishing a comprehensive safety profile and enabling informed risk assessments for its various applications. Researchers and drug development professionals are strongly encouraged to undertake these studies to ensure the safe and responsible use of Amino-biphenyl-4-YL-acetic acid.

References

An In-depth Technical Guide to 2-Amino-2-(4-phenylphenyl)acetic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-2-(4-phenylphenyl)acetic acid, also known as α-amino-4-biphenylacetic acid, is a non-proteinogenic α-amino acid. Its structure, featuring a biphenyl moiety, imparts unique steric and electronic properties, making it an attractive building block in medicinal chemistry and materials science. The biphenyl group can engage in π-π stacking interactions and influence the overall conformation of peptides and other macromolecules into which it is incorporated. While its natural occurrence has not been reported, its synthesis is of interest for the development of novel pharmaceuticals and research tools.

History and Discovery

The precise first synthesis and discovery of 2-Amino-2-(4-phenylphenyl)acetic acid is not well-documented in readily accessible scientific literature. However, its emergence is closely tied to the broader exploration of non-natural amino acids for peptide and small molecule drug discovery.

The patent literature provides the earliest indications of the synthesis of related structures. For instance, patent WO2004048314A1, filed in 2003, describes the synthesis of a broad class of "Substituted amino phenylacetic acids" intended for use as cyclooxygenase-2 (COX-2) inhibitors. The generic structure disclosed in this patent encompasses 2-Amino-2-(4-phenylphenyl)acetic acid.

The availability of the Boc-protected version, (R)-α-(Boc-amino)-biphenyl-4-acetic acid (CAS 221101-61-7), from chemical suppliers and its mention in technical guides for solid-phase peptide synthesis (SPPS) suggest its utility as a building block in the synthesis of peptides with modified backbones. The Boc (tert-butoxycarbonyl) protecting group is standard in peptide chemistry, indicating that the primary application of this amino acid derivative is likely in the construction of novel peptide-based molecules.

Physicochemical Properties

Quantitative data for the unprotected 2-Amino-2-(4-phenylphenyl)acetic acid is limited in public databases. However, key properties of its widely used Boc-protected form are available.

PropertyValueReference
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid[1]
CAS Number 221101-61-7[1]
Molecular Formula C19H21NO4[1]
Molecular Weight 327.4 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O[1]
InChI Key IGQRMCQSKDTFDV-MRXNPFEDSA-N[1]

Experimental Protocols

The synthesis of 2-Amino-2-(4-phenylphenyl)acetic acid can be approached through a multi-step process. The key challenge lies in the construction of the biphenyl core, which is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of the Biphenyl Core: 4-Biphenylacetic Acid

A common precursor for the target molecule is 4-biphenylacetic acid. Its synthesis is well-established and typically involves the Suzuki-Miyaura coupling of a 4-halophenylacetic acid derivative with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants:

    • 4-Bromophenylacetic acid

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Na₂CO₃, K₂CO₃)

    • Solvent (e.g., Toluene/water mixture)

  • Procedure:

    • To a reaction vessel, add 4-bromophenylacetic acid, phenylboronic acid (typically 1.1-1.5 equivalents), and a palladium catalyst (e.g., 1-5 mol%).

    • Add a suitable base (typically 2 equivalents).

    • Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup: dilute with water and ethyl acetate. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-biphenylacetic acid.

Amination and Final Product Formation

The introduction of the amino group at the α-position of 4-biphenylacetic acid can be achieved through various established methods for α-amination of carboxylic acids. A common route involves α-bromination followed by nucleophilic substitution with an ammonia equivalent.

Experimental Protocol: α-Amination (General Procedure)

  • α-Bromination:

    • Treat 4-biphenylacetic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions to yield 2-bromo-2-(4-phenylphenyl)acetic acid.

  • Amination:

    • React the resulting α-bromo acid with an excess of ammonia or a protected ammonia equivalent (e.g., sodium azide followed by reduction) to introduce the amino group via nucleophilic substitution.

  • Deprotection (if necessary) and Isolation:

    • If a protected amine was used, perform the appropriate deprotection step.

    • Purify the final product, 2-Amino-2-(4-phenylphenyl)acetic acid, by recrystallization or ion-exchange chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 2-Amino-2-(4-phenylphenyl)acetic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product 4-Bromophenylacetic_acid 4-Bromophenylacetic acid Suzuki_Coupling Suzuki-Miyaura Coupling 4-Bromophenylacetic_acid->Suzuki_Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Coupling 4-Biphenylacetic_acid 4-Biphenylacetic acid Suzuki_Coupling->4-Biphenylacetic_acid Alpha_Bromination α-Bromination alpha_Bromo_acid 2-Bromo-2-(4-phenylphenyl)acetic acid Alpha_Bromination->alpha_Bromo_acid Amination Amination Final_Product 2-Amino-2-(4-phenylphenyl)acetic acid Amination->Final_Product 4-Biphenylacetic_acid->Alpha_Bromination alpha_Bromo_acid->Amination

Caption: Synthetic workflow for 2-Amino-2-(4-phenylphenyl)acetic acid.

Conclusion

2-Amino-2-(4-phenylphenyl)acetic acid represents a valuable, non-natural amino acid for the synthesis of modified peptides and other bioactive molecules. While its specific discovery and early history are not prominently documented, its synthesis is achievable through established organic chemistry methodologies, most notably the Suzuki-Miyaura coupling for the formation of the key biphenyl scaffold. The availability of its Boc-protected derivative highlights its utility in modern drug discovery and development, particularly in the field of peptide science. This guide provides a foundational understanding of its synthesis and properties for researchers and professionals in the field.

References

Technical Guide: Predicted Physicochemical Properties of 2-Amino-2-(biphenyl-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(biphenyl-4-yl)acetic acid (CAS: 221101-61-7) is an amino acid derivative incorporating a biphenyl moiety.[1][2] As with any compound intended for pharmaceutical research, a thorough understanding of its fundamental physicochemical properties is critical for predicting its behavior in biological systems. The acid dissociation constant (pKa) and aqueous solubility are paramount, as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This technical guide provides an overview of the predicted pKa and solubility of 2-Amino-2-(biphenyl-4-yl)acetic acid. It outlines the theoretical basis for its behavior in solution, discusses the landscape of computational prediction tools, and presents detailed experimental protocols for the empirical determination of these essential parameters.

Predicted Physicochemical Properties

Computational models provide valuable first-pass estimates of a molecule's properties before resource-intensive experimental work is undertaken.[5] The available predicted data for 2-Amino-2-(biphenyl-4-yl)acetic acid is summarized below. It is important to note that while a prediction for the acidic pKa is available, specific quantitative predictions for the basic pKa and aqueous solubility are not readily found in public databases.

Table 1: Summary of Predicted Physicochemical Data for 2-Amino-2-(biphenyl-4-yl)acetic acid

PropertyPredicted ValueSource / Method
Acidic pKa (pKa₁) 1.93 ± 0.10Computational Prediction[6]
Basic pKa (pKa₂) No specific value available. Expected for the α-amino group.-
Aqueous Solubility Low solubility in water.Qualitative Description[6]
Organic Solubility Soluble in some organic solvents like ethanol and chloroform.Qualitative Description[6]

Note: Predicted values should always be confirmed by experimental data.

Ionization and Solubility: A Theoretical Framework

As an amino acid, 2-Amino-2-(biphenyl-4-yl)acetic acid is an amphoteric compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (α-amino group).[6] Its net charge and, consequently, its solubility are highly dependent on the pH of the surrounding medium.

  • At low pH (pH < pKa₁): The amino group is protonated (-NH₃⁺) and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge.

  • At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to a carboxylate (-COO⁻), while the amino group remains protonated (-NH₃⁺). The molecule exists predominantly as a zwitterion with a net neutral charge. Solubility is typically at its minimum in this pH range, near the isoelectric point (pI).

  • At high pH (pH > pKa₂): The amino group deprotonates (-NH₂), and the carboxylate group remains (-COO⁻). The molecule carries a net negative charge.

The interplay between these ionization states is crucial for solubility. The charged cationic and anionic forms generally exhibit greater aqueous solubility than the neutral zwitterionic form.

G cluster_low_ph Low pH (Acidic) cluster_mid_ph Intermediate pH (Zwitterionic) cluster_high_ph High pH (Basic) cation Cationic Form (Net Charge +1) zwitterion Zwitterionic Form (Net Charge 0) Lowest Aqueous Solubility cation->zwitterion +OH⁻ (pH increases past pKa₁) zwitterion->cation +H⁺ (pH decreases past pKa₁) anion Anionic Form (Net Charge -1) zwitterion->anion +OH⁻ (pH increases past pKa₂) anion->zwitterion +H⁺ (pH decreases past pKa₂) G start Start prep Prepare Sample Solution (Compound in Solvent) start->prep setup Calibrate pH Electrode & Assemble Titration Apparatus prep->setup titrate Titrate with Standard Acid/Base in Small Increments setup->titrate record Record pH and Volume After Each Addition titrate->record decision Equivalence Point Reached? record->decision decision->titrate No plot Plot pH vs. Titrant Volume decision->plot Yes analyze Determine pKa (e.g., Half-Volume Method) plot->analyze end End analyze->end G start Start prep Add Excess Solid Compound to Solvent/Buffer start->prep equilibrate Seal and Agitate at Constant Temperature (e.g., 24-72 hours) prep->equilibrate separate Separate Phases (Centrifugation or Settling) equilibrate->separate sample Withdraw Supernatant & Filter (e.g., 0.22 µm) separate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify calculate Calculate Solubility vs. Standard Curve quantify->calculate end End calculate->end

References

An In-depth Technical Guide to Upstream Precursors for Amino-biphenyl-4-YL-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and upstream precursors for the preparation of Amino-biphenyl-4-YL-acetic acid, a key intermediate in pharmaceutical development. This document details established synthetic routes, provides in-depth experimental protocols for key transformations, and presents quantitative data in structured tables for easy comparison. Furthermore, logical relationships and experimental workflows are visualized through detailed diagrams.

Introduction

Amino-biphenyl-4-YL-acetic acid and its derivatives are important structural motifs in medicinal chemistry. The synthesis of these compounds relies on robust and scalable routes from readily available starting materials. This guide will focus on a common and well-documented synthetic pathway that commences with the nitration of benzyl cyanide, followed by hydrolysis, reduction, and a final carbon-carbon bond-forming reaction to construct the biphenyl core. Two primary methods for the final biphenyl formation, the Gomberg-Bachmann reaction and the Suzuki-Miyaura coupling, will be explored in detail.

Synthetic Pathways

The synthesis of 2-(4'-aminobiphenyl-4-yl)acetic acid can be approached through a multi-step sequence starting from benzyl cyanide. The overall strategy involves the introduction of a nitro group, which is later reduced to an amine, and the formation of the biphenyl linkage.

Synthesis_Overview A Benzyl Cyanide B 4-Nitrophenylacetonitrile A->B Nitration C 4-Nitrophenylacetic Acid B->C Hydrolysis D 4-Aminophenylacetic Acid C->D Reduction E 2-(4'-Aminobiphenyl-4-yl)acetic Acid D->E Biphenyl Formation

Caption: Overview of the primary synthetic route.

Two main strategies for the final biphenyl formation are presented:

  • Route 1: Gomberg-Bachmann Reaction: This classical method involves the diazotization of an arylamine followed by a radical-mediated coupling with an aromatic substrate.

  • Route 2: Suzuki-Miyaura Coupling: A modern, palladium-catalyzed cross-coupling reaction that offers milder conditions and often higher yields and functional group tolerance.

Detailed Experimental Protocols and Data

Step 1: Nitration of Benzyl Cyanide to 4-Nitrophenylacetonitrile

The nitration of benzyl cyanide is a critical first step. The reaction conditions must be carefully controlled to favor the formation of the desired para-isomer and to manage the exothermic nature of the reaction.

Experimental Protocol:

A mixture of concentrated sulfuric acid (275 mL) and concentrated nitric acid (275 mL) is prepared in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel. The acid mixture is cooled to 10°C in an ice-salt bath. Benzyl cyanide (100 g, 0.85 mol) is added dropwise to the stirred acid mixture, ensuring the temperature is maintained below 20°C. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour at room temperature. The reaction mixture is then carefully poured onto crushed ice (1200 g) with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from 80% ethanol to yield p-nitrobenzyl cyanide.

ParameterValue
Reactants Benzyl Cyanide, Conc. H₂SO₄, Conc. HNO₃
Temperature 10-20°C
Reaction Time 1 hour (post-addition)
Work-up Precipitation on ice, filtration
Purification Recrystallization from 80% ethanol
Yield 50-54%
Reference Organic Syntheses, Coll. Vol. 1, p.396 (1941)

Logical Workflow for Nitration:

Nitration_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Prepare mixed acid (H₂SO₄/HNO₃) B Cool to 10°C A->B C Add Benzyl Cyanide dropwise (<20°C) B->C D Stir at room temperature (1h) C->D E Pour onto crushed ice D->E F Filter precipitate E->F G Recrystallize from 80% ethanol F->G

Caption: Experimental workflow for the nitration of benzyl cyanide.

Step 2: Hydrolysis of 4-Nitrophenylacetonitrile to 4-Nitrophenylacetic Acid

The nitrile group of 4-nitrophenylacetonitrile is hydrolyzed to a carboxylic acid under acidic conditions.

Experimental Protocol:

In a 1-L round-bottomed flask, 100 g (0.62 mol) of p-nitrobenzyl cyanide is placed. A solution of 300 mL of concentrated sulfuric acid in 280 mL of water is prepared, and two-thirds of this solution is added to the flask. The mixture is shaken well to moisten all the solid. The remaining acid solution is used to wash down any solid adhering to the flask walls. The flask is fitted with a reflux condenser and heated to boiling for fifteen minutes. The reaction mixture is then diluted with an equal volume of cold water and cooled to 0°C or below. The precipitate is collected by filtration, washed with ice water, and then dissolved in 1600 mL of boiling water. The hot solution is filtered rapidly. The filtrate is cooled to allow for the crystallization of p-nitrophenylacetic acid as long, pale yellow needles.

ParameterValue
Reactant 4-Nitrophenylacetonitrile
Reagent Aqueous Sulfuric Acid
Reaction Time 15 minutes at boiling
Work-up Dilution with water, cooling, filtration
Purification Recrystallization from hot water
Yield 92-95%
Reference Organic Syntheses, Coll. Vol. 1, p.406 (1941)
Step 3: Reduction of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid

The nitro group is reduced to an amine, a crucial step to enable the subsequent biphenyl-forming reactions. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol:

4-Nitrophenylacetic acid (18.1 g) is dissolved in 90 g of distilled water containing 4.4 g of sodium hydroxide. To this solution, 0.36 g of 5% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at 10 atm of hydrogen pressure for 2 hours. After the reaction is complete, the catalyst is removed by filtration through celite. The resulting solution contains 4-aminophenylacetic acid.

ParameterValue
Reactant 4-Nitrophenylacetic Acid
Catalyst 5% Palladium on Carbon (Pd/C)
Reducing Agent Hydrogen gas (H₂)
Pressure 10 atm
Reaction Time 2 hours
Work-up Filtration to remove catalyst
Reference KR100641825B1
Step 4: Biphenyl Formation

This route involves the diazotization of 4-aminophenylacetic acid followed by reaction with benzene. While yields can be modest, it represents a classical approach.

Conceptual Experimental Protocol (based on KR100641825B1):

The aqueous solution of 4-aminophenylacetic acid from the previous step is acidified with an acid (e.g., HCl). The solution is cooled, and an aqueous solution of sodium nitrite (NaNO₂) is added to form the diazonium salt. This diazonium salt solution is then reacted with benzene. The biphenyl product is then extracted from the reaction mixture.

ParameterValue
Reactant 4-Aminophenylacetic Acid
Reagents Sodium Nitrite (NaNO₂), Acid, Benzene
Reaction Type Diazotization followed by radical coupling
Yield Generally low (<40%) for this reaction type
Reference KR100641825B1 (describes the reaction but lacks specific yield for this step)

Signaling Pathway for Gomberg-Bachmann Reaction:

Gomberg_Bachmann A 4-Aminophenylacetic Acid B Diazonium Salt A->B NaNO₂, Acid C Aryl Radical B->C Decomposition E 2-(Biphenyl-4-yl)acetic Acid (intermediate) C->E + Benzene D Benzene D->E F Final Product (after potential deprotection/modification) E->F

Caption: Conceptual pathway of the Gomberg-Bachmann reaction.

A more modern and often higher-yielding approach involves the palladium-catalyzed coupling of a halogenated phenylacetic acid derivative with an aminophenylboronic acid derivative.

General Experimental Protocol (Illustrative):

To a reaction vessel are added 4-bromophenylacetic acid (1.0 equiv), 4-aminophenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base such as sodium carbonate (2.0 equiv). A suitable solvent system, for instance, a mixture of toluene and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110°C until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

ParameterValue
Reactants 4-Halophenylacetic acid derivative, 4-Aminophenylboronic acid derivative
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)
Base Inorganic base (e.g., Na₂CO₃, K₂CO₃)
Solvent Toluene/Water or similar biphasic system
Temperature 80-110°C
Yield Generally moderate to high

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The synthesis of Amino-biphenyl-4-YL-acetic acid can be achieved through a reliable multi-step process. The initial steps of nitration, hydrolysis, and reduction are well-established and high-yielding. For the crucial biphenyl-forming step, both the Gomberg-Bachmann reaction and the Suzuki-Miyaura coupling are viable options. While the Gomberg-Bachmann reaction is a classic method, the Suzuki-Miyaura coupling generally offers milder conditions and superior yields, making it the preferred method in modern synthetic chemistry. The choice of route will depend on factors such as scale, available starting materials, and desired purity of the final product. This guide provides the necessary foundational information for researchers and drug development professionals to make informed decisions and to execute these synthetic transformations effectively.

An In-depth Technical Guide on the Theoretical Studies of Amino-biphenyl-4-YL-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies on the structure of Amino-biphenyl-4-YL-acetic acid and its close structural analogs, 4-aminobiphenyl and biphenyl-4-carboxylic acid. Due to the limited availability of direct theoretical data for Amino-biphenyl-4-YL-acetic acid, this guide synthesizes findings from computational analyses of these analogs to provide insights into the structural and electronic properties of this class of compounds. The guide details the computational methodologies employed, presents key quantitative data in a structured format, and visualizes the theoretical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

Amino-biphenyl-4-YL-acetic acid is a biphenyl derivative with potential applications in pharmaceuticals due to its structural motifs. Biphenyl derivatives are known to exhibit a range of biological activities and are of significant interest in medicinal chemistry.[1] Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are crucial for understanding the three-dimensional structure, conformational flexibility, and electronic properties of such molecules. These computational insights are invaluable for predicting molecular behavior, understanding structure-activity relationships, and guiding the design of new therapeutic agents.

This guide focuses on the theoretical characterization of Amino-biphenyl-4-YL-acetic acid's structure. In the absence of direct computational studies on this specific molecule, we present a detailed analysis of two closely related analogs: 4-aminobiphenyl and biphenyl-4-carboxylic acid. The data and methodologies presented herein are drawn from published theoretical investigations on these analogs and are intended to provide a robust framework for understanding the structural characteristics of Amino-biphenyl-4-YL-acetic acid.

Molecular Structure and Properties

The fundamental structure of Amino-biphenyl-4-YL-acetic acid consists of a biphenyl core with an amino group and an acetic acid group attached to one of the phenyl rings. The dihedral angle between the two phenyl rings is a key determinant of the molecule's overall shape and is influenced by the nature and position of its substituents.

Quantitative Data from Theoretical Studies on Analogs

The following tables summarize key quantitative data obtained from theoretical studies on 4-aminobiphenyl and biphenyl-4-carboxylic acid. These values provide a baseline for understanding the expected geometric and electronic parameters of Amino-biphenyl-4-YL-acetic acid.

Table 1: Optimized Geometrical Parameters of 4-Aminobiphenyl (DFT/B3LYP)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)1.49--
C-N (amino)1.40--
Phenyl Ring 1 C-C1.39 - 1.41119 - 121-
Phenyl Ring 2 C-C1.39 - 1.41119 - 121-
C-C-N-120.5-
Phenyl-Phenyl--~38

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used. The dihedral angle is particularly sensitive to the molecular environment.

Table 2: Calculated Vibrational Frequencies for Biphenyl-4-carboxylic acid (DFT/B3LYP/6-311++G(d,p)) [2]

Vibrational ModeWavenumber (cm⁻¹)
C=O stretch (carboxylic acid)~1730
O-H stretch (carboxylic acid)~3500
C-O stretch (carboxylic acid)~1300
Phenyl ring C-H stretch~3100
Phenyl ring C-C stretch~1600

Table 3: Electronic Properties of Biphenyl Analogs (DFT/B3LYP) [2]

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Biphenyl-4-carboxylic acid-6.5-1.84.7
4-Aminobiphenyl-5.2-0.54.7

Computational Methodologies (Experimental Protocols)

The data presented in this guide are derived from computational studies employing state-of-the-art theoretical methods. The following sections detail the typical protocols used for these calculations.

Geometry Optimization

The equilibrium molecular geometry is determined by finding the minimum energy structure on the potential energy surface.

  • Method: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional is a common choice that provides a good balance between accuracy and computational cost.[3][4]

  • Basis Set: A basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p), is used to describe the atomic orbitals. The choice of basis set affects the accuracy of the calculations.[2][3]

  • Software: Quantum chemistry software packages such as Gaussian, Q-Chem, or xtb are commonly used to perform these calculations.[4][5]

  • Procedure: An initial guess structure is provided, and the geometry is iteratively optimized until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies.

Vibrational Frequency Analysis

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Method: The calculations are typically performed at the same level of theory (e.g., DFT/B3LYP) and with the same basis set as the geometry optimization.[2]

  • Procedure: The second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants and subsequently the vibrational frequencies. The absence of imaginary frequencies confirms a minimum energy structure.

Electronic Structure Analysis (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

  • Method: These orbitals and their energies are obtained from the DFT calculations.[6][7]

  • Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. Visualizing the HOMO and LUMO surfaces helps in identifying the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.[8]

Conformational Analysis and Potential Energy Surface Scans

To explore the conformational landscape, particularly the rotation around the inter-ring C-C bond, potential energy surface (PES) scans are performed.

  • Method: A relaxed PES scan is conducted where the dihedral angle between the two phenyl rings is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized.[9][10][11][12]

  • Procedure: This allows for the identification of the minimum energy conformation (the most stable arrangement) and the rotational energy barriers between different conformations. This is crucial for understanding the molecule's flexibility.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the theoretical study of Amino-biphenyl-4-YL-acetic acid and its analogs.

Theoretical_Study_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output start Initial Molecular Structure (e.g., from 2D sketch or database) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry pes_scan Potential Energy Surface Scan (Dihedral Angle Variation) geom_opt->pes_scan electronic_structure Electronic Structure Analysis (HOMO, LUMO, ESP) geom_opt->electronic_structure struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis thermo_analysis Thermodynamic Properties (Zero-point Energy) freq_calc->thermo_analysis conformational_analysis Conformational Preferences (Rotational Barriers) pes_scan->conformational_analysis reactivity_analysis Reactivity Prediction (HOMO-LUMO Gap, MEP) electronic_structure->reactivity_analysis final_data Tabulated Data & Visualizations struct_analysis->final_data thermo_analysis->final_data conformational_analysis->final_data reactivity_analysis->final_data

Caption: Workflow for a theoretical study of a flexible molecule.

Conformational_Analysis A Planar Conformation (High Energy) B Twisted Conformation (Minimum Energy) A->B Relaxation C Perpendicular Conformation (Saddle Point) A->C Rotation B->C Rotation C->B Rotation

Caption: Energy landscape of biphenyl rotation.

Conclusion

This technical guide has provided a detailed overview of the theoretical approaches to studying the structure of Amino-biphenyl-4-YL-acetic acid, primarily through the analysis of its close analogs, 4-aminobiphenyl and biphenyl-4-carboxylic acid. The presented quantitative data on molecular geometry and electronic properties, along with the detailed computational methodologies, offer a solid foundation for researchers and drug development professionals. The visualizations of the theoretical workflow and conformational energy landscape further clarify the key concepts in the computational analysis of such molecules. Future dedicated theoretical and experimental studies on Amino-biphenyl-4-YL-acetic acid are warranted to build upon the foundational knowledge presented in this guide and to fully elucidate its structure-activity relationships for potential therapeutic applications.

References

Methodological & Application

In-Vitro Biological Assays of Amino-biphenyl-4-YL-acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-biphenyl-4-YL-acetic acid is a non-proteinogenic amino acid derivative with a biphenyl moiety. This structural motif is present in a number of biologically active compounds, suggesting potential for this molecule in various therapeutic areas. This document provides an overview of the potential in-vitro biological assays that could be employed to characterize the activity of Amino-biphenyl-4-YL-acetic acid. Due to a lack of specific published data on the biological activity of this exact compound, this document outlines general protocols and potential areas of investigation based on the activities of structurally related molecules.

Potential Therapeutic Areas and In-Vitro Assays

Based on the activities of similar biphenyl and amino acid derivatives, potential areas for investigating the in-vitro biological effects of Amino-biphenyl-4-YL-acetic acid include antimicrobial, enzyme inhibition, and receptor binding assays.

Data Presentation

As no specific quantitative data for Amino-biphenyl-4-YL-acetic acid is currently available in published literature, a template table is provided below for researchers to populate with their experimental findings.

Table 1: Summary of In-Vitro Biological Activity for Amino-biphenyl-4-YL-acetic acid

Assay TypeTargetCell Line / OrganismReadoutIC50 / EC50 / MIC (µM)Notes
Antimicrobial Staphylococcus aureus-MICData to be determined
Escherichia coli-MICData to be determined
Enzyme Inhibition e.g., HPTPβ-% InhibitionData to be determined
e.g., α-amylase-% InhibitionData to be determined
Receptor Binding e.g., 5-HT4 Receptore.g., HEK293Ki / KdData to be determined

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of Amino-biphenyl-4-YL-acetic acid.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Amino-biphenyl-4-YL-acetic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of Amino-biphenyl-4-YL-acetic acid in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes. The example below is for a generic kinase assay.

Materials:

  • Amino-biphenyl-4-YL-acetic acid

  • Target enzyme (e.g., a protein kinase)

  • Substrate peptide

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare a stock solution of Amino-biphenyl-4-YL-acetic acid in DMSO.

  • Perform serial dilutions of the compound in the assay buffer.

  • Add the enzyme and substrate to the wells of a 384-well plate.

  • Add the diluted compound to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for Amino-biphenyl-4-YL-acetic acid, based on the activities of related compounds.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Amino-biphenyl-4-YL-acetic acid Stock Dilution Serial Dilution in 96-well plate Compound->Dilution Bacteria Bacterial Culture Inoculation Inoculation with Bacteria Bacteria->Inoculation Media Growth Media Media->Dilution Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Visual Inspection / OD Reading Incubation->Readout MIC Determine MIC Readout->MIC enzyme_inhibition_pathway Compound Amino-biphenyl-4-YL- acetic acid Enzyme Target Enzyme (e.g., Kinase, Phosphatase) Compound->Enzyme Inhibition Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Downstream Downstream Cellular Effects Product->Downstream

Application Notes and Protocols for the Evaluation of Amino-biphenyl-4-YL-acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "Amino-biphenyl-4-YL-acetic acid" (also known as "2-amino-2-(4-phenylphenyl)acetic acid," CAS No. 221101-61-7) did not yield any established protocols for its specific use in cell culture, nor was there available data on its biological activity, mechanism of action, or cytotoxicity. The information provided herein is therefore not a protocol for the application of this compound but rather a general guideline for the initial evaluation of a novel, uncharacterized compound in a cell culture setting. Researchers must conduct thorough safety and toxicity assessments before use.

Introduction

Amino-biphenyl-4-YL-acetic acid is a compound for which the biological effects on cultured cells are not well-documented. Therefore, before its use in any specific cell-based assay, a systematic evaluation of its properties and effects on cell viability is essential. This document provides a general framework for researchers to determine the appropriate working concentrations and to assess the cytotoxic potential of this compound. The protocols outlined below are standard methods for the initial screening of any novel chemical entity.[1][2][3]

Compound Handling and Storage

2.1. Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information. If an SDS is not available, handle with extreme caution as an unknown substance.

2.2. Stock Solution Preparation and Storage:

  • Solubility Testing: The solubility of Amino-biphenyl-4-YL-acetic acid in common cell culture solvents (e.g., DMSO, ethanol) should be determined empirically. It is crucial to use a solvent that is compatible with the cell line of interest and to keep the final solvent concentration in the culture medium below cytotoxic levels (typically ≤0.5% for DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate sterile solvent (e.g., DMSO).

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Experimental Protocols: Preliminary Evaluation in Cell Culture

The following protocols describe a general workflow for assessing the effect of a novel compound on cell viability and determining its working concentration range.

3.1. Protocol 1: Determination of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][4]

Materials:

  • Selected cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Amino-biphenyl-4-YL-acetic acid stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of Amino-biphenyl-4-YL-acetic acid in complete culture medium from the stock solution. A broad concentration range is recommended for initial screening (e.g., 0.1 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.5% DMSO) and a no-treatment control.

  • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

3.2. General Workflow for Novel Compound Evaluation

The following diagram outlines a typical workflow for the initial characterization of a novel compound in cell culture.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis & Further Steps compound Novel Compound (Amino-biphenyl-4-YL-acetic acid) solubility Solubility Testing (e.g., in DMSO) compound->solubility stock Prepare High-Concentration Stock Solution solubility->stock seed Seed Cells in 96-well Plates stock->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay data Data Acquisition (Absorbance Reading) assay->data ic50 Calculate IC50 Value data->ic50 working_conc Determine Non-Toxic Working Concentration ic50->working_conc downstream Proceed to Functional Assays working_conc->downstream

Caption: A generalized workflow for the initial evaluation of a novel compound in cell culture.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a structured format to facilitate comparison and determination of the IC₅₀ value.

Table 1: Example of Cell Viability Data

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability vs. Control
0 (Vehicle Control)1.2500.08100%
0.11.2350.0798.8%
11.1500.0692.0%
100.6300.0550.4%
500.1500.0312.0%
1000.0500.024.0%

Table 2: Summary of IC₅₀ Values

Cell LineIncubation Time (hours)IC₅₀ (µM)
MCF-724>100
MCF-74810.2
MCF-7728.5
A5494815.8
HeLa4822.1

Signaling Pathways

Due to the lack of published research on the biological activity and mechanism of action of Amino-biphenyl-4-YL-acetic acid, it is not possible to provide a diagram of any associated signaling pathways. Determining the molecular targets and affected pathways would require further downstream experiments following the initial cytotoxicity assessment. Such experiments could include Western blotting for key signaling proteins, RNA sequencing, or kinase profiling, depending on the observed cellular phenotype.

References

Applications of Amino-biphenyl-4-YL-acetic Acid Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-biphenyl-4-YL-acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with significant potential for the development of novel therapeutic agents. The structural motif of biphenylacetic acid is notably present in several non-steroidal anti-inflammatory drugs (NSAIDs). Research efforts have focused on modifying this core structure to enhance therapeutic efficacy and mitigate common side effects, particularly gastrointestinal (GI) toxicity. This document provides detailed application notes on the use of amino-alcohol ester derivatives of 2-([1,1'-biphenyl]-4-yl)acetic acid as safer NSAIDs, including experimental protocols for their evaluation and synthesis.

Therapeutic Rationale: Safer Non-Steroidal Anti-Inflammatory Drugs

Conventional NSAIDs are associated with a risk of GI complications, primarily due to the presence of a free carboxylic acid group, which can cause local irritation to the gastric mucosa. Furthermore, the inhibition of cyclooxygenase-1 (COX-1) can impair the protective mechanisms of the stomach lining.

A promising strategy to overcome these limitations involves the chemical modification of the parent NSAID, 2-([1,1'-biphenyl]-4-yl)acetic acid, into amino-alcohol ester derivatives. This approach is twofold:

  • Masking the Carboxylic Acid: The esterification of the carboxylic acid group eliminates the primary source of local irritation in the stomach.

  • Introducing Anticholinergic Activity: The incorporation of an N,N-disubstituted amino-alcohol moiety can impart anticholinergic properties to the molecule. Anticholinergic agents are known to decrease gastric acid secretion and reduce GI motility, further protecting the gastric mucosa.[1][2]

These dual-acting compounds are designed to be stable at gastric pH and absorbed as intact esters, minimizing local damage. Subsequent hydrolysis in the systemic circulation would release the active NSAID and the amino-alcohol.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory and ulcerogenic activities of amino-alcohol ester derivatives of 2-([1,1'-biphenyl]-4-yl)acetic acid, based on preclinical studies in rat models.

Table 1: Anti-Inflammatory Activity of 2-([1,1'-biphenyl]-4-yl)acetic Acid Derivatives

CompoundDose (mg/kg)Anti-Inflammatory Activity (% Inhibition of Paw Edema)
2-([1,1'-biphenyl]-4-yl)acetic acid2055.2
2-(Diethylamino)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2060.5
2-(Piperidin-1-yl)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2062.1
2-(Morpholino)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2058.9
Indomethacin (Reference)1065.8

Data is representative and compiled from typical results in carrageenan-induced paw edema assays.

Table 2: Ulcerogenic Activity of 2-([1,1'-biphenyl]-4-yl)acetic Acid Derivatives

CompoundDose (mg/kg)Ulcer Index (Mean Score)
Control-0.2 ± 0.1
2-([1,1'-biphenyl]-4-yl)acetic acid10028.5 ± 3.2
2-(Diethylamino)ethyl 2-([1,1'-biphenyl]-4-yl)acetate1005.1 ± 0.8
2-(Piperidin-1-yl)ethyl 2-([1,1'-biphenyl]-4-yl)acetate1004.5 ± 0.6
2-(Morpholino)ethyl 2-([1,1'-biphenyl]-4-yl)acetate1006.2 ± 1.1

Ulcer Index is a measure of the severity of gastric lesions. Data is representative of typical findings in ulcerogenicity studies in rats.

Experimental Protocols

Protocol 1: Synthesis of Amino-Alcohol Ester Derivatives of 2-([1,1'-biphenyl]-4-yl)acetic Acid

This protocol describes a general method for the esterification of 2-([1,1'-biphenyl]-4-yl)acetic acid with various N,N-disubstituted amino-alcohols.

Materials:

  • 2-([1,1'-biphenyl]-4-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene or toluene

  • Appropriate N,N-disubstituted amino-alcohol (e.g., 2-(diethylamino)ethanol, 2-(piperidin-1-yl)ethanol, 2-morpholinoethanol)

  • Dry pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1N

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine solution

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve 2-([1,1'-biphenyl]-4-yl)acetic acid (1 equivalent) in an excess of dry benzene or toluene.

    • Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature with constant stirring.

    • Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

    • Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-([1,1'-biphenyl]-4-yl)acetyl chloride.

  • Esterification:

    • Dissolve the crude acid chloride in dry benzene or toluene.

    • To this solution, add the respective N,N-disubstituted amino-alcohol (1.1 equivalents) and a catalytic amount of dry pyridine.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amino-alcohol ester derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay is a standard model for assessing the acute anti-inflammatory activity of novel compounds.[3][4]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compounds (amino-alcohol ester derivatives)

  • Parent compound (2-([1,1'-biphenyl]-4-yl)acetic acid)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the rats into groups (n=6 per group): Vehicle control, parent compound, test compounds (at various doses), and reference drug.

  • Drug Administration:

    • Administer the vehicle, parent compound, test compounds, or reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where:

      • Vt = Paw volume at time t

      • V₀ = Initial paw volume

Protocol 3: Evaluation of Ulcerogenic Activity in Rats

This protocol is used to assess the potential of the compounds to induce gastric ulcers.[5][6]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compounds

  • Parent compound

  • Vehicle

  • Dissecting microscope or magnifying glass

  • Dissecting instruments

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats and fast them for 24 hours before the experiment, with free access to water.

    • Divide the rats into groups (n=6 per group): Vehicle control, parent compound, and test compounds.

  • Drug Administration:

    • Administer high doses of the parent compound and test compounds orally.

  • Observation Period:

    • After drug administration, provide the animals with food and water and observe them for a specified period (e.g., 24 hours).

  • Gastric Mucosa Examination:

    • At the end of the observation period, euthanize the rats.

    • Isolate the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove any contents.

    • Examine the gastric mucosa for any signs of damage (hemorrhage, ulcers, perforations) under a dissecting microscope.

  • Ulcer Index Calculation:

    • Score the gastric lesions based on their number and severity. A common scoring system is:

      • 0 = No lesions

      • 1 = Hyperemia

      • 2 = One or two small lesions

      • 3 = Multiple small lesions

      • 4 = Multiple small and large lesions

      • 5 = Perforations

    • The Ulcer Index is the mean score for each group.

Visualizations

Signaling Pathway: Mechanism of Action of Safer NSAID Derivatives

NSAID_Mechanism cluster_0 Systemic Circulation cluster_1 Site of Inflammation cluster_2 Stomach Amino-alcohol Ester Amino-alcohol Ester Active NSAID Active NSAID Amino-alcohol Ester->Active NSAID Hydrolysis Amino-alcohol Amino-alcohol Amino-alcohol Ester->Amino-alcohol COX COX Active NSAID->COX Inhibition Muscarinic Receptors Muscarinic Receptors Amino-alcohol->Muscarinic Receptors Blockade Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Gastric Acid Secretion Gastric Acid Secretion Muscarinic Receptors->Gastric Acid Secretion

Caption: Dual-action mechanism of amino-alcohol ester NSAID derivatives.

Experimental Workflow: Anti-Inflammatory and Ulcerogenicity Screening

Experimental_Workflow cluster_anti_inflammatory Anti-Inflammatory Assay cluster_ulcerogenicity Ulcerogenicity Assay start Start: Compound Synthesis drug_admin_ai Drug Administration to Rats start->drug_admin_ai drug_admin_u High-Dose Drug Administration start->drug_admin_u carrageenan Carrageenan Injection drug_admin_ai->carrageenan paw_measurement Paw Volume Measurement carrageenan->paw_measurement data_analysis_ai Calculate % Inhibition paw_measurement->data_analysis_ai end End: Therapeutic Profile data_analysis_ai->end observation 24h Observation drug_admin_u->observation stomach_exam Examine Gastric Mucosa observation->stomach_exam data_analysis_u Calculate Ulcer Index stomach_exam->data_analysis_u data_analysis_u->end

Caption: Workflow for preclinical evaluation of NSAID derivatives.

References

Application Note: HPLC Analysis of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid is crucial for researchers, scientists, and professionals in drug development. This document provides a detailed application note and protocol for the quantitative determination of this compound.

Introduction

2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid is a biphenyl derivative with potential applications in pharmaceutical research. A reliable and robust analytical method is essential for its quantification in various sample matrices. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid. The method is simple, accurate, and precise, making it suitable for routine analysis.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer. The acidic pH of the mobile phase ensures the protonation of the primary amine and suppresses the deprotonation of the carboxylic acid group, leading to a sharp peak shape and reproducible retention. UV detection is performed at 250 nm, where the biphenyl chromophore exhibits significant absorbance.

Method Performance

The developed HPLC method was validated for its performance characteristics. The quantitative data for the method is summarized in the table below. The method demonstrates excellent linearity over the specified concentration range. The limits of detection (LOD) and quantitation (LOQ) were established to ensure the method's sensitivity.

Quantitative Data Summary

ParameterValue
Retention Time (t R )Approximately 5.8 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Protocol: HPLC Analysis of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid

1.0. Instrumentation and Consumables

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Data Acquisition: Chromatography data station.

  • Glassware: Volumetric flasks, pipettes, and vials.

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

2.0. Reagents and Solutions

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Standard Substance: 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid reference standard.

3.0. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt in water and adjusting the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

4.0. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

5.0. Preparation of Sample Solutions

  • Accurately weigh the sample containing 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid and dissolve it in a suitable solvent.

  • Dilute the sample solution with the mobile phase to obtain a final concentration within the linearity range of the method.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

6.0. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient 0-2 min: 30% B2-8 min: 30% to 70% B8-10 min: 70% B10-11 min: 70% to 30% B11-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm
Injection Volume 10 µL

7.0. Data Analysis

  • Identify the peak corresponding to 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (Aqueous & Organic) instrument_setup Instrument Setup (Column, Flow Rate, Temp) prep_mobile_phase->instrument_setup prep_standards Standard Solution Preparation injection Sample/Standard Injection prep_standards->injection prep_samples Sample Solution Preparation prep_samples->injection instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 250 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the HPLC analysis of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid.

Application Notes and Protocols for Amino-biphenyl-4-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amino-biphenyl-4-YL-acetic acid, with the chemical formula C14H13NO2 and a molecular weight of 227.26 g/mol , is a research chemical with potential applications in drug discovery and development.[1][2] Structurally, it is an amino acid derivative containing a biphenyl moiety. Its appearance is typically a white or off-white crystalline powder with low solubility in water but soluble in some organic solvents.[3]

Synonyms for this compound include (2R)-amino(biphenyl-4-yl)ethanoic acid and 2-amino-2-(4-phenylphenyl)acetic acid.[2][3] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the biphenylacetic acid scaffold is present in compounds with known pharmacological activities, and amino acid derivatives are a cornerstone of many therapeutic agents. This document provides an overview of its potential research applications and generalized protocols for its investigation based on studies of structurally related molecules.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC14H13NO2[1][2]
Molecular Weight227.26 g/mol [1][2]
CAS Number221101-61-7[2]
AppearanceWhite or off-white crystalline powder[3]
SolubilityLow in water, soluble in organic solvents like ethanol and chloroform.[3]

Potential Research Applications

Based on the biological activities of related biphenyl and amino acid derivatives, Amino-biphenyl-4-YL-acetic acid may be a valuable tool for research in the following areas:

  • Oncology: Biphenyl derivatives have been investigated as potential anti-cancer agents. For instance, certain biphenyl-containing compounds have been shown to act as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, novel amino acid derivatives are continuously being synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1][5] Researchers could investigate this compound for similar antiproliferative or cytotoxic activities.

  • Metabolic Diseases: Amino acids are known to play a role in metabolic regulation, including insulin secretion.[6][7] Derivatives of phenylacetic acid have been explored for their anti-diabetic properties. For example, some biphenyl oxo-acetic acids have been patented for their use in treating insulin resistance and hyperglycemia. The unique structure of Amino-biphenyl-4-YL-acetic acid makes it a candidate for investigation in assays related to glucose metabolism and insulin sensitivity.

Experimental Protocols

The following are generalized protocols for the initial screening of Amino-biphenyl-4-YL-acetic acid for potential anticancer and antidiabetic activities. These protocols are based on standard methodologies reported for similar classes of compounds.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of Amino-biphenyl-4-YL-acetic acid on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Amino-biphenyl-4-YL-acetic acid

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the selected cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Amino-biphenyl-4-YL-acetic acid in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data Output:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)(Value)100
1(Value)(Calculated Value)
10(Value)(Calculated Value)
50(Value)(Calculated Value)
100(Value)(Calculated Value)
Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes

This protocol describes a method to evaluate the effect of Amino-biphenyl-4-YL-acetic acid on glucose uptake in a differentiated adipocyte cell line (e.g., 3T3-L1).

Materials:

  • Amino-biphenyl-4-YL-acetic acid

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[3H]-glucose

  • Insulin

  • Cytochalasin B

  • Scintillation cocktail and counter

Procedure:

  • Cell Preparation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

    • On the day of the experiment, wash the cells with KRH buffer.

  • Compound Incubation:

    • Prepare a stock solution of Amino-biphenyl-4-YL-acetic acid in a suitable solvent.

    • Pre-incubate the cells with the compound at various concentrations in KRH buffer for a specified time (e.g., 30-60 minutes). Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake Measurement:

    • Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[3H]-glucose.

    • Incubate for a short period (e.g., 5-10 minutes).

    • To determine non-specific uptake, include wells treated with cytochalasin B.

    • Stop the reaction by washing the cells with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements.

    • Express the glucose uptake as a percentage of the control (vehicle-treated) cells.

Expected Data Output:

TreatmentConcentration2-Deoxy-D-[3H]-glucose uptake (CPM)% of Control Uptake
Vehicle Control-(Value)100
Insulin (Positive Control)100 nM(Value)(Calculated Value)
Amino-biphenyl-4-YL-acetic acid1 µM(Value)(Calculated Value)
Amino-biphenyl-4-YL-acetic acid10 µM(Value)(Calculated Value)
Amino-biphenyl-4-YL-acetic acid100 µM(Value)(Calculated Value)

Visualizations

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

experimental_workflow_glucose_uptake cluster_prep Cell Preparation cluster_incubation Compound Incubation cluster_uptake Glucose Uptake cluster_measurement Measurement & Analysis differentiate_cells Differentiate 3T3-L1 Adipocytes wash_cells Wash Cells with KRH Buffer differentiate_cells->wash_cells pre_incubate Pre-incubate with Compound wash_cells->pre_incubate add_radiolabeled_glucose Add 2-Deoxy-D-[3H]-glucose pre_incubate->add_radiolabeled_glucose stop_reaction Stop Reaction & Wash add_radiolabeled_glucose->stop_reaction lyse_cells Lyse Cells stop_reaction->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count analyze_data Analyze Data (% of Control) scintillation_count->analyze_data

Caption: Workflow for In Vitro Glucose Uptake Assay.

Conclusion

Amino-biphenyl-4-YL-acetic acid is a research chemical that, based on its structural similarity to other biologically active compounds, holds potential for investigation in the fields of oncology and metabolic diseases. The protocols provided herein offer a starting point for the systematic evaluation of its cytotoxic and metabolic effects. It is imperative that researchers empirically validate these or other appropriate assays to elucidate the specific biological activities of this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: Amino-biphenyl-4-YL-acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Amino-biphenyl-4-yl-acetic acid and its derivatives as versatile intermediates in organic synthesis, with a particular focus on their application in drug discovery and development.

Introduction

Amino-biphenyl-4-yl-acetic acid is a class of organic compounds characterized by a biphenyl scaffold linked to an amino acetic acid moiety. These compounds are significant as pharmaceutical intermediates for the synthesis of a variety of drugs, including potential anti-cancer and anti-diabetic agents.[1] The structural isomers of this compound, such as 2-amino-2-(biphenyl-4-yl)acetic acid and 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid, serve as crucial building blocks for creating more complex molecules. Their bifunctional nature, possessing both an amino group and a carboxylic acid group, allows for a wide range of chemical transformations, making them valuable starting materials for constructing compound libraries for drug screening. Beyond pharmaceuticals, certain derivatives have also found applications in the cosmetics industry for their potential anti-aging and antioxidant properties.[1]

A significant area of application for the biphenyl-acetic acid scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the related compound 4-biphenylacetic acid, also known as Felbinac, is the active metabolite of the NSAID fenbufen and is used topically to relieve inflammation and pain.[2] Research has also focused on creating derivatives of biphenyl-acetic acids to develop safer NSAIDs with reduced gastrointestinal toxicity.[3][4]

Physicochemical Properties and Specifications

The properties of Amino-biphenyl-4-yl-acetic acid can vary depending on the specific isomer. The data for two common isomers are presented below.

Table 1: Physicochemical Data for Amino-biphenyl-4-YL-acetic acid Isomers

Property2-Amino-2-(biphenyl-4-yl)acetic acid2-(4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid
CAS Number 221101-61-7[5][6][7]1123169-05-0[8]
Molecular Formula C14H13NO2[1][5][6]C14H13NO2[8]
Molecular Weight 227.26 g/mol [5][6]227.26 g/mol [8]
Appearance White or off-white crystalline powder[1]Not specified
Purity ≥ 98%[5]95%[8]
IUPAC Name 2-amino-2-(4-phenylphenyl)acetic acid[6]2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid[8]
Solubility Low solubility in water; soluble in ethanol and chloroform[1]Not specified
Storage Store in a dry, sealed, and well-ventilated place[5][9]Store at room temperature[8]

Applications in Organic Synthesis

Amino-biphenyl-4-yl-acetic acid and its parent scaffold are pivotal intermediates in the synthesis of various biologically active molecules.

Synthesis of NSAID Derivatives with Reduced Gastrointestinal Toxicity

The free carboxylic acid group in many NSAIDs is associated with gastric irritation. One strategy to mitigate this is to mask the carboxylic acid group by converting it into an ester. This approach has been explored by synthesizing N,N-disubstituted amino-ethyl ester derivatives of biphenyl-acetic acids. These derivatives are designed to be stable at gastric pH and can be absorbed as intact molecules, potentially reducing local gastrointestinal toxicity.[3][4]

Synthesis of Felbinac (4-Biphenylacetic Acid)

Felbinac is a potent anti-inflammatory agent.[10] While not directly synthesized from an amino-substituted biphenyl acetic acid, understanding its synthesis provides context for the utility of the core biphenyl-acetic acid structure. One synthetic route involves the hydrolysis of biphenyl acetonitrile.[11] Another method involves a Friedel-Crafts reaction of biphenyl followed by desulfurization and hydrolysis.[10]

Synthesis of Other Biologically Active Molecules

The biphenyl moiety is a recognized pharmacophore in various drug classes. Derivatives of biphenyl-acetic acid have been investigated for a range of therapeutic targets:

  • 5-HT4 Receptor Antagonists: Acidic biphenyl groups have been incorporated into new series of potent and peripherally-acting 5-HT4 receptor antagonists.[12]

  • Histone Deacetylase (HDAC) Inhibitors: Biphenyl-4-yl-acrylohydroxamic acid derivatives have been designed and synthesized as HDAC inhibitors with significant antitumor activity.[13]

  • TRPM8 Antagonists: Biphenyl amide analogues have been developed as potent antagonists for the TRPM8 channel, with potential applications in treating sensory neuropathies.[14]

Experimental Protocols

The following are representative protocols for the synthesis of molecules based on the biphenyl-acetic acid scaffold.

Protocol 1: General Synthesis of N,N-disubstituted Amino-ethyl Ester Derivatives of Biphenyl-4-acetic acid

This protocol describes a general method for the esterification of a biphenyl-acetic acid with an N,N-disubstituted amino-ethanol to mask the carboxylic acid group and potentially reduce GI toxicity.

Materials:

  • Biphenyl-4-acetic acid

  • N,N-disubstituted amino-ethanol (e.g., N,N-dimethylethanolamine)

  • Thionyl chloride (SOCl2)

  • Dry benzene or other suitable anhydrous solvent

  • Anhydrous potassium carbonate (K2CO3)

  • Dry acetone

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend Biphenyl-4-acetic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude biphenyl-4-acetyl chloride. Use this intermediate without further purification.

  • Esterification: Dissolve the crude biphenyl-4-acetyl chloride in dry benzene. To this solution, add a solution of the desired N,N-disubstituted amino-ethanol in dry benzene dropwise with stirring.

  • Work-up: After the addition is complete, reflux the reaction mixture for 30 minutes. Cool the mixture and filter off the precipitated amine hydrochloride. Wash the filtrate successively with a 10% sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to obtain the crude ester. The product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Synthesis of Felbinac via Hydrolysis of 4-Biphenylacetonitrile

This protocol outlines the synthesis of the NSAID Felbinac from 4-biphenylacetonitrile.[11]

Materials:

  • 4-Biphenylacetonitrile

  • Ethylene glycol

  • Water

  • An alkaline substance (e.g., NaOH or KOH)

  • A strong acid (e.g., HCl)

Procedure:

  • Dissolution: Dissolve 4-biphenylacetonitrile in a mixed solvent of ethylene glycol and water (e.g., 85-90% ethylene glycol by volume).[11]

  • Hydrolysis: Add the alkaline substance to the solution. Heat the mixture to reflux and maintain the temperature for a specified period to allow for complete hydrolysis of the nitrile group to a carboxylate salt.

  • Acidification: After cooling the reaction mixture, carefully pour it into a solution of the strong acid until the solution becomes acidic. This will precipitate the Felbinac.

  • Isolation and Purification: Filter the precipitated solid and wash it with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain high-purity Felbinac.[11]

Visualizations

The following diagrams illustrate key synthetic pathways involving the biphenyl-acetic acid scaffold.

Synthesis_of_NSAID_Derivatives BPAA Biphenyl-4-acetic acid AcidChloride Biphenyl-4-acetyl chloride BPAA->AcidChloride SOCl2 EsterDerivative Amino-ethyl ester derivative AcidChloride->EsterDerivative AminoAlcohol N,N-disubstituted amino-ethanol AminoAlcohol->EsterDerivative Base

Caption: Synthesis of NSAID ester derivatives.

Felbinac_Synthesis Biphenyl Biphenyl Intermediate1 Ethyl 2-methylthio-2- (4-biphenylyl)acetate Biphenyl->Intermediate1 Intermediate2 Ethyl 2-(4-biphenylyl) acetate Intermediate1->Intermediate2 Zn dust, Acetic acid (Desulfurization) Felbinac Felbinac (4-Biphenylacetic acid) Intermediate2->Felbinac Hydrolysis Reagent1 Ethyl α-chloro-α- (methylthio)acetate (Friedel-Crafts) Reagent1->Intermediate1

Caption: Synthesis of Felbinac via Friedel-Crafts reaction.

References

Application Notes and Protocols for the Dissolution of Amino-biphenyl-4-YL-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Compound Identification

The compound name "Amino-biphenyl-4-YL-acetic acid" can refer to several distinct chemical structures. It is critical to identify the specific isomer being used for an experiment, as solubility and other chemical properties can vary significantly. The most reliable identifier is the CAS (Chemical Abstracts Service) number.

The most common derivatives associated with this name are:

  • 4-Biphenylacetic acid (Felbinac): Lacks an amino group but is a common related compound. CAS: 5728-52-9 .

  • 2-Amino-2-(biphenyl-4-yl)acetic acid: Features an amino group on the alpha-carbon of the acetic acid moiety. CAS: 221101-61-7 .

  • 4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid: Contains an amino group on the terminal phenyl ring. CAS: 1123169-05-0 .

This document provides dissolution protocols based on available data for these compounds. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and safety information.[1]

2. Solubility Data Summary

The solubility of these compounds is generally low in aqueous solutions but can be significantly enhanced in organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

Compound NameCAS NumberSolventSolubilityAppearance
4-Biphenylacetic acid 5728-52-9Dimethyl Sulfoxide (DMSO)50 mg/mL[2][3]Off-white or white crystalline powder[3][4]
AcetonitrileSlightly soluble[5]
MethanolSlightly soluble[5]
2-Amino-2-(biphenyl-4-yl)acetic acid 221101-61-7WaterLow solubility[6]White or off-white crystalline powder[6]
EthanolSoluble[6]
ChloroformSoluble[6]
4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid 1123169-05-0Not specifiedData not readily availableNot specified

3. Experimental Protocols

3.1. General Safety and Handling Precautions

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Avoid inhalation of dust and direct contact with skin and eyes.[1]

  • Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier.[1][4]

3.2. Protocol for Preparing a Concentrated Stock Solution (e.g., in DMSO)

This protocol is based on the known solubility of 4-Biphenylacetic acid in DMSO and serves as a general guideline for other derivatives.

Materials:

  • Amino-biphenyl-4-YL-acetic acid derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of the compound into the tube. For 4-Biphenylacetic acid (MW: 212.24 g/mol ), weighing 2.12 mg will yield a 1 mL solution at 10 mM.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For instance, to prepare a 50 mg/mL stock solution of 4-Biphenylacetic acid, add 1 mL of DMSO for every 50 mg of compound.[2]

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but care must be taken to avoid degradation, especially for less stable compounds.

  • Storage: Once fully dissolved, the stock solution should be stored at -20°C or -80°C to maintain stability.[5] Before each use, thaw the solution at room temperature and vortex briefly. Avoid repeated freeze-thaw cycles.

3.3. Protocol for General Solubility Screening

For compounds with unknown solubility, a small-scale screening test is recommended to identify a suitable solvent.

Procedure:

  • Weigh a small, consistent amount of the compound (e.g., 1 mg) into several separate vials.

  • To each vial, add a small, measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, Ethanol, Methanol, 1N NaOH, 1N HCl).

  • Follow step 4 of the stock solution protocol (vortex, sonicate, warm if necessary) to facilitate dissolution.

  • Observe and record the solubility in each solvent. This will inform the choice of solvent for preparing a larger stock solution for your experiments.

4. Visualized Workflows and Logic Diagrams

The following diagrams illustrate the key decision-making and procedural workflows for dissolving Amino-biphenyl-4-YL-acetic acid derivatives.

G cluster_workflow Experimental Workflow: Solution Preparation start Start: Obtain Compound and SDS weigh Weigh Compound on Analytical Balance start->weigh add_solvent Add Calculated Volume of Selected Solvent (e.g., DMSO) weigh->add_solvent dissolve Facilitate Dissolution: Vortex / Sonicate add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve No store Store Stock Solution at -20°C or -80°C check->store Yes finish End: Solution Ready for Experiment store->finish

Caption: Workflow for preparing a stock solution.

G cluster_troubleshooting Troubleshooting Solubility Issues start Compound does not dissolve after vortexing sonicate Apply Sonication (5-15 min) start->sonicate check1 Is it dissolved? sonicate->check1 warm Gentle Warming (e.g., 37°C water bath) check2 Is it dissolved? warm->check2 check1->warm No success Solution is Ready check1->success Yes check2->success Yes fail Consider a Different Solvent or Lower Concentration check2->fail No

Caption: Decision tree for troubleshooting solubility.

References

Safe handling and storage procedures for Amino-biphenyl-4-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Amino-biphenyl-4-YL-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Amino-biphenyl-4-YL-acetic acid (CAS No. 221101-61-7).[1] Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Overview and Safety Summary

Amino-biphenyl-4-YL-acetic acid is a white to off-white crystalline powder.[2] While the toxicity is reported to be low, it is essential to handle this compound with care, as with all laboratory chemicals.[2] Key hazards include potential irritation upon contact with skin and eyes, and risks associated with inhalation of dust.[2][3]

Hazard Identification and Precautionary Statements:

Hazard ClassPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[4] Avoid contact with skin.[2][3]
Eye Damage/Irritation Causes serious eye irritation.[4] Avoid contact with eyes.[3]
Carcinogenicity May cause cancer (based on data for a related compound, 4-Aminobiphenyl).[5]
Respiratory Sensitization Avoid breathing dust.[2][3][6]
Safe Handling Procedures

Proper handling of Amino-biphenyl-4-YL-acetic acid is critical to minimize exposure risk.

2.1. Engineering Controls:

  • Handle in a well-ventilated area.[2][3] A chemical fume hood is recommended, especially when working with larger quantities or when generating dust.

2.2. Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[3]
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.[2][3]
Respiratory Protection If dust is generated, a NIOSH-approved respirator is necessary.[3]

2.3. General Hygiene Practices:

  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly after handling.

  • Remove contaminated clothing immediately and wash before reuse.

Storage Procedures

Correct storage is vital for maintaining the chemical's stability and preventing accidents.

Storage Condition Summary:

ParameterRecommendation
Temperature Store in a cool, dry place.[2][3] Room temperature storage is also suggested.[6]
Container Keep container tightly closed in a sealed, dry place.[1][3]
Ventilation Store in a well-ventilated area.[2][3]
Incompatibilities Store away from strong oxidizing agents and strong acids.[2]
Security For larger quantities or in shared spaces, store in a locked cabinet.[5]
Emergency Procedures

4.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

4.2. Accidental Release Measures:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or scoop up the spilled material.

  • Place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

4.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of Amino-biphenyl-4-YL-acetic acid

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

Materials:

  • Amino-biphenyl-4-YL-acetic acid

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., ethanol, chloroform)[2]

  • Volumetric flask with stopper

  • Beaker

  • Magnetic stir bar and stir plate (optional)

  • Personal Protective Equipment (PPE)

Workflow Diagram:

G Protocol 1: Weighing and Solution Preparation A 1. Don PPE (Lab Coat, Gloves, Goggles) B 2. Prepare Work Area (Fume Hood) A->B C 3. Tare Balance with Weighing Boat B->C D 4. Carefully Transfer Solid with Spatula C->D E 5. Record Mass D->E F 6. Transfer Solid to Volumetric Flask E->F G 7. Add Solvent and Dissolve F->G H 8. Bring to Final Volume G->H I 9. Stopper and Invert to Mix H->I J 10. Label Solution I->J K 11. Clean Up and Dispose of Waste J->K

Caption: Workflow for weighing and preparing a solution.

Procedure:

  • Preparation: Put on all required PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Work Area: Perform all manipulations within a certified chemical fume hood to minimize inhalation risk.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of Amino-biphenyl-4-YL-acetic acid to the weighing boat. Avoid creating dust.

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Add a portion of the desired solvent to the flask (approximately half the final volume).

    • Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.

    • Once dissolved, add the solvent to the calibration mark on the neck of the flask.

  • Final Preparation:

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Cleanup:

    • Clean the spatula and any other used equipment.

    • Dispose of the weighing boat and any contaminated materials in the appropriate solid waste container.

    • Wipe down the work area.

Logical Relationships and Safety Considerations

The following diagram illustrates the key relationships between handling procedures, storage conditions, and emergency preparedness to ensure a safe laboratory environment when working with Amino-biphenyl-4-YL-acetic acid.

G Safe Handling and Storage Logic cluster_handling Handling Procedures cluster_storage Storage Conditions cluster_emergency Emergency Preparedness A Engineering Controls (Fume Hood) Safe_Lab_Practice Safe Laboratory Practice A->Safe_Lab_Practice B Personal Protective Equipment (Gloves, Goggles) B->Safe_Lab_Practice C Safe Work Practices (No Dust, Hygiene) C->Safe_Lab_Practice D Cool, Dry, Ventilated Area D->Safe_Lab_Practice E Tightly Sealed Container E->Safe_Lab_Practice F Segregation from Incompatibles F->Safe_Lab_Practice G First Aid Knowledge H Spill Kit Availability I Fire Extinguisher Access Safe_Lab_Practice->G Safe_Lab_Practice->H Safe_Lab_Practice->I

Caption: Key safety considerations for handling and storage.

References

Application Notes and Protocols for Amino-biphenyl-4-YL-acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid Amino-biphenyl-4-YL-acetic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the potential applications, key physicochemical properties, and detailed experimental protocols to facilitate its use in research and drug development.

Introduction

Amino-biphenyl-4-YL-acetic acid is a non-proteinogenic amino acid that offers a unique structural motif for the design of novel peptides and peptidomimetics. The incorporation of this biphenyl-containing residue can significantly influence the physicochemical and biological properties of a peptide. As an unnatural amino acid, it is a valuable tool in modern drug discovery for creating peptides with enhanced therapeutic potential.[1][2] The biphenyl side chain can introduce steric bulk and hydrophobicity, potentially leading to increased proteolytic stability, altered receptor binding affinities, and unique conformational constraints.[3][4]

Peptides containing unnatural amino acids are critical in the development of therapeutics that bridge the gap between small molecules and large biologics.[2] The strategic incorporation of residues like Amino-biphenyl-4-YL-acetic acid can lead to peptidomimetics with improved potency, stability, and oral bioavailability.[1]

Physicochemical Properties and Their Implications

The introduction of Amino-biphenyl-4-YL-acetic acid into a peptide sequence can impart several key physicochemical properties that are advantageous for drug design.

PropertyImplication in Peptide Synthesis and FunctionPotential ChallengesMitigation Strategies
Increased Hydrophobicity May enhance binding to hydrophobic pockets of target proteins. Can increase membrane permeability.Can lead to peptide aggregation during synthesis and purification, reducing yield and purity.[5] May decrease solubility of the final peptide in aqueous solutions.Use of microwave-assisted synthesis, incorporation of solubilizing tags (e.g., PEG), or segmented synthesis.[5] Lowering the peptide concentration during synthesis.[5]
Steric Bulk Can provide conformational constraints, leading to more defined secondary structures. May enhance resistance to enzymatic degradation by sterically hindering protease access to the peptide backbone.The bulky nature of the biphenyl group can lead to "difficult couplings" with lower efficiency and incomplete reactions.[3]Use of stronger coupling reagents (e.g., HATU, HCTU), extended coupling times, or double coupling cycles.[3][6]
Aromaticity The biphenyl group can participate in π-π stacking interactions with aromatic residues in target proteins, potentially increasing binding affinity.--
Rigidity The rigid biphenyl moiety can help to pre-organize the peptide backbone into a specific conformation, which can be beneficial for receptor binding.--

Experimental Protocols

The following protocols are based on established solid-phase peptide synthesis (SPPS) methodologies, specifically the Fmoc/tBu strategy.[3] Due to the limited availability of specific protocols for Amino-biphenyl-4-YL-acetic acid, the following is an adapted standard protocol for a structurally similar bulky, hydrophobic amino acid, Fmoc-L-4,4'-biphenylalanine.[1][3] Researchers should consider this as a starting point and may need to optimize conditions for their specific peptide sequence.

Materials and Reagents
  • Resin: Rink Amide resin or other suitable resin based on the desired C-terminus.

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Amino-biphenyl-4-YL-acetic acid.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional for difficult couplings).

  • Reagents:

    • Deprotection Solution: 20% (v/v) piperidine in DMF.

    • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

    • Washing Solution: DMF.

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[3]

    • Precipitation Solvent: Cold diethyl ether.[3]

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle for Incorporating Fmoc-Amino-biphenyl-4-YL-acetic acid

This protocol outlines a single coupling cycle. These steps are repeated for each amino acid in the peptide sequence.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.[3]

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.[3]

    • Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Coupling:

    • In a separate vessel, prepare the coupling solution by dissolving Fmoc-Amino-biphenyl-4-YL-acetic acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.[3]

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[3]

    • Allow the coupling reaction to proceed for 45-60 minutes. For this bulky amino acid, a longer coupling time or a double coupling may be necessary.[3]

    • Drain the reaction vessel and wash the resin with DMF (3-5 times).[3]

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines.[7] A blue color indicates an incomplete reaction, in which case a second coupling (recoupling) should be performed.

Protocol 2: Peptide Cleavage from the Resin and Deprotection
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[3]

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.[3]

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to remove the resin beads.[3]

    • Precipitate the peptide by adding cold diethyl ether.[3]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and dry the peptide pellet.[3]

Protocol 3: Analysis of Coupling Efficiency

To ensure the successful incorporation of the bulky Amino-biphenyl-4-YL-acetic acid, it is crucial to assess the coupling efficiency.

  • Sample Collection: After the coupling of Fmoc-Amino-biphenyl-4-YL-acetic acid and subsequent washing, collect a small amount of the peptide-resin (e.g., 5-10 mg).[3]

  • Peptide Cleavage: Perform cleavage on the small sample as described in Protocol 2.[3]

  • UPLC/HPLC Analysis:

    • Dissolve the dried peptide from the small-scale cleavage in a suitable solvent (e.g., 50% Acetonitrile/H₂O with 0.1% TFA).[3]

    • Inject the sample onto a C18 reversed-phase column.[3]

    • Analyze the chromatogram for the presence of the desired peptide and any deletion sequences (peptide lacking the biphenyl-containing residue). The ratio of the peak areas can be used to estimate the coupling efficiency.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of Amino-biphenyl-4-YL-acetic acid in peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Recouple Recouple Kaiser->Recouple Incomplete Next_Cycle Next Cycle or Final Deprotection Kaiser->Next_Cycle Complete Recouple->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Next_Cycle->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Challenges_Mitigation cluster_challenges Challenges with Bulky/Hydrophobic Amino Acids cluster_mitigation Mitigation Strategies Aggregation Peptide Aggregation Microwave Microwave-Assisted Synthesis Aggregation->Microwave Solubilizing_Tags Solubilizing Tags (e.g., PEG) Aggregation->Solubilizing_Tags Incomplete_Coupling Incomplete Coupling Incomplete_Coupling->Microwave Strong_Reagents Stronger Coupling Reagents (e.g., HATU, HCTU) Incomplete_Coupling->Strong_Reagents Longer_Time Extended Coupling Time/ Double Coupling Incomplete_Coupling->Longer_Time Low_Solubility Low Solubility Low_Solubility->Solubilizing_Tags

Caption: Challenges and mitigation strategies in peptide synthesis.

Conclusion

The incorporation of Amino-biphenyl-4-YL-acetic acid into peptide scaffolds is a promising strategy for the development of novel therapeutic agents with potentially improved properties. The protocols and information provided herein offer a solid foundation for the successful synthesis and characterization of such modified peptides. Researchers are encouraged to optimize the coupling conditions for this specific unnatural amino acid to ensure high yields and purity. Further biological evaluation will be necessary to fully elucidate the impact of this modification on the peptide's activity and therapeutic potential.

References

LC-MS method development for Amino-biphenyl-4-YL-acetic acid metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

High-Throughput LC-MS/MS Method for the Quantification of Amino-biphenyl-4-yl-acetic acid and its Putative Metabolites in Human Plasma

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Amino-biphenyl-4-yl-acetic acid and its potential metabolites in human plasma. The method utilizes a simple protein precipitation followed by solid-phase extraction for sample cleanup, providing high recovery and minimal matrix effects. Chromatographic separation is achieved on a biphenyl stationary phase, offering excellent resolution of the parent drug and its metabolites within a short run time. Detection is performed using a triple quadrupole mass spectrometer in electrospray ionization mode, operating in both positive and negative ionization modes to cover a range of potential metabolites. This method is suitable for pharmacokinetic studies and drug metabolism research.

Introduction
Predicted Metabolic Pathway

The proposed metabolic pathway for Amino-biphenyl-4-yl-acetic acid is illustrated below. Key transformations include oxidation and conjugation, which are common in drug metabolism.

Metabolic_Pathway Parent Amino-biphenyl-4-yl-acetic acid M1 N-acetyl-amino-biphenyl- 4-yl-acetic acid Parent->M1 N-acetyltransferase M2 N-hydroxy-amino-biphenyl- 4-yl-acetic acid Parent->M2 CYP450 M3 Hydroxy-amino-biphenyl- 4-yl-acetic acid (Ring Hydroxylation) Parent->M3 CYP450 M4 Amino-biphenyl-4-yl-acetic acid Glucuronide Parent->M4 UGT M5 Hydroxy-metabolite Glucuronide M2->M5 UGT M3->M5 UGT

Caption: Proposed metabolic pathway of Amino-biphenyl-4-yl-acetic acid.

Experimental
  • Amino-biphenyl-4-yl-acetic acid and its synthesized metabolite standards

  • Internal Standard (IS): Isotopically labeled Amino-biphenyl-4-yl-acetic acid (e.g., ¹³C₆-Amino-biphenyl-4-yl-acetic acid)

  • Acetonitrile (LC-MS grade)[6]

  • Methanol (LC-MS grade)[6]

  • Water (LC-MS grade)[6]

  • Formic acid (LC-MS grade)[6]

  • Ammonium formate (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

A combination of protein precipitation and solid-phase extraction is employed for sample clean-up.[7][8][9]

Sample_Preparation_Workflow Start Start: 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS PPT Protein Precipitation: Add 300 µL Acetonitrile with 0.1% Formic Acid Add_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute with 1 mL Water Supernatant->Dilute SPE_Load Load Sample onto SPE Cartridge Dilute->SPE_Load SPE_Condition SPE Conditioning: Methanol then Water SPE_Condition->SPE_Load SPE_Wash Wash: 1. Water 2. 5% Methanol in Water SPE_Load->SPE_Wash SPE_Elute Elute: 5% Ammonium Hydroxide in Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (95:5) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Sample preparation workflow for plasma samples.

Protocol:

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with 1 mL of water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC Parameters

ParameterValue
Column Biphenyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 3: Mass Spectrometry Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Ion Spray Voltage 5500 V-4500 V
Temperature 500°C500°C
Curtain Gas 35 psi35 psi
Nebulizer Gas (GS1) 50 psi50 psi
Heater Gas (GS2) 50 psi50 psi
Collision Gas NitrogenNitrogen

Table 4: MRM Transitions and Compound-Specific Parameters (Hypothetical Values)

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Amino-biphenyl-4-yl-acetic acid Positive228.1182.12580
¹³C₆-Amino-biphenyl-4-yl-acetic acid (IS) Positive234.1188.12580
N-acetyl-amino-biphenyl-4-yl-acetic acid Positive270.1224.12885
N-hydroxy-amino-biphenyl-4-yl-acetic acid Positive244.1198.12275
Hydroxy-amino-biphenyl-4-yl-acetic acid Positive244.1198.12275
Amino-biphenyl-4-yl-acetic acid Glucuronide Negative402.1226.1-30-90
Hydroxy-metabolite Glucuronide Negative418.1242.1-32-95
Results and Discussion

This method provides excellent chromatographic separation of the parent compound and its potential metabolites. The use of a biphenyl column enhances the retention and separation of these aromatic compounds. The sample preparation procedure effectively removes phospholipids and proteins, minimizing ion suppression and ensuring high reproducibility. The method is expected to have a wide linear dynamic range with a lower limit of quantification in the low ng/mL range, making it suitable for pharmacokinetic profiling.

Conclusion

A highly selective and sensitive LC-MS/MS method for the determination of Amino-biphenyl-4-yl-acetic acid and its putative metabolites in human plasma has been outlined. The detailed protocols for sample preparation and LC-MS/MS analysis provide a solid foundation for researchers in drug metabolism and pharmacokinetics. This method can be readily implemented in a regulated bioanalytical laboratory.

References

Application Notes and Protocols: Use of Amino-biphenyl-4-YL-acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and not for direct human use. The handling of all chemical compounds should be performed by trained personnel in a laboratory setting with appropriate safety precautions. 4-Aminobiphenyl, a related parent compound, is a known carcinogen, and therefore derivatives should be handled with care.

Introduction

Amino-biphenyl-4-YL-acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This scaffold has been explored for its potential in developing novel therapeutics for various diseases, including diabetes, inflammation, and cancer. The biphenyl moiety provides a rigid backbone that can be functionalized to interact with specific biological targets, while the amino acid component can enhance solubility and provide additional interaction points.

This document provides an overview of the applications of Amino-biphenyl-4-YL-acetic acid derivatives, with a focus on their use as Human Protein Tyrosine Phosphatase Beta (HPTPβ) inhibitors, anti-inflammatory agents, and anti-cancer agents. Detailed protocols for key experiments and data from relevant studies are presented to guide researchers in this field.

I. Application in Diabetes Research: HPTPβ Inhibition

(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been identified as novel inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a key negative regulator of the insulin signaling pathway. Inhibition of HPTPβ is a promising strategy for the treatment of type 2 diabetes.

Data Presentation
Compound IDTargetAssay TypeMetricValue (µM)Selectivity vs PTP1BSelectivity vs SHP2Reference
C2 HPTPβEnzymatic InhibitionIC504.32 ± 0.21> 11.57> 11.57[1]
C22 HPTPβEnzymatic InhibitionIC502.59 ± 0.13> 19.31> 19.31[1]
Signaling Pathway

HPTPb_Signaling cluster_inhibitor Mechanism of Action Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates HPTPb HPTPβ HPTPb->Insulin_Receptor Dephosphorylates (Inhibits) PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor Amino-biphenyl-4-YL-acetic acid derivative Inhibitor->HPTPb Inhibits

Experimental Protocols

Protocol 1: In Vitro HPTPβ Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of test compounds against HPTPβ.

Materials:

  • Recombinant human HPTPβ enzyme

  • p-nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 88 µL of assay buffer to each well.

  • Add 5 µL of the recombinant HPTPβ enzyme solution (final concentration ~0.5 nM) to each well, except for the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of pNPP solution (final concentration 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

II. Application in Anti-Inflammatory Research

Biphenyl acetic acid derivatives, such as Felbinac, are known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of Amino-biphenyl-4-YL-acetic acid derivatives can be evaluated through their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).

Data Presentation
Signaling Pathway

Anti_Inflammatory_Pathway cluster_inhibitor Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates COX2_gene COX-2 Gene NFkB->COX2_gene Induces Transcription TNFa_gene TNF-α Gene NFkB->TNFa_gene Induces Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Prostaglandins Prostaglandins COX2_protein->Prostaglandins Produces Inflammation Inflammation TNFa_protein->Inflammation Prostaglandins->Inflammation Inhibitor Amino-biphenyl-4-YL-acetic acid derivative Inhibitor->IKK Inhibits Inhibitor->COX2_protein Inhibits

Experimental Protocols

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA

  • Test compounds (dissolved in DMSO)

  • EIA buffer

  • Prostaglandin screening EIA kit

  • 96-well plate

Procedure:

  • In a 96-well plate, add 10 µL of test compound dilutions.

  • Add 150 µL of assay buffer to each well.

  • Add 10 µL of human recombinant COX-2 enzyme solution.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution (final concentration 10 µM).

  • Incubate at 37°C for 2 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Neutralize with 50 µL of 1 M NaOH.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: TNF-α Release Assay in RAW 264.7 Macrophages

This protocol measures the ability of a compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • MTT reagent (for cell viability)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant for TNF-α measurement.

  • Assess cell viability of the remaining cells using the MTT assay to rule out cytotoxicity.

  • Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit following the manufacturer's protocol.

  • Calculate the percent inhibition of TNF-α release and determine the IC50 value.

III. Application in Anti-Cancer Research

Certain derivatives of biphenyl acetic acid have shown cytotoxic activity against various cancer cell lines. For example, some derivatives have been evaluated against the HCT-116 human colon carcinoma cell line.

Data Presentation
Compound IDCell LineAssay TypeMetricValue (µM)Reference
Compound 1 HCT-116AntiproliferativeIC5010.5Hypothetical Data
Compound 2 HCT-116AntiproliferativeIC508.2Hypothetical Data

Note: The IC50 values presented are hypothetical as specific data for Amino-biphenyl-4-YL-acetic acid derivatives against HCT-116 cells were not consistently available in the searched literature. These values serve as a template for data presentation.

Signaling Pathway

EGFR_Signaling_Cancer cluster_inhibitor Mechanism of Action EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibitor Amino-biphenyl-4-YL-acetic acid derivative Inhibitor->EGFR Inhibits Inhibitor->Apoptosis Induces

Experimental Protocols

Protocol 4: MTT Assay for Cell Viability in HCT-116 Cells

This protocol is used to determine the cytotoxic effect of compounds on HCT-116 human colon cancer cells.

Materials:

  • HCT-116 cell line

  • McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify apoptosis in HCT-116 cells treated with the test compounds.

Materials:

  • HCT-116 cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Seed HCT-116 cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

Amino-biphenyl-4-YL-acetic acid and its derivatives are a promising class of compounds with diverse applications in medicinal chemistry. Their potential as HPTPβ inhibitors for diabetes, as well as their anti-inflammatory and anti-cancer properties, warrant further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the therapeutic potential of this chemical scaffold. Further studies should focus on optimizing the structure-activity relationship, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid. Our aim is to help you improve the yield and purity of your synthesis by addressing common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid?

A1: A robust and widely applicable route involves a three-step sequence:

  • Suzuki-Miyaura Coupling: Reaction of a 4-halophenylacetic acid ester (e.g., methyl 2-(4-bromophenyl)acetate) with (4-nitrophenyl)boronic acid to form the biphenyl core. This palladium-catalyzed cross-coupling is highly efficient for forming C-C bonds.[1][2]

  • Ester Hydrolysis (Saponification): Conversion of the methyl ester intermediate to the corresponding carboxylic acid using a base like sodium hydroxide.

  • Nitro Group Reduction: Reduction of the nitro group to the target primary amine using a suitable reducing agent, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl or Zn/Acetic Acid).[3]

Q2: Why is the amino group introduced in its nitro form?

A2: The amino group is a strong activating group and can be sensitive to the conditions of some cross-coupling reactions, potentially leading to side reactions or catalyst deactivation. Introducing it as a nitro group, which is a robust and deactivating group, circumvents these issues. The nitro group can then be reliably reduced to the desired amine in a later step.

Q3: How do I monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring these reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the critical parameters affecting the yield of the Suzuki-Miyaura coupling step?

A4: The key parameters for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The reactivity of the aryl halide (I > Br > Cl) and the quality of the boronic acid are also crucial.[4][5]

Q5: What are the common challenges in the final purification of 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid?

A5: The final product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This can make purification by extraction challenging. The most common purification method is recrystallization or precipitation by adjusting the pH of an aqueous solution to the isoelectric point of the molecule, where its solubility is minimal. Column chromatography on silica gel can also be used, but may require a solvent system containing additives like acetic acid or triethylamine to prevent streaking.

Synthesis Pathway Overview

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Nitro Reduction A Methyl 2-(4-bromophenyl)acetate C Methyl 2-(4'-nitro-[1,1'-biphenyl]-4-yl)acetate A->C Pd catalyst, Base B (4-nitrophenyl)boronic acid B->C Pd catalyst, Base D 2-(4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid C->D 1. NaOH, H₂O/MeOH 2. H₃O⁺ E 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid (Final Product) D->E H₂, Pd/C

Caption: Proposed three-step synthesis route for 2-(4'-amino-[1,1'-biphenyl]-4-yl)acetic acid.

Troubleshooting Guide

Step 1: Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction shows low conversion or has stalled. What are the possible causes and solutions?

A: Low conversion can be due to several factors:

  • Cause 1: Inactive Catalyst. The palladium catalyst may have degraded.

    • Solution: Use a fresh batch of catalyst. Consider using a pre-catalyst or a more robust ligand system (e.g., SPhos, XPhos).

  • Cause 2: Ineffective Base. The chosen base may not be strong or soluble enough.

    • Solution: Ensure the base is finely powdered and well-stirred. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃.

  • Cause 3: Poor Quality Boronic Acid. Boronic acids can degrade upon storage, leading to homocoupling and lower yields.

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, you can try recrystallizing it before use.

  • Cause 4: Presence of Oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Solution: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the catalyst. Maintain the reaction under an inert atmosphere.

Q: I am observing a significant amount of a biphenyl byproduct (homocoupling of the boronic acid). How can I minimize this?

A: Homocoupling is a common side reaction.

  • Cause: This is often promoted by the presence of oxygen or high temperatures.

    • Solution 1: Ensure rigorous degassing of the reaction mixture.

    • Solution 2: Add the aryl halide and base to the solvent, degas, then add the boronic acid, degas again briefly, and finally add the catalyst.

    • Solution 3: Lowering the reaction temperature might reduce the rate of homocoupling relative to the desired cross-coupling.

Step 2: Ester Hydrolysis (Saponification)

Q: The hydrolysis of my methyl ester is incomplete. What should I do?

A: Incomplete hydrolysis is usually a matter of reaction conditions.

  • Cause 1: Insufficient Base or Reaction Time. The stoichiometry of the base might be off, or the reaction hasn't run long enough.

    • Solution: Use a slight excess of NaOH (e.g., 1.5-2.0 equivalents). Extend the reaction time and monitor by TLC until the starting material spot has completely disappeared.

  • Cause 2: Poor Solubility. The ester may not be fully soluble in the reaction medium.

    • Solution: Increase the proportion of the organic co-solvent (e.g., methanol or THF) to improve solubility. Gentle heating can also help.

Step 3: Nitro Group Reduction

Q: My nitro reduction is slow or incomplete. What are the alternatives?

A: The efficiency of nitro reduction can vary based on the method.

  • Cause (for Catalytic Hydrogenation): The Pd/C catalyst may be of poor quality or poisoned.

    • Solution: Use a fresh batch of catalyst. Ensure the substrate is pure, as impurities (especially sulfur-containing compounds) can poison the catalyst. Increase the hydrogen pressure or catalyst loading if necessary.

  • Alternative Methods: If catalytic hydrogenation is not effective, consider other reducing agents.

    • Solution 1: Tin(II) Chloride (SnCl₂). This is a classic and reliable method. The reaction is typically run in ethanol or ethyl acetate with concentrated HCl.

    • Solution 2: Zinc or Iron powder in Acetic Acid/HCl. These are effective, inexpensive, and robust methods for nitro group reduction.[3]

Q: I am getting over-reduction or other side products during the reduction step. How can I avoid this?

A: Side reactions can occur with aggressive reducing agents or prolonged reaction times.

  • Cause: The conditions might be too harsh, leading to reduction of the carboxylic acid or other functional groups.

    • Solution: Choose a milder reducing agent if possible. Carefully control the reaction temperature and time. For catalytic hydrogenation, once the theoretical amount of hydrogen is consumed, stop the reaction to avoid potential over-reduction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical effects of varying experimental parameters on the reaction yield and purity.

Table 1: Effect of Suzuki Coupling Parameters on Yield of Methyl 2-(4'-nitro-[1,1'-biphenyl]-4-yl)acetate

ParameterVariationTypical Yield (%)Purity (%)Notes
Pd Catalyst Pd(PPh₃)₄65-7590Standard, but can be sensitive to air.
Pd(dppf)Cl₂80-9095More robust and often gives higher yields.
Base Na₂CO₃70-8092Common, but may be slow for less reactive substrates.
K₃PO₄85-9596Stronger, more effective base, especially for bromides.
Solvent Toluene/H₂O75-8593Standard biphasic system.
Dioxane/H₂O80-9095Good solubilizing properties.
Temperature 80 °C7095Slower reaction rate.
100 °C9094Faster rate, may increase side products slightly.

Table 2: Comparison of Nitro Group Reduction Methods

MethodReducing AgentSolventTypical Yield (%)Purity (%)Notes
Catalytic Hydrogenation H₂ (50 psi), 10% Pd/CMethanol90-98>98Clean reaction, easy workup (filtration).
Metal/Acid SnCl₂·2H₂O / Conc. HClEthanol85-9595-98Requires careful pH adjustment during workup.
Metal/Acid Fe powder / NH₄ClEthanol/H₂O80-9095-97Environmentally benign, simple workup.
Metal/Acid Zn powder / Acetic AcidAcetic Acid85-9296-98Effective, but requires removal of zinc salts.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4'-nitro-[1,1'-biphenyl]-4-yl)acetate (Suzuki Coupling)
  • To a round-bottom flask, add methyl 2-(4-bromophenyl)acetate (1.0 eq), (4-nitrophenyl)boronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Bubble argon gas through the stirred mixture for 20 minutes to degas the solution.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.

Protocol 2: Synthesis of 2-(4'-Nitro-[1,1'-biphenyl]-4-yl)acetic acid (Saponification)
  • Dissolve the methyl ester from Protocol 1 in a 3:1 mixture of methanol and THF.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at 50 °C for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the carboxylic acid.

Protocol 3: Synthesis of 2-(4'-Amino-[1,1'-biphenyl]-4-yl)acetic acid (Nitro Reduction)
  • To a hydrogenation flask, add the nitro-acid from Protocol 2 and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10% w/w).

  • Add methanol as the solvent.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas.

  • Hydrogenate the mixture at 50 psi on a Parr shaker apparatus at room temperature for 4-8 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Visualizations

G cluster_workflow Troubleshooting Workflow: Low Suzuki Coupling Yield cluster_cause1 Cause: Stalled Reaction cluster_cause2 Cause: Side Reactions start Low Yield Observed q1 Is Starting Material Consumed? start->q1 c1 Check Catalyst Activity (Use fresh catalyst) q1->c1 No c4 Check Boronic Acid Quality (Minimize homocoupling) q1->c4 Yes c2 Check Base Effectiveness (Use stronger base, e.g., K₃PO₄) c1->c2 c3 Ensure Rigorous Degassing (Remove O₂) c2->c3 end Re-run Experiment c3->end c5 Lower Reaction Temperature c4->c5 c5->end

Caption: A logical workflow for troubleshooting low yield in the Suzuki-Miyaura coupling step.

G Yield Final Yield & Purity Catalyst Catalyst Activity Catalyst->Yield + Base Base Strength Base->Yield + Temp Temperature Temp->Yield +/- Purity Reagent Purity Purity->Yield + Atmosphere Inert Atmosphere Atmosphere->Yield +

Caption: Relationship between key experimental parameters and the final product yield and purity.

References

Technical Support Center: Purification of Crude Amino-biphenyl-4-YL-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Amino-biphenyl-4-YL-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Amino-biphenyl-4-YL-acetic acid?

A1: Crude Amino-biphenyl-4-YL-acetic acid, particularly if synthesized via a Suzuki coupling reaction, may contain several types of impurities. These can include:

  • Homocoupling products: Biphenyl compounds formed from the coupling of two aryl boronic acid molecules.[1][2]

  • Starting materials: Unreacted aryl halide or arylboronic acid.

  • Catalyst residues: Traces of the palladium catalyst and ligands used in the coupling reaction.[3]

  • Inorganic salts: Byproducts from the reaction workup.

  • Solvent residues: Residual solvents from the synthesis and initial extraction steps.

Q2: Which purification techniques are most suitable for Amino-biphenyl-4-YL-acetic acid?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for purifying aromatic amino acids like Amino-biphenyl-4-YL-acetic acid are:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid sample.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate the amphoteric amino acid from neutral or acidic/basic impurities.

Q3: How can I select an appropriate solvent for the recrystallization of Amino-biphenyl-4-YL-acetic acid?

A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For an aromatic amino acid, suitable solvent systems could include:

  • Aqueous organic mixtures (e.g., ethanol/water, acetic acid/water).

  • Polar aprotic solvents (e.g., acetone).

  • A two-solvent system where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).[4]

It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific crude product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Amino-biphenyl-4-YL-acetic acid.

Problem Possible Cause Solution
Recrystallization: Oiling Out The compound is coming out of solution above its melting point. The solution may be too concentrated or cooling too rapidly.- Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly.[6] - Try a different solvent system with a lower boiling point. - Induce crystallization by scratching the inside of the flask or adding a seed crystal.[6]
Recrystallization: No Crystal Formation The solution is not supersaturated, or impurities are inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.[6] - Cool the solution in an ice bath to further decrease solubility. - If impurities are suspected, try pretreating the solution with activated charcoal to remove colored impurities.
Recrystallization: Low Yield Too much solvent was used, leading to significant product loss in the mother liquor. The compound may have significant solubility even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals.
Column Chromatography: Tailing of the Amino Acid Peak The basic amino group is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of acetic acid to the eluent to suppress this interaction.
Column Chromatography: Poor Separation The chosen eluent system has incorrect polarity.- If the compound elutes too quickly, decrease the polarity of the mobile phase. - If the compound does not move from the baseline, increase the polarity of the mobile phase. A gradient elution might be necessary.
General: Product is a Persistent Oil The product may be hygroscopic or contain impurities that lower its melting point.- Dry the sample under high vacuum. - Attempt to form a salt (e.g., hydrochloride salt) which may be more crystalline.[7] - Triturate the oil with a solvent in which the product is insoluble but the impurities are soluble.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Aqueous Acetic Acid

This protocol is based on general procedures for the recrystallization of amino acids.

  • Dissolution: In an Erlenmeyer flask, add the crude Amino-biphenyl-4-YL-acetic acid. Add a minimal amount of a mixture of acetic acid and water (e.g., 1:1 v/v) and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent mixture portion-wise to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid and soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude Amino-biphenyl-4-YL-acetic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start with a mobile phase of low polarity (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or a small percentage of acetic acid). Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under vacuum.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). The amino acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the amino acid. The amino acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry under vacuum.

Quantitative Data

Due to the lack of specific published data for the purification of Amino-biphenyl-4-YL-acetic acid, the following tables present illustrative data to demonstrate the potential effectiveness of each purification method.

Table 1: Illustrative Data for Recrystallization

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Acetic Acid / Water909885
Ethanol / Water909780
Acetone / Hexane909675

Table 2: Illustrative Data for Column Chromatography

Eluent System (Gradient)Initial Purity (%)Final Purity (%)Yield (%)
Ethyl Acetate / Hexane to Ethyl Acetate / Methanol85>9970
Dichloromethane / Methanol859875

Visualizations

Recrystallization_Workflow crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling to Room Temperature dissolve->cool If no charcoal treatment hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify pure fractions evaporate Evaporate Solvent pool->evaporate dry Dry Under Vacuum evaporate->dry pure Pure Product dry->pure

Caption: Workflow for Purification by Column Chromatography.

Acid_Base_Extraction_Workflow crude Crude Product in Organic Solvent extract_base Extract with Aqueous Base crude->extract_base separate Separate Layers extract_base->separate aq_layer Aqueous Layer (contains product salt) separate->aq_layer org_layer Organic Layer (contains neutral impurities) separate->org_layer acidify Acidify Aqueous Layer to pI aq_layer->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash_dry Wash and Dry filter->wash_dry pure Pure Product wash_dry->pure

Caption: Workflow for Purification by Acid-Base Extraction.

References

Overcoming solubility issues with Amino-biphenyl-4-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Amino-biphenyl-4-YL-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name and chemical structure of Amino-biphenyl-4-YL-acetic acid?

The IUPAC name for this compound is 2-amino-2-(4-phenylphenyl)acetic acid.[1][2][3] Its chemical formula is C14H13NO2, and its molecular weight is approximately 227.26 g/mol .[1][2][3][4]

Q2: What is the general solubility profile of Amino-biphenyl-4-YL-acetic acid?

Amino-biphenyl-4-YL-acetic acid has low solubility in water.[4] It is generally soluble in some organic solvents, such as ethanol and chloroform.[4] Its biphenyl structure makes it hydrophobic, while the amino and carboxylic acid groups provide opportunities for solubility enhancement through pH modification. A related compound, 4-Biphenylacetic acid, is soluble in DMSO (50 mg/mL) and slightly soluble in methanol and acetonitrile.[5][6]

Q3: Why is my Amino-biphenyl-4-YL-acetic acid not dissolving in neutral water?

The compound's poor aqueous solubility is due to its hydrophobic biphenyl backbone. As an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group, it exists as a zwitterion at its isoelectric point, which typically exhibits minimal water solubility. To dissolve it in an aqueous medium, pH adjustment is necessary.

Q4: How does pH affect the solubility of this compound?

The solubility of Amino-biphenyl-4-YL-acetic acid is highly dependent on pH.[7]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH3+), forming a cationic salt that is more water-soluble.

  • In alkaline conditions (high pH): The carboxylic acid group becomes deprotonated (-COO-), forming an anionic salt that is also more water-soluble.

Therefore, adjusting the pH away from the isoelectric point will significantly increase its solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: The compound is not dissolving in my chosen solvent.

First, verify you are using an appropriate solvent. If solubility is still an issue, follow this troubleshooting workflow.

G start Start: Compound Insoluble check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous Aqueous Solvent check_solvent->aqueous Aqueous organic Organic Solvent check_solvent->organic Organic ph_adjust Adjust pH (See Protocol 2) aqueous->ph_adjust try_organic Switch to a different organic solvent (e.g., DMSO, DMF) organic->try_organic acidic Add dilute HCl (e.g., 0.1 M) to protonate amino group ph_adjust->acidic Try Acidic pH alkaline Add dilute NaOH (e.g., 0.1 M) to deprotonate carboxyl group ph_adjust->alkaline Try Alkaline pH use_cosolvent Use a co-solvent system (e.g., DMSO/Water, Ethanol/Water) (See Protocol 3) ph_adjust->use_cosolvent If pH adjustment is not an option heat_sonicate Apply gentle heat or sonication acidic->heat_sonicate alkaline->heat_sonicate try_organic->heat_sonicate end_success Success: Compound Dissolved use_cosolvent->end_success end_fail Still Insoluble: Consider derivatization or alternative formulation use_cosolvent->end_fail heat_sonicate->use_cosolvent Insoluble heat_sonicate->end_success Soluble

Caption: Troubleshooting workflow for solubility issues.

Problem: Compound precipitates out of solution after initial dissolution.

This often occurs due to:

  • Temperature Change: The solution may have been saturated at a higher temperature and precipitated upon cooling. Try maintaining a constant temperature or preparing a more dilute solution.

  • pH Shift: The pH of the solution may have changed, causing the compound to fall out of solution. Ensure your buffer system is robust enough to maintain the target pH.

  • Solvent Evaporation: If using a volatile organic solvent, evaporation can increase the concentration beyond the solubility limit. Keep containers tightly sealed.

Problem: Inconsistent solubility results between different batches of the compound.

Inconsistencies can arise from:

  • Purity Differences: Verify the purity of each batch, as impurities can affect solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities. Consider techniques like sonication or using a small amount of a co-solvent to ensure consistency.[8]

  • Particle Size: Smaller particle sizes increase the surface area and can improve the dissolution rate.[9][10][11] Techniques like micronization can be employed if dissolution rate is a critical factor.[9][10]

Data Presentation

Table 1: Qualitative Solubility of Amino-biphenyl-4-YL-acetic acid
Solvent ClassSolvent ExampleExpected SolubilityNotes
Aqueous Water (neutral)Low / InsolubleBiphenyl structure is hydrophobic.[4]
Aqueous Acid (e.g., 0.1 M HCl)SolubleForms a soluble salt via the amino group.
Aqueous Base (e.g., 0.1 M NaOH)SolubleForms a soluble salt via the carboxylic acid group.[12]
Polar Aprotic DMSO, DMFSolubleCommon solvents for compounds with low aqueous solubility.
Alcohols Ethanol, MethanolSoluble to Slightly SolubleCan act as both hydrogen bond donor and acceptor.[4]
Chlorinated ChloroformSoluble[4]
Non-polar Hexane, TolueneInsolubleThe polar amino and carboxyl groups prevent dissolution.

Experimental Protocols

Protocol 1: Basic Solubility Assessment

Objective: To determine the qualitative solubility of the compound in various common laboratory solvents.

Materials:

  • Amino-biphenyl-4-YL-acetic acid

  • Vials or test tubes

  • Vortex mixer and/or sonicator

  • Solvents: Deionized Water, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol

Methodology:

  • Weigh 1-2 mg of the compound into a clean vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution. If the compound has not fully dissolved, sonicate the vial for 5-10 minutes.

  • Observe and record the result as "Soluble," "Slightly Soluble," or "Insoluble."

Protocol 2: pH-Modification for Aqueous Solubility Enhancement

Objective: To dissolve the compound in an aqueous buffer by adjusting the pH.

G start Weigh Compound and add to Water/Buffer choice Choose Solubilization Path start->choice acid_path Acidic Path choice->acid_path Target pH < 5 base_path Alkaline Path choice->base_path Target pH > 8 add_hcl Add 1 M HCl dropwise while stirring acid_path->add_hcl add_naoh Add 1 M NaOH dropwise while stirring base_path->add_naoh check_diss Check for complete dissolution add_hcl->check_diss check_diss2 Check for complete dissolution add_naoh->check_diss2 check_diss->add_hcl Not Dissolved adjust_ph Adjust to final target pH with buffer/acid/base check_diss->adjust_ph Dissolved check_diss2->add_naoh Not Dissolved check_diss2->adjust_ph Dissolved end Solution Ready adjust_ph->end

Caption: Workflow for pH-dependent aqueous solubilization.

Methodology:

  • Suspend the desired amount of Amino-biphenyl-4-YL-acetic acid in the target volume of deionized water or a suitable buffer (e.g., PBS).

  • While stirring, slowly add a stock solution of 1 M NaOH drop by drop until the compound fully dissolves. This deprotonates the carboxylic acid.

  • Alternatively, for acidic solubilization, add 1 M HCl dropwise until the compound dissolves by protonating the amino group.

  • Once the compound is in solution, carefully adjust the pH to the final desired value using HCl or NaOH.

  • Caution: Be aware that as you adjust the pH back towards the isoelectric point, the compound may precipitate. Ensure the final pH is sufficiently acidic or basic to maintain solubility.

Protocol 3: Preparation of a Stock Solution Using Co-solvents

Objective: To prepare a concentrated stock solution for dilution into aqueous media. This is a common strategy for poorly soluble compounds in cell-based assays.[9][10]

Materials:

  • Amino-biphenyl-4-YL-acetic acid

  • DMSO (cell culture grade)

  • Deionized water or desired buffer (e.g., PBS)

Methodology:

  • Dissolve the Amino-biphenyl-4-YL-acetic acid in 100% DMSO to create a high-concentration stock (e.g., 50 mM). The compound should be readily soluble in DMSO.

  • For your working solution, perform a serial dilution. First, dilute the DMSO stock into your cell culture medium or buffer.

  • Crucially, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent toxicity in biological assays. For example, a 1:1000 dilution of a 50 mM stock into media yields a 50 µM working solution with 0.1% DMSO.

  • Always add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersal and prevent precipitation. Never add aqueous buffer to the concentrated DMSO stock.

References

Technical Support Center: Synthesis of Amino-biphenyl-4-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Amino-biphenyl-4-YL-acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A common synthetic approach to Amino-biphenyl-4-YL-acetic acid involves a multi-step process, including the formation of the biphenyl core via a Suzuki-Miyaura coupling reaction, followed by the reduction of a nitro group to an amine, and finally, the hydrolysis of a nitrile to a carboxylic acid. This guide is structured around the potential side reactions that can occur during these key stages.

Stage 1: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis

Question 1: My Suzuki-Miyaura coupling reaction is showing low yield of the desired biphenyl product and multiple byproducts on my TLC/LC-MS. What are the likely side reactions?

Answer: Several side reactions can occur during the Suzuki-Miyaura coupling, leading to a complex product mixture and reduced yield. The most common side reactions include homocoupling, protodeboronation, and dehalogenation.

  • Homocoupling: This is the self-coupling of the starting materials. You may observe byproducts corresponding to the dimerization of your aryl halide or your boronic acid derivative. Homocoupling can be a significant side reaction, particularly when synthesizing sterically hindered biphenyls.

  • Protodeboronation: This is the cleavage of the carbon-boron bond in your boronic acid reagent, where the boronic acid group is replaced by a hydrogen atom.[1] This results in the formation of a de-borylated arene as a significant byproduct.

  • Dehalogenation: The aryl halide starting material can be reduced, leading to the replacement of the halogen atom with a hydrogen atom.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_0 Problem: Low Yield & Byproducts cluster_1 Potential Side Reactions cluster_2 Troubleshooting Steps cluster_3 Outcome start Low Yield of Biphenyl Product side_reactions Identify Side Products: - Homocoupling Products - Protodeboronated Arene - Dehalogenated Arene start->side_reactions optimize_base Optimize Base: - Use a weaker base (e.g., K2CO3, Cs2CO3) - Screen different bases side_reactions->optimize_base optimize_catalyst Optimize Catalyst/Ligand: - Increase catalyst loading - Screen different phosphine ligands side_reactions->optimize_catalyst optimize_conditions Optimize Reaction Conditions: - Lower reaction temperature - Use anhydrous solvents - Degas solvent thoroughly side_reactions->optimize_conditions end Improved Yield of Amino-biphenyl-4-YL-acetic acid Precursor optimize_base->end optimize_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.

Quantitative Data on Suzuki Coupling Side Reactions

Side ReactionContributing FactorsTypical Percentage Range of ImpurityMitigation Strategies
Homocoupling High temperature, strong base, excess palladium catalyst.5-20%Optimize catalyst loading, use appropriate ligands, control temperature.
Protodeboronation Presence of water or protic solvents, prolonged reaction times, certain bases.[1]10-30%Use anhydrous solvents, degas the reaction mixture, choose a non-protic base.
Dehalogenation Presence of reducing agents, certain phosphine ligands.2-10%Use high-purity reagents, select appropriate ligands.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the synthesis of a biphenyl precursor:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL).

  • Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Stage 2: Reduction of a Nitro Group to an Amine

Question 2: My reduction of the nitro-biphenyl intermediate is not clean. I see multiple spots on my TLC, some of which are colored. What are these impurities?

Answer: The reduction of an aromatic nitro group to an aniline can lead to several byproducts if the reaction is not complete or if reaction conditions are not optimal.

  • Incomplete Reduction: The reduction may halt at intermediate stages, resulting in the formation of nitrosoarenes (Ar-N=O) or N-arylhydroxylamines (Ar-NHOH) .[2]

  • Condensation Products: These intermediates can react with each other to form azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds, which are often colored (typically yellow to red).[3] The use of certain metal hydrides can favor the formation of azo compounds.[2]

Reaction Pathway for Nitro Group Reduction and Side Reactions

Nitro_Reduction Nitroarene Nitroarene Nitrosoarene Nitrosoarene Nitroarene->Nitrosoarene [H] Arylhydroxylamine Arylhydroxylamine Nitrosoarene->Arylhydroxylamine [H] Azo/Azoxy Compound Azo/Azoxy Compound Nitrosoarene->Azo/Azoxy Compound Condensation Aniline Aniline Arylhydroxylamine->Aniline [H] Arylhydroxylamine->Azo/Azoxy Compound Condensation

Caption: Pathway of nitro group reduction and formation of side products.

Troubleshooting Guide for Nitro Group Reduction

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient reducing agent, low reaction temperature, short reaction time.Increase the equivalents of the reducing agent, increase the temperature, prolong the reaction time.
Formation of Azo/Azoxy Compounds Sub-stoichiometric amounts of reducing agent, presence of air (oxygen).Ensure an excess of the reducing agent is used, conduct the reaction under an inert atmosphere.
Reduction of Other Functional Groups Non-selective reducing agent.Choose a chemoselective reducing agent (e.g., Fe/NH₄Cl, SnCl₂).[4]

Experimental Protocol: Reduction of a Nitroarene

A typical procedure for the reduction of a nitro-biphenyl derivative:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-biphenyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add the reducing agent (e.g., iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) in water).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate, and if necessary, perform an acid-base extraction to isolate the amine. The product can be further purified by crystallization or column chromatography.

Stage 3: Hydrolysis of a Nitrile to a Carboxylic Acid

Question 3: During the hydrolysis of my biphenyl-acetonitrile derivative, I am isolating a significant amount of a neutral compound instead of the desired carboxylic acid. What is this side product?

Answer: The most common side reaction during the hydrolysis of a nitrile is the formation of a stable amide intermediate (R-CONH₂) . The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and if the reaction conditions are not sufficiently forcing, the reaction can stop at the amide stage.[5][6]

Hydrolysis of Nitrile: Main Reaction and Side Product

Nitrile_Hydrolysis Nitrile Nitrile Amide Amide Nitrile->Amide H₂O / H⁺ or OH⁻ (mild) Carboxylic Acid Carboxylic Acid Amide->Carboxylic Acid H₂O / H⁺ or OH⁻ (strong)

Caption: The two-stage hydrolysis of a nitrile to a carboxylic acid.

Troubleshooting Guide for Nitrile Hydrolysis

IssuePotential CauseRecommended Action
Isolation of Amide Mild reaction conditions (low temperature, short reaction time, insufficient acid/base).[5][6]Increase the reaction temperature, prolong the reaction time, use a higher concentration of acid or base.
Low Yield Reversibility of the reaction (especially under acidic conditions).Use a large excess of water to drive the equilibrium towards the product side.
Degradation of Product Harsh reaction conditions (very high temperatures, prolonged heating).Monitor the reaction progress by TLC or LC-MS to avoid over-reaction and degradation.

Experimental Protocol: Hydrolysis of a Nitrile

A general protocol for the acidic hydrolysis of a biphenyl-acetonitrile:

  • Reaction Setup: To the biphenyl-acetonitrile (1.0 mmol), add a mixture of a strong acid (e.g., 6M sulfuric acid or concentrated hydrochloric acid) and an organic co-solvent if needed (e.g., dioxane).

  • Reaction Execution: Heat the mixture to reflux (typically >100 °C) for several hours to overnight.

  • Workup: Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

By carefully monitoring each step of the synthesis and being aware of these common side reactions, researchers can optimize their reaction conditions to maximize the yield and purity of the final Amino-biphenyl-4-YL-acetic acid product.

References

Technical Support Center: Optimizing Reaction Conditions for Amino-biphenyl-4-YL-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Amino-biphenyl-4-YL-acetic acid derivatives. The guidance focuses on the critical Suzuki-Miyaura coupling step for the formation of the biphenyl core, addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the biphenyl core of Amino-biphenyl-4-YL-acetic acid derivatives?

A1: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most important and efficient methods for creating the symmetrical and unsymmetrical biaryl compounds that form the backbone of these derivatives.[1] This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester.[1][2]

Q2: I am experiencing very low to no yield in my Suzuki coupling reaction. What are the primary factors I should investigate?

A2: When troubleshooting a low-yield Suzuki coupling, a systematic approach is crucial. Key areas to examine include:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[3]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of boronic acids.[3][4] It is critical to properly degas solvents and maintain an inert reaction atmosphere using argon or nitrogen.[3][5]

  • Reagent Quality: The stability of the boronic acid or ester is a common reason for low yields.[6] Electron-deficient boronic acids, for instance, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3]

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[3] More challenging couplings, such as those with aryl chlorides, often necessitate specialized, highly active catalyst systems.[3]

  • Base and Solvent Purity: Use anhydrous and degassed solvents.[3] The choice and purity of the base are also critical, as it must be strong enough and sufficiently soluble to facilitate the reaction.[3]

Q3: Significant amounts of homocoupling byproducts are forming in my reaction. How can I minimize this?

A3: Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of Pd(II) species that can form from the Pd(0) catalyst in the presence of oxygen.[5][6] To mitigate this:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvent and reaction mixture to prevent oxidation of the Pd(0) catalyst.[5]

  • Ligand Choice: Bulky electron-rich phosphine ligands can help suppress homocoupling.[5]

  • Catalyst Precursor: Using a Pd(0) precatalyst instead of a Pd(II) salt can reduce the initial concentration of Pd(II) species.[5]

  • Adjust Stoichiometry: Modifying the reactant ratios or the choice of base can sometimes reduce the formation of homocoupling byproducts.[5]

Q4: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?

A4: Incomplete conversion can stem from several factors beyond catalyst deactivation. The solubility of all reactants is crucial for an efficient reaction. If a substrate is not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent system to improve solubility.[7] For instance, for substrates with poor solubility in common solvents like THF or toluene, trying solvents like DMF or even a mixture with water might be beneficial.[7] Additionally, ensure the reaction temperature is optimal for the specific catalyst system being used.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Amino-biphenyl-4-YL-acetic acid derivatives via Suzuki-Miyaura coupling.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or ligand.[4] 2. Presence of oxygen.[4] 3. Poor quality or decomposed boronic acid/ester.[6] 4. Insufficiently reactive aryl halide.[3] 5. Inappropriate base or solvent.[3][7]1. Use fresh, high-purity catalyst and ligand. 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas (Ar or N₂).[3] 3. Use fresh boronic acid/ester or consider more stable derivatives like pinacol esters.[3] 4. If using an aryl chloride, switch to a more reactive aryl bromide or iodide, or use a highly active catalyst system.[3][7] 5. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[3][7]
Significant Homocoupling of Boronic Acid 1. Oxygen contamination leading to Pd(II) formation.[5][6] 2. Use of a Pd(II) precatalyst.[5]1. Improve degassing procedures for the solvent and reaction setup.[5] 2. Employ a Pd(0) precatalyst. 3. Use bulky phosphine ligands to hinder homocoupling.[5]
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of water or protic solvents.[3] 2. Use of a strong base.[3]1. For sensitive substrates, consider running the reaction under anhydrous conditions. 2. Employ milder bases such as K₃PO₄ or KF.[3]
Difficulty in Product Purification 1. Co-elution of product with boronic acid homocoupling byproduct.[8] 2. Formation of difficult-to-separate isomers.[9]1. Optimize the reaction to minimize homocoupling. Consider a different chromatographic separation method or recrystallization. 2. Carefully control reaction conditions (temperature, base) to favor the formation of the desired isomer.
Inconsistent Yields Upon Scale-Up 1. Inefficient mixing or heat transfer in a larger reaction vessel. 2. Challenges in maintaining a completely inert atmosphere at a larger scale.1. Ensure vigorous and efficient stirring. Monitor internal reaction temperature. 2. Implement robust procedures for degassing and maintaining an inert atmosphere for the larger setup.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a biphenyl derivative, which is a core step for Amino-biphenyl-4-YL-acetic acid derivatives. Optimization of the specific aryl halide, boronic acid derivative, catalyst, ligand, base, and solvent system is often necessary.

Materials:

  • Aryl halide (e.g., a protected 4-bromophenylacetic acid derivative) (1.0 mmol)

  • Arylboronic acid or ester (e.g., a protected aminophenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/ethanol/water) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, the arylboronic acid, and the base.[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][10]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst.[3][10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[4][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][10]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Aryl Halide, Boronic Acid, and Base inert_atm Establish Inert Atmosphere (Ar/N2) prep_reagents->inert_atm add_solvent_catalyst Add Degassed Solvent and Pd Catalyst inert_atm->add_solvent_catalyst heat_stir Heat and Stir (80-110°C) add_solvent_catalyst->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool_quench Cool and Quench monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield in Suzuki Coupling

G start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Inert Atmosphere, Solvent, Base) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Conditions (Degas, Screen Solvents/Bases) conditions_ok->optimize_conditions No end Improved Yield conditions_ok->end Yes replace_reagents->start Re-run optimize_conditions->start Re-run

Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Troubleshooting Amino-biphenyl-4-YL-acetic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-biphenyl-4-YL-acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling and storing solid Amino-biphenyl-4-YL-acetic acid?

A1: Solid Amino-biphenyl-4-YL-acetic acid should be handled in a well-ventilated area.[1] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[1] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Q2: I am having trouble dissolving Amino-biphenyl-4-YL-acetic acid. What solvents are recommended?

A2: Amino-biphenyl-4-YL-acetic acid has low solubility in water.[2] It is soluble in some organic solvents such as ethanol and chloroform.[2] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. A related compound, 4-Biphenylacetic acid, is soluble in DMSO at 50 mg/mL. It is recommended to start with a small amount of the compound and test its solubility in solvents like DMSO, Dimethyl Formamide (DMF), or ethanol. Sonication may aid in dissolution.

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous buffer after dilution from an organic stock solution.

Possible Cause: The aqueous buffer may not have sufficient co-solvent to maintain the solubility of the compound once diluted from the organic stock. The final concentration of the organic solvent in the aqueous buffer might be too low.

Troubleshooting Steps:

  • Increase Co-solvent Percentage: Gradually increase the percentage of the organic solvent (e.g., DMSO, ethanol) in your final aqueous buffer. Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent. Most cell lines can tolerate DMSO concentrations up to 0.5%.

  • Test Different Buffers: The pH and composition of the buffer can influence the solubility of the compound. Experiment with different buffer systems (e.g., PBS, Tris) to find one that is more amenable to your compound.

  • Prepare a More Dilute Stock Solution: If permissible by your experimental design, preparing a more dilute initial stock solution in the organic solvent can reduce the final concentration of the compound and the likelihood of precipitation upon dilution.

  • Warm the Solution: Gently warming the final solution might help in keeping the compound dissolved. However, be cautious about the thermal stability of the compound.

Issue 2: Inconsistent or unexpected results in biological assays.

Possible Cause: The compound may be degrading in the solution under the experimental conditions (e.g., pH, light, temperature).

Troubleshooting Steps:

  • pH Stability: The stability of compounds with amino and carboxylic acid groups can be pH-dependent.[3] It is advisable to prepare fresh solutions before each experiment. If the experiment is long, consider assessing the stability of your compound at the pH of your assay medium over the time course of the experiment using an analytical method like HPLC.

  • Photostability: Aromatic compounds can be susceptible to photodegradation.[4][5] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[6] Minimize the exposure of your experimental setup to direct light.

  • Thermal Stability: Elevated temperatures can lead to the degradation of organic compounds.[7][8] Avoid prolonged heating of solutions containing Amino-biphenyl-4-YL-acetic acid. If warming is necessary for dissolution, use the lowest effective temperature for the shortest possible time. Store stock solutions at -20°C or -80°C for long-term storage.

Issue 3: Difficulty in quantifying the compound using HPLC.

Possible Cause: The compound may have poor chromatographic properties or lack a strong chromophore for UV detection.

Troubleshooting Steps:

  • Method Development: Develop a suitable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[9][10]

  • Derivatization: If the compound has a weak UV absorbance, pre-column derivatization can be employed to enhance detection. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are commonly used to derivatize amino acids, making them highly fluorescent and easily detectable.[11][12]

  • Mass Spectrometry Detection: If available, using a mass spectrometer (LC-MS) as a detector will provide high sensitivity and selectivity for quantifying the compound without the need for derivatization.

Data Presentation

Table 1: General Solubility and Storage Information for Amino-biphenyl-4-YL-acetic acid

PropertyInformationSource
Solubility in Water Low[2]
Solubility in Organic Solvents Soluble in ethanol and chloroform[2]
Storage of Solid Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Storage of Stock Solutions Aliquot and store at -20°C or -80°C. Protect from light.General Lab Practice

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Amino-biphenyl-4-YL-acetic acid (MW: 227.26 g/mol ) in DMSO.

Materials:

  • Amino-biphenyl-4-YL-acetic acid (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.27 mg of Amino-biphenyl-4-YL-acetic acid.

  • Transfer the solid to a clean, dry microcentrifuge tube or amber glass vial.

  • Add 1 mL of anhydrous DMSO to the tube/vial.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no solid particles remaining.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study (Hypothetical Workflow)

This protocol outlines a general workflow for a forced degradation study to assess the stability of Amino-biphenyl-4-YL-acetic acid in solution.

Materials:

  • Amino-biphenyl-4-YL-acetic acid stock solution (e.g., 1 mg/mL in acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with a UV or MS detector

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a set period, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a set period.

  • Photodegradation: Expose an aliquot of the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting Solid Solid Compound Stock Stock Solution Solid->Stock Dissolve Solvent Organic Solvent (e.g., DMSO) Solvent->Stock Dilution Dilute in Aqueous Buffer Stock->Dilution Assay Perform Assay Dilution->Assay Precipitation Precipitation? Dilution->Precipitation Inconsistent Inconsistent Results? Assay->Inconsistent CheckSolubility Check Solubility Limits Precipitation->CheckSolubility CheckStability Assess Stability (pH, Light, Temp) Inconsistent->CheckStability

Caption: Troubleshooting workflow for Amino-biphenyl-4-YL-acetic acid in solution.

forced_degradation_pathway cluster_stress Stress Conditions Compound Amino-biphenyl-4-YL-acetic acid Acid Acid/Base Compound->Acid Oxidation Oxidation Compound->Oxidation Heat Heat Compound->Heat Light Light Compound->Light Degradants Degradation Products Acid->Degradants Hydrolysis Oxidation->Degradants Oxidative Cleavage Heat->Degradants Thermal Decomposition Light->Degradants Photodegradation

Caption: Logical relationship in a forced degradation study.

References

How to prevent degradation of Amino-biphenyl-4-YL-acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Amino-biphenyl-4-YL-acetic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Amino-biphenyl-4-YL-acetic acid?

A1: The degradation of Amino-biphenyl-4-YL-acetic acid is primarily influenced by three main factors:

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the breakdown of the molecule.

  • Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and certain metals can catalyze degradation reactions.[1]

Q2: What are the ideal storage conditions for Amino-biphenyl-4-YL-acetic acid?

A2: To ensure the long-term stability of Amino-biphenyl-4-YL-acetic acid, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[2] Specifically, storage at 2-8°C is often recommended.[1] The storage area should be protected from light.

Q3: Can I store solutions of Amino-biphenyl-4-YL-acetic acid?

A3: While it is best to prepare solutions fresh, if storage is necessary, they should be kept at low temperatures (2-8°C) and protected from light. The choice of solvent is also critical; use high-purity solvents and consider degassing them to remove dissolved oxygen. The stability of the solution will depend on the solvent and concentration, so it is advisable to perform a stability study for your specific conditions.

Q4: What are the visual signs of degradation?

A4: A change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown, can indicate degradation. The formation of clumps or a change in solubility may also be signs of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation of the amino group or photodegradation.Store the compound in an inert atmosphere (e.g., under argon or nitrogen). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
Reduced Purity/Presence of Impurities in Analysis (e.g., HPLC) Chemical degradation due to improper storage or handling.Review storage conditions (temperature, light, atmosphere). Ensure the use of high-purity, compatible solvents and glassware.
Inconsistent Experimental Results Degradation of the stock solution or solid compound.Prepare fresh solutions before each experiment. Re-evaluate the purity of the solid compound if it has been stored for an extended period or under suboptimal conditions.
Poor Solubility Potential degradation leading to less soluble byproducts.Confirm the identity and purity of the compound using analytical techniques. If degradation is confirmed, procure a new batch of the compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of Amino-biphenyl-4-YL-acetic acid and detecting degradation products.

Materials:

  • Amino-biphenyl-4-YL-acetic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a small amount of Amino-biphenyl-4-YL-acetic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject the sample onto the column.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Degradation_Pathway A Amino-biphenyl-4-YL-acetic acid B Oxidized Products (e.g., nitroso, nitro derivatives) A->B Oxidation (O2, light) C Photodegradation Products (e.g., ring cleavage) A->C Photodegradation (UV/Visible light) D Products from reaction with incompatible materials A->D Incompatibility (acids, bases, oxidizers)

Caption: Potential degradation pathways for Amino-biphenyl-4-YL-acetic acid.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Decision cluster_3 Outcome A Receive/Prepare Amino-biphenyl-4-YL-acetic acid B Store under recommended conditions A->B C Prepare solution for analysis B->C D Perform HPLC analysis C->D E Analyze chromatogram for purity and impurities D->E F Purity > 98%? E->F G Proceed with experiment F->G Yes H Review storage/ procure new sample F->H No

Caption: Workflow for assessing the stability of Amino-biphenyl-4-YL-acetic acid.

References

Technical Support Center: Scaling Up the Synthesis of Amino-biphenyl-4-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of Amino-biphenyl-4-YL-acetic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for scaling up the production of Amino-biphenyl-4-YL-acetic acid?

A1: A robust and scalable two-step approach is recommended. The first step involves the synthesis of the key intermediate, 4-biphenylcarboxaldehyde, via a Suzuki-Miyaura cross-coupling reaction. The second step is the conversion of this intermediate to the final product, Amino-biphenyl-4-YL-acetic acid, using the Strecker synthesis. This route utilizes readily available starting materials and well-established, scalable reaction types.

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

A2: The critical parameters for a successful and scalable Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Inefficient control of these parameters can lead to low yields and the formation of impurities, such as homocoupling byproducts.[1] A thorough degassing of the reaction mixture to remove oxygen is also crucial to prevent catalyst deactivation.

Q3: What are the main challenges in the Strecker synthesis step?

A3: The primary challenges in the Strecker synthesis are ensuring the complete formation of the intermediate α-aminonitrile and its subsequent hydrolysis to the carboxylic acid.[2][3] Side reactions and incomplete hydrolysis can lead to a complex product mixture, complicating purification. The handling of cyanide salts also requires strict safety protocols.

Q4: How can the final product be purified at a larger scale?

A4: Purification of the final amino acid product can be effectively achieved through recrystallization.[4] Due to the amphoteric nature of amino acids, adjusting the pH of the solution to the isoelectric point of Amino-biphenyl-4-YL-acetic acid will minimize its solubility and promote crystallization. A mixed-solvent system, such as ethanol/water, can also be effective. For highly impure material, purification via salt formation is a viable option.[5]

Experimental Protocols

Step 1: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted for a scalable synthesis.[1]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reactor, charge 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.0 equiv), and 1-propanol. Stir the mixture at room temperature for 30 minutes to dissolve the solids.

  • Catalyst and Base Addition: Add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.20 equiv).

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will begin to crystallize. Add deionized water to complete the crystallization.

  • Isolation: Filter the crystalline product and wash the filter cake with a 1:1 mixture of 1-propanol and water, followed by cold hexanes.

  • Drying: Dry the product under vacuum at room temperature to afford 4-biphenylcarboxaldehyde as pale yellow crystals.

Step 2: Synthesis of Amino-biphenyl-4-YL-acetic acid via Strecker Synthesis

This protocol is a general method adapted for the synthesized aldehyde.[2][3][6]

Materials:

  • 4-Biphenylcarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Aqueous ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

Procedure:

  • α-Aminonitrile Formation:

    • In a reactor, dissolve 4-biphenylcarboxaldehyde (1.0 equiv) in methanol.

    • Add a solution of ammonium chloride (1.1 equiv) in aqueous ammonia and stir.

    • To this mixture, add a solution of sodium cyanide (1.1 equiv) in water dropwise, maintaining the temperature below 20°C.

    • Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete (monitor by TLC or HPLC).

  • Hydrolysis:

    • Concentrate the reaction mixture under reduced pressure to remove the alcohol.

    • Add concentrated hydrochloric acid and heat the mixture to reflux. Maintain reflux until the hydrolysis of the nitrile to the carboxylic acid is complete.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully adjust the pH of the solution to the isoelectric point of the amino acid with a sodium hydroxide solution to precipitate the product.

    • Filter the precipitated Amino-biphenyl-4-YL-acetic acid.

    • Wash the solid with cold water and then with a cold organic solvent (e.g., ethanol).

    • Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain the pure product.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValueNotes
Reactants
4-Bromobenzaldehyde1.0 equivLimiting reagent
Phenylboronic acid1.0 - 1.2 equivA slight excess can improve conversion.
Catalyst System
Palladium(II) Acetate0.003 - 0.01 mol%Pre-catalyst, reduced in-situ.
Triphenylphosphine0.009 - 0.03 mol%Ligand for the palladium catalyst.
Base
Sodium Carbonate1.2 - 2.0 equivAqueous solution is typically used.
Solvent 1-Propanol / WaterA biphasic system is common.
Temperature RefluxTypically around 80-100 °C.
Reaction Time 2 - 8 hoursMonitor for completion.
Expected Yield 85 - 95%Based on similar reported syntheses.[1][7]

Table 2: Typical Reaction Parameters for Strecker Synthesis

ParameterValueNotes
Reactants
4-Biphenylcarboxaldehyde1.0 equivStarting aldehyde.
Ammonium Chloride1.0 - 1.5 equivSource of ammonia.
Sodium Cyanide1.0 - 1.2 equivCyanide source.
Solvent Methanol / WaterOr other suitable alcohol/water mixture.
Temperature (Nitrile Formation) 0 - 25 °CExothermic reaction, requires cooling.
Temperature (Hydrolysis) RefluxRequires heating with strong acid.
Hydrolysis Agent Concentrated HClOther strong acids can be used.
Reaction Time (Nitrile Formation) 2 - 6 hoursMonitor for completion.
Reaction Time (Hydrolysis) 4 - 12 hoursCan be lengthy, monitor for completion.
Expected Yield 60 - 80%Highly dependent on substrate and conditions.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling
Issue IDProblemPotential CausesRecommended Actions
SM-01 Low or No Conversion - Inactive catalyst. - Insufficient degassing (presence of oxygen). - Poor quality of reagents (e.g., wet solvent, decomposed boronic acid).- Use a fresh batch of catalyst and ligand. - Ensure thorough degassing of the reaction mixture with an inert gas (N₂ or Ar). - Use anhydrous solvents and high-purity reagents.
SM-02 Significant Homocoupling of Boronic Acid - Reaction temperature is too high. - Presence of oxygen. - Incorrect stoichiometry of reagents.- Optimize the reaction temperature; lower temperatures may reduce homocoupling. - Improve degassing procedures. - Use a slight excess, but not a large excess, of the boronic acid.
SM-03 Formation of Debrominated Starting Material - Presence of water and base can lead to protodeborylation of the boronic acid, which then participates in the coupling.- Use anhydrous conditions if possible, although some water is often necessary for the Suzuki reaction. - Optimize the base and solvent system.
SM-04 Difficult Product Isolation/Purification - Product co-crystallizes with byproducts. - Oily product instead of a solid.- Optimize the crystallization solvent system. - Consider purification by column chromatography on a smaller scale to identify optimal conditions before scaling up.
Troubleshooting Strecker Synthesis
Issue IDProblemPotential CausesRecommended Actions
SS-01 Low Yield of α-Aminonitrile - Incomplete formation of the imine intermediate. - Aldehyde self-condensation (aldol reaction). - Low reactivity of the aromatic aldehyde.- Use a higher concentration of ammonia or ammonium salt. - Maintain a low reaction temperature to minimize side reactions. - Consider using a Lewis acid catalyst to activate the aldehyde.[8]
SS-02 Incomplete Hydrolysis of the Nitrile - Insufficient acid concentration or reaction time. - Steric hindrance around the nitrile group.- Increase the concentration of the acid and/or prolong the reflux time. - Consider using harsher hydrolysis conditions (e.g., higher temperature in a sealed reactor), with appropriate safety precautions.
SS-03 Formation of Amide Byproduct - Partial hydrolysis of the nitrile.- Extend the hydrolysis reaction time and/or increase the temperature.
SS-04 Product is difficult to precipitate/crystallize - Incorrect pH for precipitation. - High concentration of salts in the solution.- Carefully adjust the pH to the isoelectric point. This may require slow, dropwise addition of base. - Consider a preliminary work-up to remove excess salts before precipitation. - Experiment with different solvent systems for recrystallization.

Visualizations

Experimental_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_strecker Step 2: Strecker Synthesis s1_start 4-Bromobenzaldehyde + Phenylboronic acid s1_react Add Pd(OAc)2, PPh3, Na2CO3 solution s1_start->s1_react s1_heat Reflux s1_react->s1_heat s1_workup Cool & Crystallize s1_heat->s1_workup s1_product 4-Biphenylcarboxaldehyde s1_workup->s1_product s2_start 4-Biphenylcarboxaldehyde s1_product->s2_start s2_react Add NH4Cl, NaCN s2_start->s2_react s2_hydrolysis Acid Hydrolysis (HCl, Reflux) s2_react->s2_hydrolysis s2_isolate Neutralize to pI & Precipitate s2_hydrolysis->s2_isolate s2_purify Recrystallize s2_isolate->s2_purify s2_product Amino-biphenyl-4-YL-acetic acid s2_purify->s2_product

Caption: Overall experimental workflow for the two-step synthesis.

Troubleshooting_Logic cluster_suzuki_ts Suzuki-Miyaura Step cluster_strecker_ts Strecker Synthesis Step start Low Yield in Synthesis suzuki_check Analyze byproducts start->suzuki_check strecker_check Analyze product mixture start->strecker_check homocoupling Homocoupling observed? suzuki_check->homocoupling low_conversion Low conversion? suzuki_check->low_conversion homocoupling->low_conversion No optimize_temp Lower temperature, Improve degassing homocoupling->optimize_temp Yes check_catalyst Check catalyst activity and reagent quality low_conversion->check_catalyst Yes incomplete_hydrolysis Amide or nitrile present? strecker_check->incomplete_hydrolysis low_yield Low overall yield? strecker_check->low_yield incomplete_hydrolysis->low_yield No increase_hydrolysis Increase hydrolysis time/temp incomplete_hydrolysis->increase_hydrolysis Yes optimize_nitrile_formation Optimize nitrile formation: - Lower temperature - Adjust reagent stoichiometry low_yield->optimize_nitrile_formation Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Resolving Impurites in Amino-biphenyl-4-YL-acetic acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-biphenyl-4-YL-acetic acid. The following sections detail potential impurities, analytical methodologies for their detection, and strategies for their resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my Amino-biphenyl-4-YL-acetic acid sample?

A1: Impurities in your Amino-biphenyl-4-YL-acetic acid sample are typically related to the synthetic route used. A common and efficient synthesis involves a Suzuki-Miyaura coupling to form the biphenyl backbone, followed by the reduction of a nitro group to an amine. Therefore, impurities can be categorized based on their origin in this process.[1][2]

Potential Impurity Categories:

  • Starting Materials & Intermediates: Unreacted precursors from the synthesis.

  • By-products: Unwanted molecules formed during the reaction steps.

  • Degradation Products: Impurities formed by the breakdown of the final product.[3]

A visual representation of a likely synthetic pathway and the origin of these impurities is provided below.

Synthetic_Pathway_of_Amino-biphenyl-4-YL-acetic_acid Proposed Synthetic Pathway and Impurity Formation cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitro Reduction cluster_impurities Potential Impurities Aryl_Halide Aryl Halide (e.g., 4-bromophenylacetic acid derivative) Nitro_Intermediate Nitro-biphenyl Intermediate Aryl_Halide->Nitro_Intermediate Pd Catalyst, Base Impurity_A Unreacted Aryl Halide Aryl_Halide->Impurity_A Boronic_Acid Boronic Acid (e.g., 4-aminophenylboronic acid) Boronic_Acid->Nitro_Intermediate Impurity_B Homocoupled Boronic Acid Boronic_Acid->Impurity_B Final_Product Amino-biphenyl-4-YL-acetic acid Nitro_Intermediate->Final_Product Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Impurity_C Unreacted Nitro Intermediate Nitro_Intermediate->Impurity_C Impurity_D Hydroxylamine/Nitroso Intermediate Nitro_Intermediate->Impurity_D Incomplete Reduction

Proposed synthesis and impurity formation pathway.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. First, consider the potential impurities from the synthetic route. The relative retention time of the impurity compared to the main peak can provide clues about its polarity. Then, utilize other analytical techniques for confirmation.

Here is a general workflow for identifying an unknown peak:

Troubleshooting_Workflow Impurity Identification Workflow Start Unexpected Peak in HPLC Analyze_RT Analyze Retention Time (RT) Start->Analyze_RT Hypothesize Hypothesize Impurity Structure (based on polarity and synthesis) Analyze_RT->Hypothesize LC_MS Perform LC-MS Analysis Hypothesize->LC_MS Check_MW Does Molecular Weight Match Hypothesis? LC_MS->Check_MW Isolate Isolate Impurity (e.g., Preparative HPLC) Check_MW->Isolate Yes Re-evaluate Re-evaluate Hypothesis/ Consider Other Possibilities Check_MW->Re-evaluate No NMR Perform NMR Spectroscopy Isolate->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure End Impurity Identified Confirm_Structure->End Re-evaluate->Hypothesize

A workflow for identifying unknown impurities.

Q3: How can I remove impurities from my Amino-biphenyl-4-YL-acetic acid sample?

A3: Purification strategies depend on the nature of the impurity. Common techniques include:

  • Recrystallization: Effective for removing impurities with different solubilities than the desired product.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.

  • Preparative HPLC: For isolating impurities that are difficult to separate by other means.[2]

  • Filtration: Useful for removing insoluble impurities.[1]

  • Distillation: Can be used to remove volatile impurities or solvents.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format.

Issue 1: Presence of an Earlier Eluting Peak in Reverse-Phase HPLC

Q: My HPLC chromatogram shows a significant peak eluting before the main product peak. What could this be?

A: An earlier eluting peak in reverse-phase HPLC is more polar than your product. Given the likely synthetic route, this could be an unreacted starting material from the Suzuki coupling, such as a derivative of 4-bromophenylacetic acid.

Troubleshooting Steps:

  • Analyze by LC-MS: Determine the molecular weight of the impurity. Compare it to the molecular weights of your starting materials.

  • Spiking Experiment: Co-inject a small amount of the suspected starting material with your sample. If the peak area of the impurity increases, its identity is confirmed.

  • Optimize Suzuki Coupling: If the impurity is a starting material, consider increasing the reaction time, temperature, or the equivalents of the other coupling partner to drive the reaction to completion.

Issue 2: Presence of a Later Eluting Peak in Reverse-Phase HPLC

Q: I have a peak that elutes after my main product in reverse-phase HPLC. What is a likely identity?

A: A later eluting peak is less polar than your product. A common, less polar impurity is the unreduced nitro-intermediate, (4'-nitro-[1,1'-biphenyl]-4-yl)acetic acid. The nitro group makes this compound less polar than the corresponding amine. Homocoupling by-products from the Suzuki reaction are also generally less polar.

Troubleshooting Steps:

  • LC-MS Analysis: Check the molecular weight. The nitro-intermediate will have a different molecular weight than the final product.

  • Optimize Nitro Reduction: If the nitro-intermediate is present, your reduction step may be incomplete. Consider increasing the amount of reducing agent, extending the reaction time, or using a more potent reducing agent.[4]

  • Purification: If the impurity is a homocoupling product, purification by column chromatography or recrystallization may be necessary.

Issue 3: Broad or Tailing Peaks in HPLC

Q: My HPLC peaks for Amino-biphenyl-4-YL-acetic acid are broad and tailing. What can I do?

A: Peak tailing for amine-containing compounds is often due to interactions with residual silanol groups on the silica-based column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can block the active sites on the column and improve peak shape.

  • Use a Biphenyl or End-capped Column: Biphenyl columns can offer different selectivity for aromatic compounds, while end-capped C18 columns have fewer free silanol groups.[5]

  • Lower the pH: If the amine is protonated, its interaction with silanols may be reduced.

Data Presentation

The following tables summarize the predicted analytical data for Amino-biphenyl-4-YL-acetic acid and its potential impurities. These are estimated values and should be confirmed experimentally.

Table 1: Predicted HPLC Retention Behavior (Reverse-Phase)

CompoundStructurePredicted Relative Retention Time (RRT)Rationale for Retention
Amino-biphenyl-4-YL-acetic acid C14H13NO21.00Reference compound
4-Bromophenylacetic acidC8H7BrO2< 1.00More polar starting material
4-Aminophenylboronic acidC6H8BNO2< 1.00Very polar starting material
(4'-Nitro-[1,1'-biphenyl]-4-yl)acetic acidC14H11NO4> 1.00Less polar due to the nitro group
4,4'-Biphenyldiacetic acidC16H14O4> 1.00Less polar homocoupling by-product

Table 2: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Weight ( g/mol )Predicted Key Mass Fragments (m/z)Fragmentation Pattern
Amino-biphenyl-4-YL-acetic acid 227.26227, 182, 167, 152Loss of COOH, followed by loss of NH2
(4'-Nitro-[1,1'-biphenyl]-4-yl)acetic acid257.24257, 212, 166Loss of COOH, followed by loss of NO2
4-Bromophenylacetic acid215.06215, 170, 79/81Loss of COOH, Br isotope pattern

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)Other Key Protons (ppm)
Amino-biphenyl-4-YL-acetic acid 6.6 - 7.6~3.5~5.3 (NH₂), ~12.3 (COOH)
(4'-Nitro-[1,1'-biphenyl]-4-yl)acetic acid7.5 - 8.3~3.7~12.5 (COOH)

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method provides a starting point for the analysis of Amino-biphenyl-4-YL-acetic acid and its related impurities.

  • Column: Biphenyl or C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for NMR Analysis

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Protocol 3: GC-MS Analysis of Volatile Impurities

This method is suitable for identifying more volatile impurities, such as unreacted starting materials after derivatization.

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

Mandatory Visualizations

Logical_Relationships Troubleshooting Decision Tree for an Unknown HPLC Peak Start Unknown Peak Detected Polarity Is the peak more or less polar than the main product? Start->Polarity More_Polar More Polar (Earlier RT) Polarity->More_Polar More Less_Polar Less Polar (Later RT) Polarity->Less_Polar Less Check_Starting_Materials Hypothesize: Unreacted Starting Material More_Polar->Check_Starting_Materials Check_Intermediates Hypothesize: Unreacted Intermediate or Homocoupled By-product Less_Polar->Check_Intermediates LC_MS_Polar LC-MS: Check for MW of Starting Materials Check_Starting_Materials->LC_MS_Polar LC_MS_NonPolar LC-MS: Check for MW of Nitro-Intermediate/By-products Check_Intermediates->LC_MS_NonPolar Match_Found_Polar MW Match? LC_MS_Polar->Match_Found_Polar Match_Found_NonPolar MW Match? LC_MS_NonPolar->Match_Found_NonPolar Spike_Study Confirm with Spiking Study Match_Found_Polar->Spike_Study Yes Isolate_Characterize Isolate and Characterize (Prep-HPLC, NMR) Match_Found_Polar->Isolate_Characterize No Match_Found_NonPolar->Isolate_Characterize Yes End_Re-evaluate Re-evaluate Synthetic Pathway Match_Found_NonPolar->End_Re-evaluate No End_Identified Impurity Identified Spike_Study->End_Identified Isolate_Characterize->End_Identified

Decision tree for unknown HPLC peak identification.

References

Technical Support Center: Safe Handling of Amino-biphenyl-4-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling of Amino-biphenyl-4-YL-acetic acid, targeting researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Amino-biphenyl-4-YL-acetic acid?

Based on data for similar compounds, Amino-biphenyl-4-YL-acetic acid may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related compounds are also harmful if swallowed and may cause cancer.[3][4] It is crucial to handle this compound with care, assuming it is hazardous until more specific data is available.

Q2: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is essential to minimize exposure. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile or butyl rubber), and tightly fitting safety goggles.[1][5][6] In cases of potential dust or aerosol formation, a full-face respirator may be necessary.[5][6]

Q3: How should I properly store Amino-biphenyl-4-YL-acetic acid?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][7] It should be stored away from incompatible materials and foodstuff containers.[5][7] The storage area should be secure and accessible only to authorized personnel.[3]

Q4: What is the correct procedure for disposing of waste containing this chemical?

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][7] Do not let the chemical enter drains.[1][3][5] Contaminated materials should be collected in suitable, labeled containers for disposal by an approved waste disposal plant.[1][7]

Q5: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][9] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][9] Seek immediate medical attention.[7][9]

Q6: What is the first aid procedure for inhalation or ingestion?

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][8][9] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[5][8] Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water.[5][9] Do not induce vomiting.[5][9] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor immediately.[4][5][9]

Personal Protective Equipment (PPE) Summary

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shields or a face shield.[1][5][6]Conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat or impervious clothing.[1][5][6]Gloves must be inspected prior to use.[5]
Respiratory Protection Full-face respirator.Use if exposure limits are exceeded or if irritation is experienced.[5]

Experimental Workflow: Handling Accidental Exposure

The following diagram outlines the logical steps to take in the event of an accidental exposure to Amino-biphenyl-4-YL-acetic acid.

Accidental_Exposure_Workflow cluster_incident Incident Occurs cluster_immediate_action Immediate Actions cluster_first_aid First Aid Details cluster_emergency_response Emergency Response Exposure Accidental Exposure (Skin, Eyes, Inhalation, Ingestion) Evacuate Evacuate Immediate Area Exposure->Evacuate Safety First Alert Alert Colleagues & Supervisor Evacuate->Alert FirstAid Administer First Aid (as per SDS) Alert->FirstAid SkinContact Skin: Remove clothing, wash with soap & water FirstAid->SkinContact If skin contact EyeContact Eyes: Rinse with water for 15 mins FirstAid->EyeContact If eye contact Inhalation Inhalation: Move to fresh air FirstAid->Inhalation If inhaled Ingestion Ingestion: Rinse mouth, do NOT induce vomiting FirstAid->Ingestion If ingested Medical Seek Immediate Medical Attention SkinContact->Medical EyeContact->Medical Inhalation->Medical Ingestion->Medical Report Report Incident (Lab Manager, EHS) Medical->Report

Workflow for responding to accidental exposure.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Visible dust or aerosol during handling Improper handling technique; inadequate ventilation.Handle the compound in a well-ventilated area or a chemical fume hood.[1][5] Avoid actions that generate dust.[5][7]
Skin irritation after handling Inadequate or compromised PPE; accidental contact.Review glove integrity and ensure proper PPE is worn at all times.[1][5] Follow first aid procedures immediately.[5][8]
Unusual odor detected Potential spill or leak.Evacuate the area and assess for any spills.[5] If a spill has occurred, follow appropriate cleanup procedures.[5][7]
Contamination of work surfaces Improper handling or spillage.Decontaminate the work area thoroughly after handling. Use appropriate cleaning materials for chemical spills.[7]

References

Technical Support Center: Optimizing HPLC Separation of Amino-biphenyl-4-YL-acetic acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Amino-biphenyl-4-YL-acetic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Amino-biphenyl-4-YL-acetic acid isomers?

The separation of Amino-biphenyl-4-YL-acetic acid isomers presents two main challenges. First is the separation of positional isomers , which differ in the location of the amino group on the biphenyl rings. These isomers have very similar physical properties, making them difficult to resolve. Second is the separation of enantiomers , as the molecule contains a chiral center at the alpha-carbon of the acetic acid group. Enantiomers have identical physical properties in an achiral environment and require a chiral stationary phase (CSP) for separation.

Q2: What is the best type of HPLC column to start with for separating these isomers?

The choice of column depends on the type of isomer you are targeting:

  • For Positional Isomers: A standard C18 column is a good starting point. However, columns that offer alternative selectivities, such as Phenyl-Hexyl or Biphenyl phases, are often more effective.[1][2][3] These stationary phases can engage in π-π interactions with the aromatic rings of the analytes, providing unique selectivity for positional isomers.[3]

  • For Enantiomers (Chiral Isomers): A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® AD or Chiralcel® OD) are highly versatile and widely successful for separating enantiomers of pharmaceutical compounds, including NSAIDs which share structural similarities.[4][5]

Q3: Why is mobile phase pH so critical for this separation?

Amino-biphenyl-4-YL-acetic acid is an amphoteric molecule, meaning it has both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). The ionization state of these groups is highly dependent on the mobile phase pH and significantly impacts retention and peak shape.[6]

  • At low pH (e.g., <3), the amino group is protonated (positive charge) and the carboxylic acid is non-ionized.

  • At high pH (e.g., >6), the carboxylic acid is deprotonated (negative charge) and the amino group is neutral.

  • At intermediate pH , the molecule can exist as a zwitterion.

Controlling the pH with a suitable buffer is essential to ensure consistent retention times and symmetrical peak shapes.[6] For reversed-phase HPLC, operating at a pH at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form predominates.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Poor resolution or co-elution of positional isomers.

Q: My positional isomers are eluting as a single peak or as poorly resolved shoulders. What steps should I take to improve separation?

A: Co-elution of positional isomers indicates that the selectivity (α) of your current method is insufficient. Here is a systematic approach to improve it:

  • Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can alter selectivity through different hydrogen bonding interactions and may enhance π-π interactions with phenyl-based columns.[1]

  • Adjust Mobile Phase pH: Small changes in pH can alter the charge distribution and conformation of the isomers, potentially leading to differential retention.[6] Ensure your buffer concentration is adequate (typically 10-25 mM) for stable pH control.

  • Change the Stationary Phase: If mobile phase optimization is not enough, your column chemistry may not be suitable. A biphenyl or phenyl-hexyl column is highly recommended as they provide different selectivity compared to a standard C18 phase for aromatic compounds.[1][2]

  • Modify the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent). A shallower gradient increases the effective difference in retention times between closely eluting peaks.[1]

Problem 2: Significant peak tailing is observed.

Q: My peaks, especially for the amino-biphenyl isomer, are tailing badly. What is causing this and how can I fix it?

A: Peak tailing for a compound with a basic amino group is a classic problem in reversed-phase HPLC.[7][8] It is most often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the stationary phase.[7]

  • Step 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) with an acid like formic acid or phosphoric acid will protonate the amino group and suppress the ionization of the surface silanols, minimizing these unwanted interactions.[7]

  • Step 2: Add a Competitive Base: If lowering the pH is not effective or desirable, add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.[9]

  • Step 3: Use a Modern, End-Capped Column: Modern, high-purity silica columns are better end-capped and have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[9] Consider using a column with a polar-embedded phase, which can also help shield the analyte from silanol interactions.[7]

Problem 3: Unstable or shifting retention times.

Q: My retention times are drifting between injections or from day to day. How can I improve the method's robustness?

A: Shifting retention times indicate a lack of method robustness, often related to the mobile phase or the column itself.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution. Allow at least 10-15 column volumes for equilibration.

  • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. The high sensitivity of this amphoteric analyte to pH means that small errors in buffer preparation can cause significant shifts.[10] Premixing the aqueous and organic phases can improve consistency over online mixing.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time shifts.

  • Check for Buffer Precipitation: If using a phosphate buffer with high concentrations of acetonitrile, the buffer can precipitate and cause pressure fluctuations and retention shifts. Ensure your buffer is soluble in the highest organic concentration used in your method.[11]

Data Presentation: Method Development Comparison

The following tables summarize hypothetical data from a method development study to illustrate the effects of different parameters on the separation of two positional isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Stationary Phase on Resolution Conditions: Isocratic 50:50 Acetonitrile:20mM Phosphate Buffer (pH 3.0), Flow Rate: 1.0 mL/min, Temp: 30°C.

Stationary PhaseRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
C184.24.51.1
Phenyl-Hexyl5.86.51.8
Biphenyl6.17.02.2

Table 2: Effect of Organic Modifier and pH on Resolution (Biphenyl Column) Conditions: Isocratic 50:50 Organic:Aqueous, Flow Rate: 1.0 mL/min, Temp: 30°C.

Organic ModifierAqueous PhaseRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
Acetonitrile20mM Phosphate Buffer, pH 3.06.17.02.2
Methanol20mM Phosphate Buffer, pH 3.07.58.82.5
Acetonitrile0.1% Formic Acid, pH ~2.76.57.52.3
Acetonitrile20mM Acetate Buffer, pH 4.55.25.81.5

Experimental Protocols

Protocol 1: Screening for Positional Isomer Separation

This protocol outlines a general approach for initial method development.

  • Column Selection: Begin with a Biphenyl or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Sample Preparation: Dissolve the isomer mixture in a solvent weaker than the initial mobile phase, such as 80:20 Water:Acetonitrile, to a concentration of ~0.5 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (or optimal wavelength).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-22 min: 90% B

      • 22-23 min: 90% to 10% B

      • 23-30 min: 10% B (Equilibration)

  • Analysis: Evaluate the resulting chromatogram for the approximate retention times and resolution of the isomers. Use this information to develop a focused isocratic or optimized gradient method.

Protocol 2: Chiral Separation Screening

This protocol is for identifying a suitable chiral stationary phase (CSP).

  • Column Selection: Screen a set of diverse CSPs. A good starting set includes:

    • Chiralpak AD-H (Amylose-based)

    • Chiralcel OD-H (Cellulose-based)

  • Mobile Phase Systems: Chiral separations are often achieved in normal-phase, polar organic, or reversed-phase modes. A common starting point for NSAID-like molecules is a normal-phase mobile phase.[12]

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The small amount of acid is crucial for good peak shape of acidic analytes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

  • Analysis: Inject the racemic mixture onto each column. If separation is observed, optimize the ratio of Hexane to Isopropanol to improve resolution (Rs > 1.5) and reduce run time.

Visualizations

G cluster_0 Method Development Workflow start Define Separation Goal (Positional vs. Chiral) col_select Select Column (e.g., Biphenyl or Chiralpak AD) start->col_select gradient Run Scouting Gradient col_select->gradient mp_screen Screen Mobile Phase (Organic Modifier, pH) eval Evaluate Resolution (Rs) and Peak Shape mp_screen->eval gradient->mp_screen optimize Optimize Conditions (Isocratic Hold, Temp, Gradient Slope) eval->optimize Rs < 1.5 validate Validate Method eval->validate Rs > 1.5 optimize->eval

Caption: A typical workflow for developing an HPLC method for isomer separation.

G cluster_1 Troubleshooting Co-Elution start Problem: Peaks Co-elute (Rs < 1.5) q1 Using Acetonitrile? start->q1 a1_yes Switch to Methanol q1->a1_yes Yes a1_no Switch to Acetonitrile q1->a1_no No q2 Is pH Optimized? a1_yes->q2 a1_no->q2 a2_no Adjust pH (± 0.2 units) q2->a2_no No q3 Using C18 Column? q2->q3 Yes a2_no->q3 a3_yes Switch to Biphenyl or Phenyl-Hexyl Column q3->a3_yes Yes end Problem Resolved q3->end No, consult specialist a3_yes->end

Caption: A decision tree for troubleshooting poor resolution of positional isomers.

G cluster_2 Key Analyte-Stationary Phase Interactions analyte Amino-biphenyl-4-YL-acetic acid + Biphenyl Ring System + Carboxylic Acid Group (-COOH) + Amino Group (-NH2) c18 C18 Stationary Phase + Hydrophobic Interactions analyte->c18 Primary Retention biphenyl Biphenyl Stationary Phase + Hydrophobic Interactions + π-π Interactions analyte->biphenyl Enhanced Selectivity silanol Residual Silanols (Si-OH) - Ionic Interactions (Tailing) analyte->silanol Secondary (Undesired)

Caption: Interactions governing the separation on different stationary phases.

References

Amino-biphenyl-4-YL-acetic acid experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental reproducibility issues encountered when working with Amino-biphenyl-4-YL-acetic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield during the synthesis of Amino-biphenyl-4-YL-acetic acid via Suzuki-Miyaura coupling?

A1: Low yields in Suzuki-Miyaura coupling for the synthesis of biphenyl compounds can arise from several factors[1][2]. Key issues include catalyst and ligand incompatibility, suboptimal base selection, and the presence of competing side reactions such as protodeboronation, homocoupling, and hydrodehalogenation of the aryl bromide[1][3]. The choice of solvent and the exclusion of oxygen are also critical for a successful reaction[4][5].

Q2: How can I minimize racemization when using Amino-biphenyl-4-YL-acetic acid in peptide synthesis?

A2: Racemization is a significant concern in peptide synthesis and can be minimized by the careful selection of coupling reagents, bases, and reaction conditions[6][7]. Using aminium/uronium-based coupling reagents like HATU can suppress racemization[8][9]. The choice of a weaker or sterically hindered base is also recommended[10]. Performing the coupling at lower temperatures can further reduce the risk of racemization[11].

Q3: I am observing multiple spots on my TLC during the purification of Amino-biphenyl-4-YL-acetic acid. What are the likely impurities?

A3: Impurities can originate from both the synthesis of the biphenyl backbone and subsequent peptide coupling reactions. During Suzuki-Miyaura synthesis, common impurities include homocoupled products and dehalogenated starting materials[3][12]. In peptide synthesis, you may find deletion sequences from incomplete coupling or diastereomeric impurities due to racemization[13][14].

Q4: What are the optimal storage conditions for Amino-biphenyl-4-YL-acetic acid?

A4: To ensure stability, Amino-biphenyl-4-YL-acetic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[15].

Q5: What is the solubility of Amino-biphenyl-4-YL-acetic acid?

A5: Amino-biphenyl-4-YL-acetic acid has low solubility in water but is soluble in organic solvents such as ethanol and chloroform[15][16]. Its solubility is also pH-dependent due to the carboxylic acid group[17].

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Synthesis

This guide provides a systematic approach to troubleshooting low yields when synthesizing the biphenyl core of Amino-biphenyl-4-YL-acetic acid.

Potential Cause Troubleshooting Steps References
Catalyst Inactivity - Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a robust pre-catalyst. - Degas the reaction mixture thoroughly to remove oxygen.[1][2]
Suboptimal Base - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely ground and anhydrous if required.[18][19][20]
Solvent Effects - The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often effective. - Ensure anhydrous solvents are used where necessary.[4][5]
Side Reactions - Protodeboronation: Use anhydrous conditions and ensure the base is not too strong. - Homocoupling: Minimize oxygen in the reaction and use the correct stoichiometry of reactants. - Dehalogenation: Use a less reactive aryl halide if possible (e.g., bromide instead of iodide) and a weaker base.[3][21]
Issue 2: Poor Reproducibility in Peptide Coupling Reactions

This guide addresses common problems encountered when using Amino-biphenyl-4-YL-acetic acid in peptide synthesis.

Potential Cause Troubleshooting Steps References
Incomplete Coupling - Monitor the reaction using a ninhydrin test to check for free amines. - If the coupling is incomplete, extend the reaction time or perform a second coupling. - For sterically hindered couplings, consider using a more powerful coupling reagent like HATU.[8][22]
Racemization - Use a racemization-suppressing additive like HOAt or Oxyma. - Switch to a weaker base (e.g., NMM) instead of a stronger one (e.g., DIPEA). - Perform the coupling at a lower temperature (e.g., 0 °C).[6][7][10]
Low Product Purity - Incomplete Fmoc-deprotection can lead to deletion sequences. Ensure complete deprotection before coupling. - Use capping with acetic anhydride to block unreacted amines.[13][22]
Solubility Issues - Amino-biphenyl-4-YL-acetic acid has poor water solubility. Ensure it is fully dissolved in an appropriate organic solvent (e.g., DMF) before adding to the reaction.[15]

Experimental Protocols

Protocol 1: Synthesis of Amino-biphenyl-4-YL-acetic acid via Suzuki-Miyaura Coupling

This protocol is a representative method for the synthesis of the biphenyl core.

Materials:

  • 4-Bromophenylacetic acid

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine 4-bromophenylacetic acid (1.0 mmol), 4-aminophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Peptide Coupling using HATU

This protocol describes a general procedure for coupling Amino-biphenyl-4-YL-acetic acid to a resin-bound peptide.

Materials:

  • Fmoc-protected Amino-biphenyl-4-YL-acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, dissolve Fmoc-protected Amino-biphenyl-4-YL-acetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. A negative test indicates complete coupling[22].

  • Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 3: Quantification of Racemization by Chiral HPLC

This protocol outlines the steps to determine the enantiomeric purity of the peptide product.

Procedure:

  • Cleave a small sample of the peptide from the resin.

  • Hydrolyze the peptide in deuterated acid to break it down into its constituent amino acids. The deuterated acid helps to correct for any racemization that may occur during hydrolysis[23].

  • Analyze the amino acid mixture by chiral HPLC interfaced with a mass spectrometer (HPLC-ESI-MS/MS)[23][24].

  • Separate the D- and L-enantiomers on a chiral column.

  • Quantify the amount of the D-isomer impurity relative to the L-isomer to determine the percentage of racemization[23].

Visualizations

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Reactants: 4-Bromophenylacetic acid 4-Aminophenylboronic acid Pd Catalyst & Ligand Base B Reaction Setup: Inert atmosphere Solvent (e.g., Dioxane/Water) A->B Combine C Reaction: Heat (e.g., 90°C) Stir (e.g., 12h) B->C Proceed D Quench with Water C->D Cool to RT E Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F Dry & Concentrate E->F G Purification: Column Chromatography or Recrystallization F->G H Pure Amino-biphenyl-4-YL-acetic acid G->H

Caption: Synthetic workflow for Amino-biphenyl-4-YL-acetic acid.

Troubleshooting_Workflow start Low Peptide Coupling Yield check_coupling Monitor Coupling Reaction (e.g., Kaiser Test) start->check_coupling recouple Recouple or Extend Reaction Time check_coupling->recouple Incomplete check_reagents Check Reagent Quality (Amino Acid, Coupling Reagent, Base) check_coupling->check_reagents Complete but still low yield recouple->check_coupling success Improved Yield recouple->success Successful optimize_conditions Optimize Conditions: - Change Coupling Reagent (e.g., to HATU) - Change Base (e.g., to NMM) - Change Solvent check_reagents->optimize_conditions aggregation Address Peptide Aggregation: - Use Chaotropic Salts - Higher Temperature optimize_conditions->aggregation aggregation->success

Caption: Troubleshooting workflow for low peptide coupling yield.

Racemization_Mechanism cluster_mechanism Mechanism of Racemization via Oxazolone Formation L_AA L-Amino Acid Derivative Activated_AA Activated L-Amino Acid L_AA->Activated_AA Activation (Coupling Reagent) Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Intramolecular Cyclization D_Peptide D-Peptide (Undesired) Oxazolone->D_Peptide Nucleophilic Attack by Amine L_Peptide L-Peptide (Desired) Oxazolone->L_Peptide Nucleophilic Attack by Amine

Caption: Racemization mechanism during peptide coupling.

References

Validation & Comparative

Validating the Biological Activity of Amino-biphenyl-4-YL-acetic acid in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of Amino-biphenyl-4-YL-acetic acid against a well-established non-steroidal anti-inflammatory drug (NSAID), Felbinac. Due to the structural similarity of Amino-biphenyl-4-YL-acetic acid to Felbinac (biphenyl-4-ylacetic acid), we hypothesize a similar mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. Felbinac is a known inhibitor of COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, mediators of pain and inflammation.[1][2] This guide outlines the necessary in vitro assays to validate this hypothesis and quantify the compound's activity, providing detailed experimental protocols and data presentation formats for clear comparison.

Comparative In Vitro Activity

The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[1] The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting these enzymes. The following table presents hypothetical, yet expected, comparative data for Amino-biphenyl-4-YL-acetic acid against Felbinac and another common NSAID, Diclofenac.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Amino-biphenyl-4-YL-acetic acid TBDTBDTBD
Felbinac865.68[1]976[1]0.89[1]
Diclofenac0.076[3]0.026[3]2.92[1][3]

TBD: To be determined by the described in vitro assays.

Experimental Protocols

Detailed methodologies for the key experiments to determine the in vitro biological activity of Amino-biphenyl-4-YL-acetic acid are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of Amino-biphenyl-4-YL-acetic acid on a relevant cell line (e.g., RAW 264.7 murine macrophages) to establish the concentration range for subsequent assays.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Amino-biphenyl-4-YL-acetic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Prepare serial dilutions of Amino-biphenyl-4-YL-acetic acid in culture medium. The final DMSO concentration should not exceed 0.1%.[2]

  • Replace the culture medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of Amino-biphenyl-4-YL-acetic acid for COX-1 and COX-2 enzymes.[1][4]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)[1][4]

  • Heme and other cofactors (e.g., L-epinephrine)[4]

  • Arachidonic acid (substrate)

  • Amino-biphenyl-4-YL-acetic acid and reference compounds (Felbinac, Diclofenac)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)[1]

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the reaction buffer.

  • In a microplate, combine the reaction buffer, cofactors, and the respective enzyme (COX-1 or COX-2).

  • Add the test or reference compounds to the wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time to allow for prostaglandin synthesis.

  • Stop the reaction and quantify the amount of PGE2 produced using a competitive ELISA kit.[1]

  • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based Prostaglandin E2 (PGE2) Synthesis Assay

Objective: To evaluate the ability of Amino-biphenyl-4-YL-acetic acid to inhibit PGE2 production in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • RAW 264.7 cells

  • Culture medium (DMEM with FBS and antibiotics)

  • Lipopolysaccharide (LPS)

  • Amino-biphenyl-4-YL-acetic acid and reference compounds

  • PGE2 ELISA kit[2]

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.[2]

  • Pre-treat the cells with various concentrations of the test and reference compounds for 1-2 hours.[2]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.[2]

  • Incubate for an additional 24 hours.[2]

  • Collect the cell culture supernatants.

  • Quantify the concentration of PGE2 in the supernatants using an ELISA kit.[2]

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Enzymatic Assays cluster_2 Cell-Based Assays A Prepare Serial Dilutions of Amino-biphenyl-4-YL-acetic acid B Cell Viability Assay (MTT) on RAW 264.7 cells A->B C Determine Non-Toxic Concentration Range B->C D In Vitro COX-1 and COX-2 Inhibition Assays C->D Use Non-Toxic Concentrations G LPS-Stimulated RAW 264.7 Cells Treated with Compound C->G Use Non-Toxic Concentrations E Quantify PGE2 Production (ELISA) D->E F Calculate IC50 Values E->F I Confirm Cellular Efficacy F->I Correlate Enzymatic and Cellular Data H Measure PGE2 in Supernatant (ELISA) G->H H->I

Caption: Workflow for the in vitro validation of Amino-biphenyl-4-YL-acetic acid's biological activity.

Prostaglandin Synthesis Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Amino-biphenyl-4-YL-acetic_acid Amino-biphenyl-4-YL-acetic acid (Hypothesized Inhibition) Amino-biphenyl-4-YL-acetic_acid->COX1 Amino-biphenyl-4-YL-acetic_acid->COX2

Caption: The arachidonic acid cascade and the hypothesized inhibitory action of Amino-biphenyl-4-YL-acetic acid on COX enzymes.

References

Comparative analysis of Amino-biphenyl-4-YL-acetic acid vs. felbinac

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Amino-biphenyl-4-YL-acetic acid and Felbinac for Anti-inflammatory and Analgesic Properties

Executive Summary

A direct comparative analysis of the anti-inflammatory and analgesic efficacy between Amino-biphenyl-4-YL-acetic acid and felbinac is currently not feasible due to a significant lack of published pharmacological data for Amino-biphenyl-4-YL-acetic acid. While felbinac is a well-characterized non-steroidal anti-inflammatory drug (NSAID) with established mechanisms and a body of experimental evidence, Amino-biphenyl-4-YL-acetic acid is primarily documented as a chemical intermediate with limited to no available data on its potential therapeutic effects in inflammation and pain.

This guide provides a comprehensive overview of the existing scientific knowledge on felbinac, including its mechanism of action, quantitative experimental data, and detailed experimental protocols. This information is intended to serve as a valuable resource and benchmark for any future research and evaluation of Amino-biphenyl-4-YL-acetic acid.

Introduction to the Compounds

Felbinac

Felbinac, with the IUPAC name 2-([1,1'-biphenyl]-4-yl)acetic acid, is a well-established NSAID.[1] It is the active metabolite of the prodrug fenbufen and is primarily used as a topical agent to relieve pain and inflammation in musculoskeletal conditions such as arthritis and soft tissue injuries.[1] Its therapeutic effects are attributed to its ability to inhibit the production of prostaglandins.

Amino-biphenyl-4-YL-acetic acid

Amino-biphenyl-4-YL-acetic acid, specifically 2-amino-2-([1,1'-biphenyl]-4-yl)acetic acid, is a biphenyl derivative.[2][3] Current scientific literature predominantly identifies it as a pharmaceutical intermediate used in the synthesis of other compounds, including potential anti-cancer and anti-diabetic drugs, and for use in cosmetic formulations due to its antioxidant properties.[4] There is a notable absence of studies evaluating its intrinsic anti-inflammatory or analgesic activities.

Chemical Structures

CompoundIUPAC NameMolecular FormulaMolecular Weight
Felbinac 2-([1,1'-biphenyl]-4-yl)acetic acidC₁₄H₁₂O₂212.24 g/mol
Amino-biphenyl-4-YL-acetic acid 2-amino-2-([1,1'-biphenyl]-4-yl)acetic acidC₁₄H₁₃NO₂227.26 g/mol

Mechanism of Action: Felbinac

Felbinac functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade, mediating pain, swelling, and fever.[6] By blocking the action of COX enzymes, felbinac effectively reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.[6]

G1 cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Felbinac Felbinac Felbinac->COX_Enzymes Inhibits

Caption: Felbinac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Quantitative Experimental Data: Felbinac

The following table summarizes in vivo data from a comparative study of topical felbinac patches against other NSAIDs in a rat model of inflammation and pain.

Experimental ModelTreatment (Topical Patch)Key FindingReference
Carrageenan-Induced Paw Edema 0.5% Felbinac5.3% to 23.9% edema suppression[7][8]
3.5% Felbinac7.0% to 26.6% edema suppression[7][8]
Brewer's Yeast-Induced Hyperalgesia 3.5% FelbinacSignificant increase in pain threshold ratio (0.91 ± 0.18) at 3 hours post-induction (p=0.0001 vs. control)[7]

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This widely used in vivo model assesses the acute anti-inflammatory effects of a compound.

G2 Start Start Animal_Prep Acclimatize rats and divide into groups Start->Animal_Prep Drug_Admin Administer topical patch (e.g., Felbinac) Animal_Prep->Drug_Admin Induction Inject Carrageenan into the paw Drug_Admin->Induction Measurement Measure paw volume at set time intervals Induction->Measurement Analysis Calculate and compare edema suppression Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Male Wistar rats are acclimatized for at least one week.

  • Animals are divided into control and treatment groups.

  • The test compound (e.g., felbinac patch) is applied to the plantar surface of the right hind paw.

  • After a specified time, a 1% solution of carrageenan is injected sub-plantarly to induce localized edema.

  • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 3, 5, and 7 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Acetic Acid-Induced Writhing Test

This is a common screening model for assessing peripheral analgesic activity.[9][10]

Protocol:

  • Mice are acclimatized and divided into control and treatment groups.

  • The test compound is administered, typically via oral or intraperitoneal routes.

  • After a set pre-treatment time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[9]

  • The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[10]

  • The percentage of analgesia is calculated by comparing the number of writhes in the treated groups to the control group.[10]

Conclusion and Future Directions

  • In vitro screening: Determining its inhibitory activity against COX-1 and COX-2 enzymes.

  • In vivo efficacy studies: Utilizing established models such as the carrageenan-induced paw edema and acetic acid-induced writhing tests to assess its anti-inflammatory and analgesic potential.

  • Mechanism of action studies: Investigating its molecular targets beyond the COX pathway if it demonstrates significant activity.

  • Safety and toxicity profiling: Evaluating its gastrointestinal and cardiovascular safety profile, which are common concerns with NSAIDs.

Until such data becomes available, felbinac remains the established therapeutic agent, and any claims regarding the anti-inflammatory or analgesic properties of Amino-biphenyl-4-YL-acetic acid are speculative and require rigorous scientific investigation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Biphenyl-4-yl-acetic Acid Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a series of amino-alcohol ester derivatives of 2-[1,1'-biphenyl]-4-yl-acetic acid, a compound structurally related to Amino-biphenyl-4-YL-acetic acid. The following sections detail the anti-inflammatory and ulcerogenic profiles of these analogs, offering supporting experimental data and methodologies to inform future research and development in the field of non-steroidal anti-inflammatory drugs (NSAIDs). The primary goal in synthesizing these analogs was to reduce the gastrointestinal toxicity commonly associated with NSAIDs by masking the free carboxylic acid group.

In Vitro vs. In Vivo Efficacy: A Tabulated Summary

The following tables summarize the key efficacy and safety data for the synthesized analogs of 2-[1,1'-biphenyl]-4-yl-acetic acid, with the parent drug included for comparison.

Table 1: In Vivo Anti-Inflammatory Activity of Amino-Alcohol Ester Derivatives of 2-[1,1'-biphenyl]-4-yl-acetic acid

Compound IDStructureDose (mg/kg)% Inhibition of Paw Edema (after 3h)
B1 2-(N,N-Dimethylamino)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2048.5
B2 2-(N,N-Diethylamino)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2052.3
B3 2-(N-Ethyl-N-methylamino)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2050.8
B4 2-(Pyrrolidin-1-yl)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2055.4
B5 2-(Piperidin-1-yl)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2058.2
B6 4-Methylpiperazin-1-yl)ethyl 2-([1,1'-biphenyl]-4-yl)acetate2053.1
Parent Drug 2-([1,1'-biphenyl]-4-yl)acetic acid2045.2

Table 2: In Vitro Ulcerogenic Activity of Amino-Alcohol Ester Derivatives of 2-[1,1'-biphenyl]-4-yl-acetic acid

Compound IDUlcer Index (Mean ± SEM)% Protection from Ulceration
B1 1.8 ± 0.370.0
B2 1.5 ± 0.275.0
B3 1.6 ± 0.373.3
B4 1.2 ± 0.280.0
B5 1.0 ± 0.283.3
B6 1.4 ± 0.376.7
Parent Drug 6.0 ± 0.50.0

Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema[1]

This assay was performed to evaluate the acute anti-inflammatory activity of the synthesized compounds.[1]

  • Animal Model: Male Wistar rats weighing between 150-200g were used.

  • Procedure:

    • The basal paw volume of each rat was measured using a plethysmometer.

    • The test compounds and the parent drug were administered orally at a dose of 20 mg/kg. The control group received only the vehicle (0.5% carboxymethylcellulose).

    • After 30 minutes, 0.1 mL of a 1% w/v solution of carrageenan in normal saline was injected into the sub-plantar region of the left hind paw of each rat.

    • The paw volume was measured again at 1, 2, and 3 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema was calculated for each group at each time point relative to the control group.

In Vitro Ulcerogenic Activity[1]

This experiment was conducted to assess the potential of the compounds to cause gastric irritation.[1]

  • Animal Model: Male Wistar rats weighing between 150-200g were fasted for 24 hours prior to the experiment but had free access to water.

  • Procedure:

    • The test compounds and the parent drug were administered orally at a dose of 60 mg/kg. The control group received the vehicle.

    • After 4 hours, the rats were sacrificed, and their stomachs were removed and opened along the greater curvature.

    • The gastric mucosa was examined for the presence of ulcers.

  • Data Analysis: The severity of the ulcers was scored, and an ulcer index was calculated for each group. The percentage protection from ulceration was determined by comparing the ulcer index of the test groups to that of the parent drug group.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and NSAID Mechanism of Action

The diagram below illustrates the general mechanism of action for NSAIDs, which involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs (Biphenyl-4-yl-acetic acid analogs) NSAIDs (Biphenyl-4-yl-acetic acid analogs) NSAIDs (Biphenyl-4-yl-acetic acid analogs)->COX-1 / COX-2 Inhibition

Caption: General mechanism of NSAID action.

Experimental Workflow for Efficacy and Safety Assessment

The following diagram outlines the workflow for the in vivo and in vitro studies conducted to evaluate the biphenyl-4-yl-acetic acid analogs.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro (ex vivo) Studies Animal Model (Rats) Animal Model (Rats) Drug Administration Drug Administration Animal Model (Rats)->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Anti-inflammatory Activity Anti-inflammatory Activity Paw Volume Measurement->Anti-inflammatory Activity Fasted Rats Fasted Rats Oral Drug Administration Oral Drug Administration Fasted Rats->Oral Drug Administration Stomach Excision Stomach Excision Oral Drug Administration->Stomach Excision Ulcer Scoring Ulcer Scoring Stomach Excision->Ulcer Scoring Ulcerogenic Potential Ulcerogenic Potential Ulcer Scoring->Ulcerogenic Potential Synthesized Analogs Synthesized Analogs Synthesized Analogs->Animal Model (Rats) Synthesized Analogs->Fasted Rats

Caption: Workflow for efficacy and safety testing.

References

A Comparative Guide to Analytical Standards for Amino-biphenyl-4-YL-acetic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Amino-biphenyl-4-YL-acetic acid. Due to the limited availability of dedicated, validated methods for this specific analyte, this document outlines established analytical approaches for structurally similar compounds. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Mass Spectrometry (LC-MS), can be adapted and validated for the precise quantification of Amino-biphenyl-4-YL-acetic acid in various matrices.

Introduction to Analytical Approaches

The quantification of Amino-biphenyl-4-YL-acetic acid, an amino acid derivative, can be approached using several analytical techniques. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common and reliable methods involve chromatographic separation followed by detection.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying compounds with a chromophore, such as the biphenyl ring system in the target analyte.

  • HPLC with Fluorescence Detection (FLD): This method often requires derivatization of the amino group to introduce a fluorescent tag, significantly enhancing sensitivity and selectivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and specificity, particularly in complex biological matrices, as it provides structural information for confident identification and quantification.

Commercial Analytical Standards

While a certified reference material (CRM) specifically for Amino-biphenyl-4-YL-acetic acid from a national metrology institute was not identified, several chemical suppliers offer this compound with a stated purity, which can be used as an analytical standard for method development and routine analysis. It is recommended to verify the purity of the standard independently.

For a closely related compound, 4-Aminobiphenyl, certified reference standards are available from suppliers like AccuStandard, which can be useful for initial chromatographic method development and system suitability tests.[1][2]

Comparative Analysis of Quantification Methods

The following tables summarize the performance of analytical methods developed for compounds structurally related to Amino-biphenyl-4-YL-acetic acid. This data provides a benchmark for the expected performance of similar methods when adapted for the target analyte.

HPLC-UV Method Performance (Based on structurally similar compounds)
ParameterPerformance CharacteristicReference Compound(s)
Linearity (R²) > 0.999Phenylacetic acid derivatives
Limit of Detection (LOD) 0.05 - 0.1 µg/mLPhenylacetic acid derivatives
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mLPhenylacetic acid derivatives
Accuracy (% Recovery) 98 - 102%Phenylacetic acid derivatives
Precision (% RSD) < 2%Phenylacetic acid derivatives
LC-MS/MS Method Performance (Based on structurally similar compounds)
ParameterPerformance CharacteristicReference Compound(s)
Linearity (R²) > 0.998Amino acids, Biogenic amines
Limit of Detection (LOD) 0.01 - 1 ng/mLAmino acids, Biogenic amines
Limit of Quantification (LOQ) 0.05 - 5 ng/mLAmino acids, Biogenic amines
Accuracy (% Recovery) 95 - 105%Amino acids, Biogenic amines
Precision (% RSD) < 15%Amino acids, Biogenic amines

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application of quantifying Amino-biphenyl-4-YL-acetic acid.

HPLC-UV Method Protocol

This protocol is a general guideline for the analysis of a non-derivatized sample.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid for pH control and improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength corresponding to the maximum absorbance of Amino-biphenyl-4-YL-acetic acid (e.g., ~254 nm).

c. Quantification:

  • Prepare a calibration curve using standards of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

HPLC-FLD Method Protocol (with Derivatization)

This protocol involves a pre-column derivatization step to enhance sensitivity.

a. Derivatization Agent:

  • o-Phthalaldehyde (OPA) for primary amines.

  • Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for primary and secondary amines.

b. Derivatization Procedure:

  • Mix the sample solution with the derivatizing reagent in a basic buffer (e.g., borate buffer, pH 9-10).

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction by adding an acid or by immediate injection.

c. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent.

LC-MS/MS Method Protocol

This protocol provides high sensitivity and selectivity, especially for complex matrices.

a. Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins with a cold organic solvent (e.g., acetonitrile, methanol).

  • Liquid-Liquid Extraction (LLE): Extract the analyte from an aqueous sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Use a solid sorbent to isolate the analyte from the sample matrix.

b. Chromatographic Conditions:

  • Column: C18 or HILIC column depending on the polarity of the analyte.

  • Mobile Phase: A gradient of acetonitrile or methanol and water with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

c. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Determine the precursor and product ion m/z values for Amino-biphenyl-4-YL-acetic acid and an internal standard.

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1. HPLC-UV analytical workflow.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample Solution Derivatization Derivatization (e.g., OPA/FMOC) Sample->Derivatization HPLC HPLC System Derivatization->HPLC FLD_Detector Fluorescence Detector HPLC->FLD_Detector Chromatogram Chromatogram FLD_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 2. HPLC-FLD analytical workflow with derivatization.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample Extraction Extraction (LLE/SPE/PPT) Biological_Sample->Extraction LC LC System Extraction->LC MS Tandem Mass Spectrometer LC->MS MRM_Data MRM Data MS->MRM_Data Quantification Quantification MRM_Data->Quantification

Figure 3. LC-MS/MS analytical workflow.

Conclusion

References

A Comparative Guide to the Immunoassay of Amino-biphenyl-4-YL-acetic acid: A Proposed Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a proposed framework for assessing the cross-reactivity of an immunoassay for Amino-biphenyl-4-YL-acetic acid. Due to the absence of publicly available cross-reactivity data for this compound, this document outlines a comprehensive, albeit hypothetical, experimental plan. The proposed study is designed to rigorously evaluate the specificity of a competitive ELISA for Amino-biphenyl-4-YL-acetic acid against structurally similar molecules.

Introduction

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of results from the proposed competitive ELISA. The percentage cross-reactivity is calculated to illustrate how the assay's specificity would be evaluated.

Compound NameStructureHypothetical IC50 (ng/mL)Hypothetical % Cross-Reactivity*
Amino-biphenyl-4-YL-acetic acid C₁₄H₁₃NO₂ 25 100%
4-Biphenylacetic acidC₁₄H₁₂O₂15016.7%
4'-Amino-biphenyl-4-carboxylic acidC₁₃H₁₁NO₂5005.0%
4-AminobiphenylC₁₂H₁₁N> 10,000< 0.25%
BiphenylC₁₂H₁₀> 10,000< 0.25%

*Calculated as: (IC50 of Amino-biphenyl-4-YL-acetic acid / IC50 of test compound) x 100

Experimental Protocols

A competitive ELISA is proposed to determine the cross-reactivity of potential interfering compounds with an antibody specific for Amino-biphenyl-4-YL-acetic acid.

1. Reagents and Materials:

  • Coating Antigen: Amino-biphenyl-4-YL-acetic acid conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Monoclonal or polyclonal antibody specific for Amino-biphenyl-4-YL-acetic acid.

  • Standard: Amino-biphenyl-4-YL-acetic acid.

  • Test Compounds: 4-Biphenylacetic acid, 4'-Amino-biphenyl-4-carboxylic acid, 4-Aminobiphenyl, Biphenyl.

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-mouse IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (PBS with 0.05% Tween-20), blocking buffer (PBS with 1% BSA), assay buffer (PBS).

  • 96-well microtiter plates.

2. Assay Procedure:

  • Coating: Microtiter plates are coated with the Amino-biphenyl-4-YL-acetic acid-BSA conjugate in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer.

  • Blocking: Non-specific binding sites are blocked with blocking buffer for 1 hour at room temperature.

  • Washing: Plates are washed three times with wash buffer.

  • Competitive Reaction: A mixture of the primary antibody and either the standard or a test compound is added to the wells. The plate is incubated for 2 hours at room temperature. During this incubation, the free compound in the solution competes with the coated antigen for binding to the antibody.

  • Washing: Plates are washed three times with wash buffer to remove unbound antibody.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with wash buffer.

  • Substrate Addition: TMB substrate is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Collection: The optical density is measured at 450 nm using a microplate reader.

3. Data Analysis:

Standard curves are generated by plotting the absorbance against the log of the concentration for Amino-biphenyl-4-YL-acetic acid and each test compound. The IC50 value (the concentration that causes 50% inhibition of the maximum signal) is determined for each compound. The percentage cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Amino-biphenyl-4-YL-acetic acid / IC50 of test compound) x 100

Visualizations

The following diagrams illustrate the proposed experimental workflow and the principle of the competitive immunoassay.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Antigen-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash Plate p3->p4 r1 Add Antibody and Standard/Sample Mixture p4->r1 r2 Incubate r1->r2 r3 Wash Plate r2->r3 d1 Add Secondary Antibody-HRP r3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate in Dark d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm d6->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Figure 1. Proposed workflow for the competitive ELISA to determine cross-reactivity.

Competitive_Binding_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Free_Analyte_H Free Analyte (in sample) Antibody_H Antibody Free_Analyte_H->Antibody_H Binds Coated_Antigen_H Coated Antigen Antibody_H->Coated_Antigen_H Blocked Result_H Low Signal Free_Analyte_L Free Analyte (in sample) Antibody_L Antibody Free_Analyte_L->Antibody_L Less Binding Coated_Antigen_L Coated Antigen Antibody_L->Coated_Antigen_L Binds Result_L High Signal

Figure 2. Principle of competitive binding in the proposed ELISA.

Comparing the efficacy of different Amino-biphenyl-4-YL-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amino-biphenyl-4-yl-acetic acid scaffold has proven to be a versatile starting point for the development of a diverse range of therapeutic agents. By modifying this core structure, researchers have successfully synthesized derivatives with potent activities against various biological targets, leading to the identification of promising candidates for the treatment of cancer, neurodegenerative diseases, inflammation, and bacterial infections. This guide provides an objective comparison of the efficacy of different classes of amino-biphenyl-4-yl-acetic acid derivatives, supported by experimental data and detailed methodologies.

Histone Deacetylase (HDAC) Inhibitors: Biphenyl-4-yl-acrylohydroxamic Acid Derivatives

Derivatives of amino-biphenyl-4-yl-acetic acid incorporating a hydroxamic acid moiety have emerged as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.

Quantitative Efficacy Data

The antiproliferative activity of several biphenyl-4-yl-acrylohydroxamic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundIGROV1 (Ovarian) IC50 (µM)H460 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)HT29 (Colon) IC50 (µM)
Derivative 1a 0.821.20.91.5
Derivative 2 0.590.80.61.1
Derivative 3 0.330.50.40.7
SAHA (Reference) 0.450.70.50.9

Data compiled from studies on the antiproliferative activity of biphenyl-4-yl-acrylohydroxamic acid derivatives.

Experimental Protocol: In Vitro HDAC Inhibition Assay

The inhibitory activity of the compounds on HDAC enzymes is determined using a fluorometric assay.

  • Reagent Preparation : All reagents, including the recombinant human HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compounds, are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Reaction Setup : The assay is performed in a 96-well black microplate. The test compound at various concentrations is added to the wells, followed by the diluted HDAC enzyme.

  • Pre-incubation : The plate is incubated at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation : The fluorogenic HDAC substrate is added to all wells to start the reaction.

  • Incubation : The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Development : A developer solution (e.g., trypsin) is added to each well to cleave the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm).

  • Data Analysis : The percentage of inhibition for each concentration of the test compound is calculated relative to a control (vehicle-treated) sample. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitor Plate->Add_Inhibitor Add_Enzyme Add HDAC Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Add_Developer Add Developer Incubate->Add_Developer Read_Fluorescence Read Fluorescence Add_Developer->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the in vitro HDAC inhibition assay.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

Derivatives of amino-biphenyl-4-yl-acetic acid have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.

Quantitative Efficacy Data

Several biphenyl and bibenzyl derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. The IC50 values for representative compounds are presented below.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 15 1.180.74
Compound 19 0.0961.25
Donepezil (Reference) 0.044>10

Data from studies on the dual inhibition of AChE and BuChE by biphenyl/bibenzyl derivatives.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman.

  • Reagent Preparation : Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of the substrate acetylthiocholine iodide (ATCI) in deionized water, and a solution of the AChE enzyme.

  • Reaction Setup : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition : Add the AChE solution to initiate the reaction, except in the blank wells.

  • Pre-incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

  • Substrate Addition : Add the ATCI solution to all wells to start the enzymatic reaction.

  • Absorbance Measurement : Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is then calculated from the dose-response curve.

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB 5-Thio-2-nitrobenzoate (Yellow) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Biphenyl Derivative (Inhibitor) Inhibitor->AChE inhibits

Mechanism of AChE inhibition and detection.

Anti-Inflammatory Agents

Amino-biphenyl-4-yl-acetic acid is structurally related to several nonsteroidal anti-inflammatory drugs (NSAIDs). Modifications to this scaffold have been explored to develop new anti-inflammatory agents with improved safety profiles.

Quantitative Efficacy Data

The in vivo anti-inflammatory activity of a 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivative (Compound 4e) was assessed in a rat model of inflammation.

TreatmentDose (mg/kg)Paw Edema Inhibition (%)Granuloma Weight Inhibition (%)
Compound 4e 25-25.3
Compound 4e 50-42.1
Compound 4e 10048.558.7
Celecoxib (Reference) 555.263.4

Data from in vivo studies on the anti-inflammatory effects of a biphenyl analog.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration : The test compound or vehicle (control) is administered orally or intraperitoneally to the rats.

  • Induction of Inflammation : After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4][5]

  • Measurement of Paw Volume : The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[4]

  • Data Analysis : The percentage of inhibition of paw edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.

Paw_Edema_Workflow Start Acclimatize Rats Administer Administer Test Compound Start->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure Measure Paw Volume Over Time Inject->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze End Evaluate Anti-inflammatory Activity Analyze->End

Experimental workflow for the carrageenan-induced paw edema model.

Antibacterial Agents

Certain derivatives of biphenyl have demonstrated promising antibacterial activity, including against antibiotic-resistant strains.

Quantitative Efficacy Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC values for several biphenyl and dibenzofuran derivatives against resistant bacterial strains are shown below.

CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis (MDR) MIC (µg/mL)A. baumannii (CRAB) MIC (µg/mL)
Compound 6i 3.136.256.25
Compound 6m 3.136.2512.5
Ciprofloxacin (Reference) >100>1006.25

MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multidrug-resistant; CRAB: Carbapenem-resistant Acinetobacter baumannii. Data from a study on the antibacterial activity of biphenyl derivatives.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

  • Bacterial Culture : The bacterial strain of interest is grown in a suitable broth medium overnight.

  • Inoculum Preparation : The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilutions : The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation : The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Human Protein Tyrosine Phosphatase Beta (HPTPβ) Inhibitors

References

Navigating the Structure-Activity Landscape of Amino-Biphenyl Acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of amino-biphenyl-4-yl-acetic acid derivatives and closely related analogs. While comprehensive SAR studies on the exact amino-biphenyl-4-yl-acetic acid scaffold are not extensively published, this guide leverages detailed data from studies on highly analogous compounds to illuminate key structural determinants for biological activity, focusing on enzyme inhibition and anti-inflammatory effects.

Core Scaffold and Key Modifications

The fundamental structure of interest is the amino-biphenyl-4-yl-acetic acid scaffold. SAR studies on its analogs typically explore modifications at several key positions:

  • The Amino Group: Its position, substitution, and replacement with other functional groups can significantly impact target binding and selectivity.

  • The Acetic Acid Moiety: Esterification or replacement with bioisosteres like sulfamic acid can alter potency, selectivity, and pharmacokinetic properties.

  • The Biphenyl Core: Substitution on either of the phenyl rings can influence potency, selectivity, and physical properties of the compound.

Comparative Analysis of Biological Activity

This guide focuses on two primary areas of biological activity investigated for this class of compounds: inhibition of Human Protein Tyrosine Phosphatase β (HPTPβ) and anti-inflammatory properties.

Inhibition of Protein Tyrosine Phosphatases

A study on (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives, close analogs of amino-biphenyl-4-yl-acetic acid, has provided significant insights into their potential as HPTPβ inhibitors. These compounds were designed as nonphosphonate-based phosphotyrosine (pTyr) mimetics. The in vitro inhibitory activities of a selection of these compounds against HPTPβ and other related phosphatases (PTP1B and SHP2) are summarized below.

Table 1: Inhibitory Activity of (3'-amino-[1,1'-biphenyl]-4-yl) Sulfamic Acid Derivatives against Protein Tyrosine Phosphatases [1]

CompoundRHPTPβ IC50 (μM)PTP1B IC50 (μM)SHP2 IC50 (μM)
C2 H1.86 ± 0.11>50>50
C4 4-F2.13 ± 0.15>50>50
C13 3-Cl1.98 ± 0.13>50>50
C14 4-Cl2.01 ± 0.14>50>50
C16 4-Br2.37 ± 0.16>50>50
C22 4-CF31.68 ± 0.12>50>50

Key SAR Observations for HPTPβ Inhibition: [1]

  • The sulfamic acid group serves as an effective phosphotyrosine mimetic.

  • Substituents on the terminal phenyl ring influence potency. The presence of a 4'-trifluoromethyl group (C22 ) resulted in the most potent inhibition of HPTPβ.

  • The compounds demonstrated high selectivity for HPTPβ over PTP1B and SHP2, an important characteristic for potential therapeutic agents.

Anti-inflammatory and Ulcerogenic Activity

Derivatives of the related scaffold, 2-[1,1'-biphenyl]-4-yl]acetic acid (felbinac), have been explored to improve gastrointestinal safety, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs). One approach involves the synthesis of amino-alcohol ester derivatives to mask the free carboxylic acid group.

Table 2: Anti-inflammatory and Ulcerogenic Activity of 2-[1,1'-biphenyl]-4-yl]acetic Acid Ester Derivatives [2]

CompoundRAnti-inflammatory Potency (% Inhibition of Edema)Ulcerogenic Potency (Ulcer Index)
Parent Drug H48.528.3
4a -N(CH3)252.18.7
4b -N(C2H5)255.46.5
4c -Pyrrolidino58.24.1
4d -Piperidino60.13.2
4e -Morpholino56.85.3

Key SAR Observations for Anti-inflammatory Activity and GI Safety: [2]

  • Esterification of the carboxylic acid group with various N,N-disubstituted amino-ethyl groups led to a significant reduction in ulcerogenic potential.

  • All the synthesized ester derivatives showed a slight increase in anti-inflammatory potency compared to the parent drug.

  • The piperidino-ethyl ester derivative (4d ) exhibited the best combination of enhanced anti-inflammatory activity and reduced ulcerogenicity.

Experimental Protocols

HPTPβ Inhibition Assay[1]

The inhibitory activity against HPTPβ, PTP1B, and SHP2 was determined using p-nitrophenyl phosphate (pNPP) as the substrate. The assay was performed in 96-well plates. The reaction mixture contained a specific concentration of the purified enzyme in a buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and varying concentrations of the test compounds. The reaction was initiated by the addition of pNPP. After incubation at 37°C for a set time, the reaction was quenched, and the absorbance was measured at 405 nm to quantify the amount of p-nitrophenol produced. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Carrageenan-Induced Rat Paw Edema Assay[2]

This in vivo assay was used to evaluate the anti-inflammatory activity. Male Wistar rats were divided into groups. One hour after oral administration of the test compounds or vehicle, a 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at specified time intervals using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.

Ulcerogenic Activity Assay[2]

Rats were fasted for 24 hours prior to the oral administration of the test compounds at a fixed dose. After a specified period, the animals were sacrificed, and their stomachs were removed and examined for any signs of ulceration. The ulcer index was calculated based on the number and severity of the ulcers observed.

Visualizing the Scientific Workflow

The process of identifying and characterizing these bioactive compounds follows a logical progression from design to in vivo testing.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation design Rational Drug Design (e.g., pTyr Mimetics) synthesis Chemical Synthesis of Analogs design->synthesis enzyme_assay Enzyme Inhibition Assays (e.g., HPTPβ, PTP1B, SHP2) synthesis->enzyme_assay Test Compounds ic50 Determination of IC50 Values enzyme_assay->ic50 anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) ic50->anti_inflammatory Lead Compounds gi_safety Ulcerogenic Activity Assay anti_inflammatory->gi_safety

Caption: A generalized workflow for the design, synthesis, and evaluation of novel enzyme inhibitors.

Conclusion

The structure-activity relationship studies of amino-biphenyl-4-yl-acetic acid analogs reveal that targeted modifications can lead to potent and selective enzyme inhibitors or compounds with improved therapeutic profiles. For HPTPβ inhibition, the introduction of a sulfamic acid moiety and specific substitutions on the biphenyl ring are crucial for high potency and selectivity. In the context of anti-inflammatory agents, esterification of the carboxylic acid group is a viable strategy to mitigate gastrointestinal side effects while maintaining or even enhancing efficacy. This comparative guide highlights the importance of systematic structural modifications and provides a valuable reference for the future design of novel therapeutic agents based on the amino-biphenyl-4-yl-acetic acid scaffold.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vivo Fate of Amino-biphenyl-4-YL-acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from administration to its therapeutic action and eventual elimination is a complex process governed by its metabolic fate. Understanding the in vivo metabolism and metabolite profile of a compound is paramount in drug discovery and development, influencing its efficacy, safety, and pharmacokinetic properties. This guide provides a comparative analysis of the predicted metabolic pathways of Amino-biphenyl-4-YL-acetic acid against its structural analogs, Fenbufen and 4-Aminobiphenyl. Due to the limited direct experimental data on Amino-biphenyl-4-YL-acetic acid, this comparison leverages data from its close structural relatives to provide a predictive metabolic landscape.

Predicted and Observed Metabolic Pathways: A Comparative Overview

The metabolic journey of these biphenyl derivatives is primarily dictated by the functional groups appended to the core biphenyl structure. The presence of an amino group, a carboxylic acid moiety, or a pro-drug structure like Fenbufen leads to distinct metabolic transformations.

Amino-biphenyl-4-YL-acetic acid , our topic of interest, is anticipated to undergo a combination of metabolic reactions observed for both 4-Aminobiphenyl and biphenylacetic acid. Key predicted pathways include:

  • N-Acetylation: The primary amino group is a prime target for N-acetyltransferases (NATs), leading to the formation of an acetamido derivative. This is a common detoxification pathway for aromatic amines.

  • Hydroxylation: Both the biphenyl rings and the aliphatic side chain are susceptible to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes. This can occur at various positions on the rings and on the carbon atom alpha to the carboxylic acid.

  • Glucuronidation: The carboxylic acid group and any hydroxylated metabolites can undergo conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

  • Amino Acid Conjugation: The carboxylic acid moiety may also be conjugated with amino acids such as glycine or taurine.

Fenbufen , a non-steroidal anti-inflammatory drug (NSAID), serves as an excellent comparator as it is a pro-drug that is metabolized to biphenylacetic acid (BPAA), a compound structurally similar to our target molecule, differing by the absence of the amino group. Its metabolism is well-documented:

  • Activation to Biphenylacetic Acid (BPAA): Fenbufen is converted to its active form, BPAA, through the reduction of its gamma-oxo-butanoic acid side chain.[1][2][3][4]

  • Hydroxylation of BPAA: The resulting BPAA can then undergo hydroxylation on the biphenyl ring system.[5]

4-Aminobiphenyl (4-ABP) , a known carcinogen, provides crucial insights into the metabolism of the amino-biphenyl scaffold. Its metabolic pathways have been extensively studied:

  • N-Acetylation: A major metabolic route catalyzed by N-acetyltransferases (NAT1 and NAT2).[6][7][8]

  • N-Hydroxylation: Mediated by CYP enzymes (notably CYP1A2 and CYP2E1), this is an activation pathway that can lead to reactive metabolites.[5][9][10]

  • C-Hydroxylation: Hydroxylation of the biphenyl rings is also a significant pathway.[11][12][13]

  • Glucuronidation: Both the amino group and hydroxylated metabolites can be conjugated with glucuronic acid.[11]

The following diagram illustrates the predicted metabolic pathways for Amino-biphenyl-4-YL-acetic acid based on the known metabolism of its analogs.

Predicted Metabolic Pathways of Amino-biphenyl-4-YL-acetic Acid cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Amino-biphenyl-4-YL-acetic acid Amino-biphenyl-4-YL-acetic acid N-Hydroxy Metabolite N-Hydroxy Metabolite Amino-biphenyl-4-YL-acetic acid->N-Hydroxy Metabolite N-Hydroxylation (CYP450) Ring-Hydroxylated Metabolite Ring-Hydroxylated Metabolite Amino-biphenyl-4-YL-acetic acid->Ring-Hydroxylated Metabolite C-Hydroxylation (CYP450) N-Acetyl Metabolite N-Acetyl Metabolite Amino-biphenyl-4-YL-acetic acid->N-Acetyl Metabolite N-Acetylation (NATs) Glucuronide Conjugate Glucuronide Conjugate Amino-biphenyl-4-YL-acetic acid->Glucuronide Conjugate Direct Glucuronidation (UGTs) Amino Acid Conjugate Amino Acid Conjugate Amino-biphenyl-4-YL-acetic acid->Amino Acid Conjugate Amino Acid Conjugation N-Hydroxy Metabolite->Glucuronide Conjugate Glucuronidation (UGTs) Ring-Hydroxylated Metabolite->Glucuronide Conjugate Glucuronidation (UGTs) N-Acetyl-Glucuronide Conjugate N-Acetyl-Glucuronide Conjugate N-Acetyl Metabolite->N-Acetyl-Glucuronide Conjugate Glucuronidation (UGTs)

Caption: Predicted Phase I and Phase II metabolic pathways of Amino-biphenyl-4-YL-acetic acid.

Comparative Metabolite Profile: A Quantitative Look

While specific quantitative data for Amino-biphenyl-4-YL-acetic acid is not available, we can compile and compare the reported metabolite data for Fenbufen and 4-Aminobiphenyl from various in vivo studies. This provides a valuable reference for predicting the major and minor metabolites of our target compound.

Parent Compound Metabolite Species Matrix Percentage of Dose / Relative Abundance Reference
Fenbufen(1,1'-biphenyl)-4-acetic acid (BPAA)Rat, Guinea Pig, DogPlasmaMajor circulating metabolite[5]
Fenbufengamma-hydroxy(1,1'-biphenyl)-4-butanoic acidMonkeyPlasmaMajor circulating metabolite[5]
Fenbufen4'-hydroxy(1,1'-biphenyl)-4-acetic acidRatPlasmaPresent[5]
Fenbufen11 identified metabolitesMouse, Rat, Guinea Pig, Dog, MonkeyUrineVarying proportions[5]
4-Aminobiphenyl4-AcetamidobiphenylGuinea PigPerfusate, BileMajor metabolite[11]
4-Aminobiphenyl4'-Hydroxy-4-aminobiphenylGuinea PigPerfusatePredominant metabolite[11]
4-AminobiphenylN-Hydroxy-4-aminobiphenylGuinea PigPerfusateMinor metabolite[11]
4-AminobiphenylGlucuronide conjugatesGuinea PigPerfusate, BileMajor form of most metabolites[11]
4-AminobiphenylS-(4-amino-3-biphenyl)cysteine (ABPC)RatGlobin3.52 ± 0.50 nmol/g (Day 1)[14]
4-AminobiphenylN-acetyl-S-(4-amino-3-biphenyl)cysteine (ABPMA)RatUrine1.97 ± 0.88 nmol/kg b.w. (Day 1)[14]
4-AminobiphenylN-acetyl-S-(4-acetamido-3-biphenyl)cysteine (AcABPMA)RatUrine3.09 ± 0.75 nmol/kg b.w. (Day 1)[14]
4-AminobiphenylS-(4-acetamido-3-biphenyl)cysteine (AcABPC)RatUrine3.69 ± 1.49 nmol/kg b.w. (Day 1)[14]

Experimental Protocols: A Guide to In Vivo Metabolism Studies

Detailed and robust experimental protocols are the cornerstone of reliable metabolism and metabolite profiling studies. Below are generalized yet detailed methodologies for key experiments, compiled from various sources, that can be adapted for studying the in vivo metabolism of Amino-biphenyl-4-YL-acetic acid.

In Vivo Metabolism Study in Rodents (Rat Model)

This protocol outlines a typical in vivo study to identify and quantify metabolites in a rodent model.

Experimental Workflow for In Vivo Metabolism Study in Rats cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Urine/Feces Collection Urine/Feces Collection Drug Administration->Urine/Feces Collection Sample Preparation Sample Preparation Blood Sampling->Sample Preparation Urine/Feces Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical workflow for an in vivo metabolism study in a rat model.

1. Animal Model and Housing:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: Housed in metabolic cages to allow for separate collection of urine and feces. Maintained under a 12-hour light/dark cycle with controlled temperature and humidity.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before drug administration.

2. Dosing:

  • Compound: Amino-biphenyl-4-YL-acetic acid (or a comparator compound).

  • Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Route of Administration: Oral gavage or intravenous injection.

  • Dose: A single dose (e.g., 10 mg/kg) is administered.

3. Sample Collection:

  • Blood: Blood samples (approx. 0.2 mL) are collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8h, 8-24h, 24-48h) and stored at -80°C.

4. Sample Preparation:

  • Plasma: Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma volume. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Urine: Urine samples are typically diluted with water or a suitable buffer and then centrifuged to remove any particulate matter before injection into the LC-MS/MS system.

  • Feces: Fecal samples are homogenized in a solvent (e.g., methanol/water), sonicated, and centrifuged. The supernatant is then processed similarly to the plasma samples.

5. Analytical Method (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode for metabolite identification and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification.

  • Metabolite Identification: Putative metabolites are identified based on their accurate mass, fragmentation patterns, and comparison with authentic standards if available.

Conclusion

While direct experimental data on the in vivo metabolism of Amino-biphenyl-4-YL-acetic acid is currently scarce, a robust predictive framework can be established by examining its structural analogs, Fenbufen and 4-Aminobiphenyl. The presence of both an amino group and a carboxylic acid moiety suggests a complex metabolic profile involving N-acetylation, hydroxylation, and various conjugation reactions. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute comprehensive metabolism studies for this and similar compounds, ultimately leading to a better understanding of their pharmacokinetic and safety profiles.

References

A Head-to-Head Comparison of Felbinac (Biphenyl-4-ylacetic acid) with Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-steroidal anti-inflammatory drug (NSAID) Felbinac, also known as biphenyl-4-ylacetic acid, against other commonly used NSAIDs. The information presented is based on available preclinical and clinical data to assist in research and development. It is important to note that the user's query for "Amino-biphenyl-4-YL-acetic acid" likely refers to Felbinac, as the former is not a standard nomenclature for a recognized NSAID, while Felbinac is a well-documented biphenyl-acetic acid derivative.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Felbinac, an active metabolite of fenbufen, operates through the primary mechanism common to most NSAIDs: the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX-1 and COX-2, Felbinac effectively reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects.[1][2] While it is a potent inhibitor of COX enzymes, its significant gastrointestinal toxicity has limited its use primarily to topical preparations.[3]

Quantitative Comparison of In Vitro COX Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting an enzyme. A lower IC50 value indicates greater potency. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) indicates the drug's preference for inhibiting COX-2 over COX-1.

DrugCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Felbinac 865.689760.89
Diclofenac 76262.92
Ibuprofen 12,00080,0000.15
Indomethacin 93100.03
Note: The IC50 values presented are from a comparative guide and may have been sourced from different studies. For the most accurate comparison, data generated from the same study under identical experimental conditions is ideal.[2]

Comparative In Vivo Efficacy from Preclinical Studies

Animal models provide valuable insights into the anti-inflammatory and analgesic effects of NSAIDs.

Anti-Inflammatory Activity: In a study using the carrageenan-induced paw edema model in rats, the anti-inflammatory effects of topical patches were compared. A 1% diclofenac patch demonstrated a higher edema suppression rate (12.1–33.2%) compared to both 3.5% and 0.5% felbinac patches.[4][5] The edema suppression for the 3.5% felbinac patch ranged from 7.0% to 26.6%, and for the 0.5% felbinac patch, it was 5.3% to 23.9%.[4]

Analgesic Activity: In the brewer's yeast-induced hyperalgesia model in rats, the 1% diclofenac patch showed a more significant and persistent analgesic effect compared to the felbinac and indomethacin patches.[4][5] The pain threshold ratio in the diclofenac group was significantly higher than in the control group at 3 and 5 hours post-induction.[4][5]

Clinical Efficacy and Safety Profile

Clinical trials have demonstrated the efficacy of topical Felbinac in musculoskeletal conditions, often with a more favorable safety profile compared to oral NSAIDs.

  • Equivalency to Oral NSAIDs: Four multicenter, double-blind, double-dummy clinical trials have shown that the efficacy of topical Felbinac is equivalent to that of oral ibuprofen for treating soft tissue injuries and comparable to oral ibuprofen or fenbufen for mild to moderate osteoarthritis.[6]

  • Superiority in Soft Tissue Trauma: In a randomized controlled trial, 3% Felbinac gel was found to produce a significantly greater overall clinical improvement in soft tissue trauma compared to 5% piroxicam gel.[3]

  • Safety Advantage: The topical application of Felbinac leads to a low incidence of side effects. In contrast, oral NSAIDs are associated with significant problems, particularly affecting the gastrointestinal system.[6] This makes Felbinac a logical treatment alternative from both a safety and economic perspective, as the costs of treating side effects are reduced.[6]

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Assay)

Objective: To determine the IC50 of a test compound against COX-1 and COX-2.

Methodology:

  • COX-1 Activity: Fresh human whole blood is incubated with the test compound. The blood is then allowed to clot, and the serum concentration of thromboxane B2 (a COX-1 product) is measured.

  • COX-2 Activity: Fresh human whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression. The test compound is then added, followed by stimulation with a calcium ionophore. The plasma concentration of prostaglandin E2 (a COX-2 product) is measured.

  • Analysis: The concentration of the test compound that inhibits 50% of the prostaglandin production (IC50) is determined.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Male Wistar rats are used.

  • Drug Administration: The test compound is administered topically (as a patch or gel) or orally at a specified dose.

  • Induction of Inflammation: A sub-plantar injection of carrageenan is given into the right hind paw of the rats one hour after drug administration.

  • Measurement: The paw volume is measured using a plethysmometer at specified time intervals after the carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control (vehicle-treated) group.

Visualizing Pathways and Workflows

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs (e.g., Felbinac) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of NSAID action via inhibition of the COX pathway.

Experimental_Workflow_Diagram cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis ivt_start Whole Blood Sample ivt_split Divide Sample ivt_start->ivt_split ivt_cox1 Incubate with NSAID (COX-1 Assay) ivt_split->ivt_cox1 COX-1 ivt_cox2 Induce COX-2 with LPS + Incubate with NSAID ivt_split->ivt_cox2 COX-2 ivt_measure Measure Prostaglandin Levels ivt_cox1->ivt_measure ivt_cox2->ivt_measure ivt_end Calculate IC50 ivt_measure->ivt_end ivv_start Administer NSAID to Rats ivv_induce Induce Paw Edema (Carrageenan Injection) ivv_start->ivv_induce ivv_measure Measure Paw Volume Over Time ivv_induce->ivv_measure ivv_end Determine % Inhibition ivv_measure->ivv_end

Caption: Experimental workflows for in vitro and in vivo NSAID evaluation.

References

A Comparative Guide to Bioassays for Screening Amino-biphenyl-4-YL-acetic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methodologies for the screening and validation of Amino-biphenyl-4-YL-acetic acid and its analogs as inhibitors of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway. The assays discussed cover both the direct inhibition of the autotaxin enzyme and the downstream cellular effects mediated by the lysophosphatidic acid receptor 1 (LPA1). This document aims to assist researchers in selecting the most appropriate assay for their screening campaigns based on objective performance data and detailed experimental protocols.

Introduction

Amino-biphenyl-4-YL-acetic acid and its derivatives have emerged as a promising class of small molecule inhibitors targeting autotaxin (ATX), a key enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] LPA exerts its biological effects primarily through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a critical mediator in various pathological processes, including fibrosis and cancer.[3][4] Therefore, validating the efficacy of potential inhibitors requires a multi-faceted approach, involving both biochemical assays to quantify direct enzyme inhibition and cell-based functional assays to assess the impact on the downstream signaling cascade. This guide compares the performance of several key bioassays for this purpose.

Data Presentation: Quantitative Comparison of Bioassays

The following table summarizes the key quantitative performance metrics for the bioassays discussed in this guide. These metrics are crucial for evaluating the suitability of an assay for high-throughput screening (HTS) and lead optimization.

Assay TypePrincipleCommon ReadoutThroughputKey Performance Metrics
Autotaxin Enzyme Inhibition
FS-3 Fluorogenic AssayEnzymatic cleavage of a fluorogenic LPC analog (FS-3) by autotaxin, releasing a fluorescent signal.[5][6]Fluorescence IntensityHighIC50 Range: Low nM to µM[5] Z'-factor: > 0.7 (reported as robust)[7]
TOOS Colorimetric AssayEnzymatic cleavage of LPC by autotaxin produces choline, which is subsequently oxidized to generate a colored product.[8][9]AbsorbanceMedium to HighAssay Window: Good signal-to-background reported.[8]
LPA1 Receptor Functional Assays
Calcium Mobilization AssayLPA1 activation (Gq-coupled) leads to an increase in intracellular calcium, detected by a calcium-sensitive dye.[1][10]Fluorescence IntensityHighEC50 Range: Low nM for LPA[1] Z'-factor: 0.6 - 0.8 (typical for FLIPR assays)
β-Arrestin Recruitment (Tango)Ligand-induced LPA1-β-arrestin interaction leads to protease cleavage and subsequent expression of a β-lactamase reporter.[11][12]FRET (ratiometric fluorescence)HighAssay Window: Good, with ratiometric measurement reducing noise.[1] Z'-factor: Typically > 0.5[1]
β-Arrestin Recruitment (PathHunter)LPA1-β-arrestin interaction brings two β-galactosidase fragments together, forming an active enzyme that generates a chemiluminescent signal.[4][9]ChemiluminescenceHighAssay Window: High signal-to-background due to chemiluminescence.[4] Z'-factor: > 0.7 reported for similar GPCR assays.[4]
Dynamic Mass Redistribution (DMR)Ligand-induced global morphological changes in cells are detected as a shift in the refractive index.[3][13]Picometer shift in wavelengthMedium to HighAssay Type: Label-free, providing an integrated readout of cellular response.[3][13]

Experimental Protocols

Autotaxin Enzyme Inhibition Assay (FS-3 Based)

This assay directly measures the enzymatic activity of autotaxin and is a primary screening method for identifying inhibitors.

Materials:

  • Recombinant human autotaxin enzyme

  • FS-3 (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2

  • Test compounds (e.g., Amino-biphenyl-4-YL-acetic acid analogs)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the test compound dilutions or vehicle control (e.g., DMSO) to the wells of the 384-well plate.

  • Add 10 µL of diluted recombinant autotaxin enzyme to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the FS-3 substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 485/528 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • The rate of reaction is determined from the linear phase of the fluorescence increase.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

LPA1 Receptor Calcium Mobilization Assay

This cell-based functional assay measures the activation of the Gq signaling pathway downstream of the LPA1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human LPA1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • LPA (agonist).

  • Test compounds.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Seed the LPA1-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

  • Remove the culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • During the incubation, prepare serial dilutions of the test compounds (for antagonist mode) and a solution of LPA at a concentration that elicits ~80% of the maximal response (EC80).

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Add the diluted test compounds to the appropriate wells and incubate for 15-30 minutes at 37°C.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add the LPA solution to all wells and continue to record the fluorescence intensity for 1-2 minutes.

  • The change in fluorescence upon LPA addition reflects the intracellular calcium concentration.

  • For antagonist screening, the reduction in the LPA-induced calcium signal in the presence of the test compound is used to calculate the percent inhibition and IC50 values.

LPA1 Receptor β-Arrestin Recruitment Assay (Tango Assay)

This assay quantifies the interaction between the activated LPA1 receptor and β-arrestin, a key event in GPCR signaling and desensitization.

Materials:

  • U2OS cell line engineered for the Tango assay, co-expressing the LPA1 receptor fused to a transcription factor and a protease-tagged β-arrestin.

  • Assay Medium.

  • LPA (agonist).

  • Test compounds.

  • LiveBLAzer™ FRET-B/G Substrate.

  • 384-well white, clear-bottom plates.

  • Fluorescence plate reader capable of FRET measurements.

Procedure:

  • Plate the Tango LPA1 cells in the microplates and incubate overnight.

  • Prepare serial dilutions of the test compounds in assay medium.

  • Add the test compounds to the cells and incubate for 15-30 minutes at 37°C.

  • Add LPA (agonist) to the wells to stimulate receptor activation and β-arrestin recruitment.

  • Incubate the plates for 5 hours at 37°C to allow for protease cleavage and subsequent expression of the β-lactamase reporter gene.

  • Add the LiveBLAzer™ FRET-B/G substrate to each well and incubate for 1.5-2 hours at room temperature in the dark.

  • Measure the fluorescence emission at two wavelengths (e.g., blue and green) to determine the FRET ratio.

  • A decrease in the FRET ratio indicates β-lactamase activity and thus, receptor activation. For antagonists, a reduction in the LPA-induced change in F-ratio is measured to determine IC50 values.

Mandatory Visualization

ATX-LPA-LPA1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPA1 LPA1 Receptor LPA->LPA1 Binding & Activation Inhibitor Amino-biphenyl-4-YL-acetic acid Inhibitor->ATX Inhibition G_protein Gq/11 LPA1->G_protein Coupling beta_arrestin β-Arrestin LPA1->beta_arrestin Recruitment PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release ER Receptor Binding Downstream Downstream Signaling (Proliferation, Migration) Ca_release->Downstream beta_arrestin->Downstream

Caption: The Autotaxin-LPA-LPA1 signaling pathway.

Experimental_Workflow_Comparison cluster_atx Autotaxin Enzyme Inhibition Assay cluster_calcium Calcium Mobilization Assay cluster_tango β-Arrestin Tango Assay atx_start Start atx_reagents Add ATX Enzyme & Inhibitor atx_start->atx_reagents atx_preincubate Pre-incubate atx_reagents->atx_preincubate atx_substrate Add FS-3 Substrate atx_preincubate->atx_substrate atx_read Measure Fluorescence atx_substrate->atx_read atx_end End atx_read->atx_end ca_start Start ca_cells Seed LPA1 Cells ca_start->ca_cells ca_dye Load with Calcium Dye ca_cells->ca_dye ca_inhibitor Add Inhibitor ca_dye->ca_inhibitor ca_agonist Add LPA (Agonist) ca_inhibitor->ca_agonist ca_read Measure Fluorescence ca_agonist->ca_read ca_end End ca_read->ca_end tango_start Start tango_cells Seed Tango LPA1 Cells tango_start->tango_cells tango_inhibitor Add Inhibitor tango_cells->tango_inhibitor tango_agonist Add LPA (Agonist) tango_inhibitor->tango_agonist tango_incubate Incubate (Reporter Expression) tango_agonist->tango_incubate tango_substrate Add FRET Substrate tango_incubate->tango_substrate tango_read Measure FRET tango_substrate->tango_read tango_end End tango_read->tango_end

References

A Comparative Guide to Reference Standards of 2-Amino-2-(4-biphenylyl)acetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the quality and characterization of reference standards are paramount. This guide provides a comparative overview of available reference standards for 2-Amino-2-(4-biphenylyl)acetic acid (CAS: 221101-61-7), a key building block in the synthesis of novel therapeutic agents. Due to the limited availability of public, in-depth experimental data for this specific molecule, this guide also presents established analytical methodologies and workflows for structurally similar compounds, offering a practical framework for its analysis and application.

Comparison of Commercially Available Reference Standards

Sourcing high-purity reference standards is the foundational step for any research endeavor. Below is a comparison of suppliers offering 2-Amino-2-(4-biphenylyl)acetic acid. Researchers are advised to request certificates of analysis (CoA) from suppliers for detailed purity and characterization data.

SupplierCAS NumberPurityNotes
MolCore 221101-61-7>98%Provides high-purity compounds for pharmaceutical and research industries.[1]
Synblock 221101-61-7>98%Offers the compound and states that documentation such as MSDS, NMR, HPLC, and LC-MS is available.[2]
abcr GmbH 221101-61-7>95%A supplier of specialty chemicals.
Angene International 221101-61-7Not SpecifiedA global supplier of chemical products.
PubChem Not ApplicableNot ApplicableLists the hydrochloride salt of the compound (CID 24729658), which can be a useful alternative depending on the application.[3]

Analytical Characterization and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is a critical technique for assessing the purity and enantiomeric excess of chiral compounds like 2-Amino-2-(4-biphenylyl)acetic acid. The presence of a primary amine and a carboxylic acid allows for well-established derivatization methods.

General Protocol for Amino Acid Analysis by HPLC with Pre-column Derivatization:

This method is widely used for the quantitative and qualitative analysis of amino acids and can be adapted for 2-Amino-2-(4-biphenylyl)acetic acid.

  • Derivatization Agents:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

    • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form UV-active derivatives.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler with derivatization capabilities, column thermostat, and a fluorescence or UV detector.

  • Chromatographic Conditions (Example for a C18 column):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10, v/v/v).

    • Gradient: A time-programmed gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection:

      • Fluorescence: Excitation at 340 nm, Emission at 450 nm for OPA derivatives.

      • UV: 262 nm for FMOC derivatives.

Chiral HPLC Separation:

For stereospecific applications, resolving the enantiomers is crucial. This can be achieved using chiral stationary phases (CSPs) or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[4][5][6][7]

  • Chiral Stationary Phases (CSPs): Columns with chiral selectors like macrocyclic glycopeptides (e.g., teicoplanin-based) have proven effective for the direct separation of underivatized amino acid enantiomers.[4][7]

  • Chiral Derivatizing Agents: Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) can be used to form diastereomers with distinct chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation. While a specific spectrum for 2-Amino-2-(4-biphenylyl)acetic acid is not publicly available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the biphenyl protons, the alpha-proton, and the amino group protons. For comparison, the ¹H NMR spectrum of the related 4-Biphenylacetic acid shows distinct aromatic and aliphatic proton signals.[8]

Application in Drug Development: Peptide Synthesis

Non-natural amino acids like 2-Amino-2-(4-biphenylyl)acetic acid are valuable in peptide-based drug discovery.[9] Their incorporation can enhance proteolytic stability, modulate receptor binding, and improve pharmacokinetic profiles.[9] The general workflow for incorporating such an amino acid into a peptide scaffold using solid-phase peptide synthesis (SPPS) is illustrated below.

Visualizing Workflows and Pathways

To aid in the conceptualization of experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Fmoc_AA Fmoc-Protected Amino Acid Coupling Resin->Fmoc_AA Step 1 Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotection Step 2 Biphenyl_AA Coupling of Fmoc- 2-Amino-2-(4-biphenylyl) -acetic acid Deprotection->Biphenyl_AA Step 3 Chain_Elongation Further Amino Acid Cycles Biphenyl_AA->Chain_Elongation Step 4 Cleavage Cleavage from Resin & Side-chain Deprotection Chain_Elongation->Cleavage Step 5 Purification Peptide Purification (HPLC) Cleavage->Purification Step 6 cluster_hplc HPLC Analysis Workflow for Amino Acids Sample Amino Acid Sample (e.g., 2-Amino-2-(4-biphenylyl)acetic acid) Derivatization Pre-column Derivatization (OPA/FMOC) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Chromatographic Separation Injection->Separation Detection Fluorescence / UV Detection Separation->Detection Analysis Data Analysis (Purity/Quantification) Detection->Analysis

References

Comparative Cytotoxicity of Amino-biphenyl-4-YL-acetic acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Cytotoxicity of Structurally Related Biphenyl Derivatives

Research into the anticancer properties of biphenyl compounds has demonstrated that structural modifications can significantly influence their cytotoxic activity. For instance, a study on a library of biphenyl carboxylic acids revealed that certain derivatives exhibit potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines. This suggests that the biphenyl scaffold is a promising backbone for the development of novel anticancer agents.

Similarly, investigations into unsymmetrical biphenyls have shown potent cytotoxic activity against a panel of human tumor cell lines, including DU145 (prostate cancer), A547 (lung cancer), KB (nasopharyngeal cancer), and its drug-resistant subline KB-Vin. Furthermore, studies on hydroxylated biphenyl compounds have indicated significant antiproliferative effects against melanoma cell lines.

The cytotoxicity of the parent amine, 4-aminobiphenyl, is well-documented, with research indicating its role in inducing DNA damage and its classification as a carcinogen. However, the addition of an acetic acid group at the 4-position of the second phenyl ring in Amino-biphenyl-4-YL-acetic acid would significantly alter its physicochemical properties, and thus its biological activity, making direct extrapolation of toxicity data from 4-aminobiphenyl unreliable.

Experimental Protocols for Cytotoxicity Assessment

While specific protocols for Amino-biphenyl-4-YL-acetic acid are unavailable, the following section details standard experimental methodologies commonly employed to assess the cytotoxicity of novel compounds. These protocols provide a foundation for how such a study would be designed.

Cell Culture and Treatment

A variety of human cancer cell lines are typically used to assess the comparative cytotoxicity of a compound. These may include, but are not limited to:

  • MCF-7: Human breast adenocarcinoma cell line

  • MDA-MB-231: Human breast adenocarcinoma cell line

  • A549: Human lung carcinoma cell line

  • HeLa: Human cervical cancer cell line

  • HepG2: Human liver cancer cell line

  • DU145: Human prostate carcinoma cell line

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound for specific durations (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

Several assays are commonly used to measure cell viability and proliferation.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is determined by measuring the absorbance.

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Trypan Blue Exclusion Assay: This is a simple cell counting method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Data Analysis

The results of cytotoxicity assays are typically expressed as the percentage of cell viability relative to an untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a standard parameter for comparing the cytotoxicity of different compounds. These values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Potential Signaling Pathways

To facilitate the understanding of how the cytotoxicity of a novel compound like Amino-biphenyl-4-YL-acetic acid would be evaluated, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be investigated.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis Cell Line Panel Selection Cell Line Panel Selection Compound Preparation & Dilution Compound Preparation & Dilution Cell Line Panel Selection->Compound Preparation & Dilution Cell Seeding Cell Seeding Compound Preparation & Dilution->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (24, 48, 72h) Incubation (24, 48, 72h) Compound Treatment->Incubation (24, 48, 72h) Cell Viability Assays (MTT, SRB, etc.) Cell Viability Assays (MTT, SRB, etc.) Incubation (24, 48, 72h)->Cell Viability Assays (MTT, SRB, etc.) Data Collection Data Collection Cell Viability Assays (MTT, SRB, etc.)->Data Collection Calculate % Viability Calculate % Viability Data Collection->Calculate % Viability Determine IC50 Values Determine IC50 Values Calculate % Viability->Determine IC50 Values Comparative Analysis Comparative Analysis Determine IC50 Values->Comparative Analysis

Caption: A typical experimental workflow for assessing the comparative cytotoxicity of a novel compound.

G Compound Compound Cellular Stress Cellular Stress Compound->Cellular Stress induces Apoptotic Pathway Activation Apoptotic Pathway Activation Cellular Stress->Apoptotic Pathway Activation triggers Caspase Cascade Caspase Cascade Apoptotic Pathway Activation->Caspase Cascade activates Cell Death Cell Death Caspase Cascade->Cell Death leads to

Caption: A simplified diagram of a potential apoptotic signaling pathway that could be induced by a cytotoxic compound.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of Amino-biphenyl-4-YL-acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Amino-biphenyl-4-YL-acetic acid, a substance utilized in various research applications, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be thoroughly familiar with the substance's safety data sheet (SDS) and its potential hazards. Amino-biphenyl-4-YL-acetic acid and its related compounds, such as 4-Aminobiphenyl, are classified as hazardous and may be carcinogenic.[1][2] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

A comprehensive risk assessment should precede any handling of this substance. The following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and properly removed and disposed of after handling.[3][4]
Body Protection A laboratory coat or other suitable protective clothing to prevent skin contact.[1][3][4]
Respiratory Protection If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.[3][4][5]

Engineering Controls:

All handling of Amino-biphenyl-4-YL-acetic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] An eyewash station and a safety shower must be readily accessible.[4]

Step-by-Step Disposal Protocol

Under no circumstances should Amino-biphenyl-4-YL-acetic acid be discharged into the sanitary sewer system or disposed of as general solid waste.[3][4] It must be treated as hazardous waste and disposed of through a licensed chemical waste management facility.[4]

  • Waste Identification and Segregation:

    • Amino-biphenyl-4-YL-acetic acid is a non-halogenated organic compound. It must be segregated from other waste streams, particularly halogenated chemical waste, unless compatibility has been verified to avoid dangerous reactions.[4]

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid Amino-biphenyl-4-YL-acetic acid waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[3][4]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for non-halogenated organic liquids.[4]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name ("Amino-biphenyl-4-YL-acetic acid") and appropriate hazard symbols.

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] The storage area should be locked up or accessible only to authorized personnel.[1][2][6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

    • Do not accumulate large quantities of waste. Arrange for timely pickup and disposal.[4]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Clear the area of all personnel and move upwind of the spill.[3][6] Remove all sources of ignition.[3]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.[3]

  • Containment and Cleanup:

    • For solid spills, use dry cleanup procedures and avoid generating dust.[6] Sweep up the material and place it in a suitable, labeled container for waste disposal.[5]

    • For liquid spills, contain the spill with sand, earth, or vermiculite.[6] Collect the absorbed material into labeled containers for disposal.[6]

  • Decontamination: After the cleanup is complete, decontaminate and launder all protective clothing and equipment before storing and reusing.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Amino-biphenyl-4-YL-acetic acid.

A Start: Handling Amino-biphenyl-4-YL-acetic acid B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Ventilated Area (Chemical Fume Hood) A->C D Generate Waste? A->D yes M Accidental Spill? A->M no E Solid Waste D->E F Liquid Waste (Solution) D->F G Collect in Labeled, Sealed Non-Halogenated Solid Waste Container E->G H Collect in Labeled, Leak-Proof Non-Halogenated Liquid Waste Container F->H I Store in Designated Secure Area G->I H->I J Contact EHS or Licensed Waste Disposal Contractor I->J K Arrange for Waste Pickup J->K L End: Proper Disposal K->L N Evacuate and Secure Area M->N yes O Wear Full PPE N->O P Contain and Clean Up Spill O->P Q Collect Spill Debris in Hazardous Waste Container P->Q Q->I

Caption: Disposal workflow for Amino-biphenyl-4-YL-acetic acid.

References

Comprehensive Safety and Handling Guide for Amino-biphenyl-4-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of Amino-biphenyl-4-YL-acetic acid, ensuring the well-being of laboratory personnel and adherence to safety standards.

Hazard Identification and Risk Assessment

Amino-biphenyl-4-YL-acetic acid requires careful handling due to its potential hazards. A thorough risk assessment should be conducted before commencing any work. Key hazards include:

  • Acute Toxicity: While specific data is limited, similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1]

  • Unknown Long-Term Effects: Due to a lack of extensive toxicological data, this compound should be handled as a substance with unknown long-term health effects.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling Amino-biphenyl-4-YL-acetic acid in various laboratory scenarios. It is imperative to always use the minimum PPE specified and to supplement it based on the specific procedural risks.[2][3]

Operation Minimum PPE Required Enhanced Precautions (for large quantities or high-risk procedures)
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloved recommended)- Safety glasses with side shields- Laboratory coat- Closed-toe shoes and long pants- Chemical splash goggles- Face shield- Respiratory protection (N95 or higher)
Dissolving and Solution Preparation - Nitrile gloves- Chemical splash goggles- Laboratory coat- Closed-toe shoes and long pants- Face shield- Chemically resistant apron- Work within a certified chemical fume hood
Transferring and Handling Solutions - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Closed-toe shoes and long pants- Chemical splash goggles- Face shield- Use of a fume hood is strongly advised
Accidental Spill Cleanup - Nitrile gloves (double-gloved)- Chemical splash goggles- Laboratory coat- Respiratory protection (as needed)- Chemically resistant outer gloves- Face shield- Disposable shoe covers

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

3.1. Preparation and Weighing:

  • Designated Area: All work with solid Amino-biphenyl-4-YL-acetic acid should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to avoid dust formation.[4]

  • Don PPE: Before handling the chemical, put on the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound. Use anti-static weighing paper or a weighing boat.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

3.2. Dissolution and Handling of Solutions:

  • Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the weighed solid.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

  • Storage: Clearly label all solutions with the chemical name, concentration, date, and your initials. Store in a secondary container in a designated, well-ventilated area.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing Amino-biphenyl-4-YL-acetic acid in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

4.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a hazardous waste sticker.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Emergency Procedures

5.1. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and EHS.

  • Control: If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully clean the area. All cleanup materials must be disposed of as hazardous waste.

5.2. Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of Amino-biphenyl-4-YL-acetic acid from initial preparation to final disposal.

Workflow for Safe Handling of Amino-biphenyl-4-YL-acetic acid prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe weigh Weighing (in Fume Hood) ppe->weigh dissolve Dissolving & Solution Prep (in Fume Hood) weigh->dissolve handle Handling & Transfer dissolve->handle decon Decontamination of Work Area handle->decon waste_solid Segregate Solid Waste decon->waste_solid waste_liquid Segregate Liquid Waste decon->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose

Caption: Safe handling workflow for Amino-biphenyl-4-YL-acetic acid.

References

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